Sulfanilic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-aminobenzenesulfonic acid | |
|---|---|---|
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InChI |
InChI=1S/C6H7NO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H,8,9,10) | |
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InChI Key |
HVBSAKJJOYLTQU-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)O | |
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Molecular Formula |
C6H7NO3S, NH2C6H4SO3H | |
| Record name | SULFANILIC ACID | |
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| Record name | sulfanilic Acid | |
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Related CAS |
129674-17-5, Array | |
| Record name | 4-Aminobenzenesulfonic acid homopolymer | |
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| Record name | Sulfanilic acid | |
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DSSTOX Substance ID |
DTXSID6024464 | |
| Record name | 4-Aminobenzenesulfonic acid | |
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Molecular Weight |
173.19 g/mol | |
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Physical Description |
4-aminobenzene sulfonic acid appears as white powder with faint purple tinge. Grayish-white flat crystals. Becomes anhydrous at around 212 °F. Low toxicity (used medicinally)., Dry Powder, Greyish-white solid; [Hawley] White to grey solid; [ICSC] Light grey fine crystals and fragments; [MSDSonline], WHITE POWDER OR WHITE-TO-GREY CRYSTALS. | |
| Record name | 4-AMINOBENZENE SULFONIC ACID | |
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| Record name | Benzenesulfonic acid, 4-amino- | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Insoluble in ethanol and ether, Soluble in fuming hydrochloric acid, Slowly sol in water: about 1% at 20 °C, about 1.45% at 30 °C, about 1.94% at 40 °C, In water, 10.68 g/L at 20 °C; 14.68 g/L at 30 °C, Solubility in water: poor | |
| Record name | 4-AMINOBENZENE SULFONIC ACID | |
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Density |
1.485 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.485 at 25 °C/4 °C, 1.49 g/cm³ | |
| Record name | 4-AMINOBENZENE SULFONIC ACID | |
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Vapor Pressure |
0.0000002 [mmHg] | |
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Impurities |
Impurities: aniline, 2,4-disulfanilic acid, 2- and 3-aminobenzenesulfonic acid. | |
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Color/Form |
Orthorhombic plates or monoclinic from water | |
CAS No. |
121-57-3 | |
| Record name | 4-AMINOBENZENE SULFONIC ACID | |
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| Record name | Benzenesulfonic acid, 4-amino- | |
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| Record name | 4-Aminobenzenesulfonic acid | |
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Melting Point |
Decomposes without melting at 550 °F (NTP, 1992), 288 °C decomposes without melting | |
| Record name | 4-AMINOBENZENE SULFONIC ACID | |
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Foundational & Exploratory
A Senior Application Scientist's Guide to the Chemical Properties of Sulfanilic Acid for Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Basics of a Workhorse Molecule
Sulfanilic acid (4-aminobenzenesulfonic acid) is a cornerstone intermediate in the chemical and pharmaceutical industries.[1] Its deceptively simple structure, an aniline sulfonated at the para position, belies a rich and versatile reactivity profile that has been harnessed for over a century.[2] This guide moves beyond a cursory overview to provide an in-depth analysis of the chemical properties that make this compound indispensable for synthesis. We will explore its unique structural characteristics, the causality behind its reactivity, and provide field-proven protocols for its most critical transformations, empowering researchers to leverage this molecule with precision and confidence.
The Foundational Chemistry: Structure and Physicochemical Profile
A thorough understanding of this compound's inherent properties is paramount to predicting its behavior in a reaction vessel. Its physical and chemical characteristics are dominated by the interplay between a strongly acidic sulfonic acid group and a weakly basic amino group.
The Zwitterionic State: The Key to its Physicality
In its solid state, this compound exists predominantly as a zwitterion, or inner salt.[3] The acidic proton from the sulfonic acid group (-SO₃H) is transferred to the basic amino group (-NH₂), resulting in a molecule with both a negative charge (-SO₃⁻) and a positive charge (-NH₃⁺).[4][5] This dipolar nature is not merely a chemical curiosity; it is the direct cause of its characteristic physical properties. The strong electrostatic attractions between these dipolar ions in the crystal lattice lead to an unusually high melting point for a molecule of its size and a notable insolubility in nonpolar organic solvents.[5]
Caption: Figure 1. Zwitterionic and non-ionic forms of this compound.
Quantitative Physicochemical Data
For the synthetic chemist, precise data is essential for planning experiments, from calculating molar equivalents to selecting appropriate solvent systems.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇NO₃S | [6] |
| Molecular Weight | 173.19 g/mol | [3][6] |
| Appearance | White to off-white crystalline solid | [1][7] |
| Melting Point | 288 °C (decomposes) | [3] |
| pKa | 3.23 - 3.25 (at 25 °C) | [3][7][8] |
| Density | 1.485 g/cm³ (at 25 °C) | [3] |
| pH (10 g/L solution) | 2.5 (at 20 °C) | [8] |
Solubility Profile: A Practical Overview
The zwitterionic nature of this compound dictates its solubility. It is sparingly soluble in cold water but readily soluble in boiling water, a property that is exploited for its purification via recrystallization.[9][10] Its amphoteric character means it is highly soluble in aqueous basic solutions (forming the sulfanilate salt) and moderately soluble in strongly acidic solutions (protonating the sulfonate group).[9][11] It is generally insoluble in common organic solvents like ethanol, ether, and benzene.[9][11]
| Solvent | Solubility (at 20 °C) | Source(s) |
| Water | 10 - 12.5 g/L | [3][7] |
| Boiling Water | Readily Soluble | [9] |
| Aqueous Base (e.g., NaOH) | Highly Soluble | [11] |
| Strong Aqueous Acid (e.g., HCl) | Moderately Soluble | [11] |
| Ethanol, Ether, Benzene | Insoluble | [11] |
Core Reactivity for Synthesis: The Diazotization-Coupling Pathway
The most powerful and widely used reaction of this compound is the transformation of its primary aromatic amine group into a diazonium salt. This intermediate is a versatile electrophile for coupling with electron-rich aromatic compounds to form azo dyes, a critical class of industrial colorants.[3]
Mechanism and Rationale of Diazotization
Diazotization requires the reaction of this compound with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[12][13] The reaction must be performed at low temperatures (0-5 °C) because aromatic diazonium salts are unstable and will decompose, releasing nitrogen gas if allowed to warm.[12]
The process begins by dissolving this compound in a basic solution, such as aqueous sodium carbonate, to deprotonate the -NH₃⁺ group and form the soluble sodium sulfanilate, making the amino group available for reaction.[12][14] Upon addition to the cold acidic nitrite solution, the highly reactive nitrosonium ion (NO⁺) is generated, which acts as the electrophile, attacking the nitrogen of the amino group to initiate the formation of the diazonium salt.[12][13]
Caption: Figure 2. Experimental workflow for the diazotization of this compound.
Protocol: Preparation of Diazotized this compound
This protocol is synthesized from established laboratory procedures for the synthesis of azo dyes.[13][15]
Materials:
-
This compound monohydrate
-
Anhydrous sodium carbonate
-
Sodium nitrite
-
Concentrated hydrochloric acid
-
Deionized water
-
Ice
Procedure:
-
In a 125 mL Erlenmeyer flask, dissolve 1.1 g of anhydrous sodium carbonate in 50 mL of water.
-
To this solution, add 4.0 g of this compound monohydrate. Heat the mixture gently with stirring until all the solid dissolves.[13]
-
Cool the resulting sodium sulfanilate solution to room temperature. Add 1.5 g of sodium nitrite and stir until it is completely dissolved.
-
In a separate 400 mL beaker, prepare a mixture of 5 mL of concentrated hydrochloric acid and 25 mL of water, and cool it thoroughly in an ice bath.
-
Slowly, and with continuous stirring, pour the sodium sulfanilate/nitrite solution into the cold hydrochloric acid solution.[13]
-
A fine white precipitate of the diazonium salt will form. Keep this suspension in the ice bath for immediate use in the subsequent coupling reaction. Causality: Maintaining a low temperature is critical to prevent the decomposition of the diazonium salt.[12]
Azo Coupling: Synthesis of Methyl Orange
The diazonium salt is a weak electrophile and will only react with strongly activated aromatic rings, such as phenols or anilines. The synthesis of the pH indicator methyl orange is a classic example, involving the coupling of diazotized this compound with N,N-dimethylaniline.[12][15]
Caption: Figure 3. Azo coupling reaction for the synthesis of methyl orange.
Protocol: Synthesis and Isolation of Methyl Orange
This protocol is a continuation of the diazotization procedure above.[13][15]
Materials:
-
Suspension of diazotized this compound (from section 2.2)
-
N,N-dimethylaniline
-
Glacial acetic acid
-
Sodium hydroxide (10% or 20% w/v solution)
Procedure:
-
In a small test tube, mix 2.7 mL of N,N-dimethylaniline with 2.0 mL of glacial acetic acid.
-
Add this dimethylaniline solution to the cold suspension of diazotized this compound with stirring.[13]
-
Continue stirring the mixture in the ice bath for 10-15 minutes. A reddish precipitate, the acid form of methyl orange, will begin to form.
-
Slowly add a 20% sodium hydroxide solution while stirring until the solution is alkaline and turns a distinct orange color.[15] This converts the indicator to its more soluble sodium salt.
-
Heat the mixture nearly to boiling to dissolve the orange precipitate.[15]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.
-
Collect the orange crystals of methyl orange by vacuum filtration, wash with a small amount of cold water, and allow to air dry.
The Gateway to Sulfa Drugs: Synthesis of Sulfonamides
This compound is the foundational precursor for the synthesis of sulfanilamide and its derivatives, which were the first class of effective antibacterial drugs.[1][2] The synthesis is a multi-step process that requires careful protection and activation of the functional groups.
Synthetic Strategy and Rationale
The direct reaction of this compound to form a sulfonamide is not feasible. The key is to first convert the sulfonic acid group into a more reactive sulfonyl chloride (-SO₂Cl). However, the free amino group would interfere with the harsh reagents used for this conversion (e.g., chlorosulfonic acid).[16] Therefore, a protection strategy is employed. The amino group is first acylated, typically with acetic anhydride, to form an amide (acetanilide). This amide is less reactive and protects the amino functionality. Following protection, the key transformations can proceed, after which the protecting group is removed to yield the final sulfonamide.[16]
Caption: Figure 4. General synthetic pathway for sulfanilamide from this compound's precursor, aniline.
Protocol: Multi-step Synthesis of Sulfanilamide
This protocol outlines the key steps starting from the protected intermediate, p-acetamidobenzenesulfonyl chloride, which is synthesized from acetanilide (the protected form of aniline).[16][17]
Step 3: Amination (Formation of 4-Acetamidobenzenesulfonamide)
-
Place the crude p-acetamidobenzenesulfonyl chloride (from the previous chlorosulfonation step) into an Erlenmeyer flask.
-
In a fume hood, cautiously add concentrated aqueous ammonia. An exothermic reaction will occur.[16]
-
Stir the mixture until a thick paste forms.
-
Cool the mixture in an ice bath to complete the precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove ammonium chloride.
Step 4: Deprotection (Hydrolysis to form Sulfanilamide)
-
Transfer the dried 4-acetamidobenzenesulfonamide to a round-bottom flask.
-
Add dilute (e.g., 6M) hydrochloric acid.[16]
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 30-45 minutes. This cleaves the acetyl protecting group.
-
Allow the solution to cool to room temperature.
-
Carefully neutralize the solution by the slow addition of an aqueous sodium carbonate or sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic.
-
The sulfanilamide will precipitate as a white solid. Cool the mixture in an ice bath to maximize the yield.
-
Collect the crude sulfanilamide by vacuum filtration and wash with cold water.
Purification and Quality Control
The purity of this compound is critical for its use in synthesis, especially in pharmaceutical applications where impurities can affect the efficacy and safety of the final product.[2][18] The most common method for purification is recrystallization.
Protocol: Recrystallization of this compound
Materials:
-
Crude this compound
-
Deionized water
-
Decolorizing carbon (if necessary)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of boiling deionized water to dissolve the solid completely. This compound is much more soluble in hot water than in cold.[9]
-
If the solution is colored due to impurities, add a small amount of decolorizing carbon and boil for a few minutes.[19]
-
Perform a hot gravity filtration to remove the decolorizing carbon and any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature. Glistening, plate-like crystals of pure this compound will form.[19]
-
Cool the flask in an ice bath to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration and dry them in an oven at 105 °C for 2-3 hours.[8][10]
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential. It is classified as an irritant to the skin and eyes and may cause an allergic skin reaction.[20][21]
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[21][22]
-
Handling: Avoid creating dust. Use in a well-ventilated area or a fume hood. Wash hands thoroughly after handling.[20][23]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. It is stable under normal storage conditions.[22]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.[22]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. brainly.in [brainly.in]
- 5. O O NH3 + The high melting point and insolubility of class 11 chemistry CBSE [vedantu.com]
- 6. chemiis.com [chemiis.com]
- 7. This compound | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 121-57-3 [chemicalbook.com]
- 9. Synthetic method of sulfanilic acid_Chemicalbook [chemicalbook.com]
- 10. This compound CAS#: 121-57-3 [m.chemicalbook.com]
- 11. This compound - Sciencemadness Wiki [sciencemadness.org]
- 12. gcwgandhinagar.com [gcwgandhinagar.com]
- 13. studylib.net [studylib.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. CN103483230A - Preparation method of sulfanilamide - Google Patents [patents.google.com]
- 18. nbinno.com [nbinno.com]
- 19. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 20. westliberty.edu [westliberty.edu]
- 21. pentachemicals.eu [pentachemicals.eu]
- 22. cdhfinechemical.com [cdhfinechemical.com]
- 23. lobachemie.com [lobachemie.com]
The Zwitterionic Character of Sulfanilic Acid: A Technical Guide for Researchers
Introduction: Beyond the Conventional Structure
Sulfanilic acid (4-aminobenzenesulfonic acid) is a cornerstone intermediate in the synthesis of azo dyes, sulfa drugs, and various analytical reagents.[1][2] While often depicted in textbooks by its neutral molecular formula, H₂N-C₆H₄-SO₃H, its true solid-state and aqueous nature is dominated by a dipolar, zwitterionic structure.[3][4] This guide provides an in-depth examination of the zwitterionic properties of this compound, elucidating the fundamental principles that govern its chemical behavior and offering practical insights for professionals in drug development and chemical research. Understanding this dual ionic character is paramount for predicting its solubility, reactivity, and interaction with biological systems.
The Genesis of the Zwitterion: An Intramolecular Proton Transfer
The presence of both a strongly acidic sulfonic acid group (-SO₃H) and a basic amino group (-NH₂) on the same aromatic backbone sets the stage for an internal acid-base reaction.[5] The sulfonic acid moiety, being a potent proton donor, readily cedes a proton (H⁺), which is subsequently accepted by the lone pair of electrons on the nitrogen atom of the amino group.[6][7] This intramolecular proton transfer results in the formation of a zwitterion—a molecule that is electrically neutral overall but possesses distinct positive and negative charges on different atoms.[8]
The resulting structure is more accurately represented as ⁺H₃N-C₆H₄-SO₃⁻.[3] This zwitterionic form is significantly more stable than its neutral counterpart, a fact that profoundly influences its physical properties.[6] For instance, the strong electrostatic interactions between the positive ammonium group and the negative sulfonate group in the crystal lattice are responsible for this compound's unusually high melting point (decomposes at ~288 °C) and its low solubility in nonpolar organic solvents.[3][8]
Caption: Intramolecular proton transfer in this compound.
Acid-Base Equilibria and the Isoelectric Point
The zwitterionic nature of this compound dictates its behavior in aqueous solutions across a range of pH values. The molecule can exist in three primary forms: an anionic form in basic solutions, the zwitterionic form in moderately acidic to neutral solutions, and a cationic form in strongly acidic solutions. The transitions between these forms are governed by two distinct pKa values.
-
pKa₁: This value corresponds to the deprotonation of the sulfonic acid group (-SO₃H) to form the sulfonate anion (-SO₃⁻). While one source indicates a pKa of 0.995 for the sulfonic acid group, this is more representative of a strong acid.
-
pKa₂: This value relates to the equilibrium between the protonated amino group (-NH₃⁺) and the neutral amino group (-NH₂). This is reported to be approximately 3.23 - 3.25.[3][9][10]
The isoelectric point (pI) is the pH at which the concentration of the zwitterion is maximized, and the net charge of the molecule is zero. For this compound, the isoelectric point is reported to be around 1.25, indicating it exists predominantly as the zwitterion in highly acidic conditions.[11]
Caption: pH-dependent forms of this compound.
Quantitative Data Summary
| Parameter | Reported Value(s) | Significance |
| pKa₁ (-SO₃H) | ~0.995 | Acidity of the sulfonic acid group. |
| pKa₂ (-NH₃⁺) | 3.23 - 3.25[3][9][10] | Acidity of the anilinium ion. |
| Isoelectric Point (pI) | 1.25[11] | pH of maximum zwitterion concentration and minimum solubility. |
This low isoelectric point is a critical parameter for experimental design, particularly in crystallization and purification protocols, as this compound is least soluble at this pH.[11]
Experimental Validation of the Zwitterionic Structure
The zwitterionic structure of this compound is not merely a theoretical construct; it is firmly supported by robust experimental evidence.
Spectroscopic Analysis
Spectroscopic techniques are invaluable for elucidating molecular structures. In the case of this compound, both Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide compelling evidence for the zwitterionic form.
-
Infrared (IR) Spectroscopy: An analysis of the IR spectrum of solid this compound would reveal the absence of a characteristic O-H stretching band from the sulfonic acid group (typically around 2500-3300 cm⁻¹) and the S=O stretching bands characteristic of an un-ionized -SO₃H group. Instead, the spectrum shows strong absorption bands corresponding to the symmetric and asymmetric stretches of the sulfonate group (-SO₃⁻) and the N-H stretching and bending vibrations of a protonated amino group (-NH₃⁺).
-
Proton NMR (¹H-NMR) Spectroscopy: In a suitable solvent like DMSO-d₆, the ¹H-NMR spectrum provides evidence for the protonated amino group.[12] The protons on the nitrogen would appear as a broad singlet, and their chemical shift would be further downfield compared to the chemical shift of a typical aromatic amine, indicating the deshielding effect of the positive charge.
Protocol: FT-IR Analysis of this compound
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix approximately 1-2 mg of dry this compound with 100-200 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly in an agate mortar to a fine powder.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Spectral Collection: Record the spectrum, typically from 4000 to 400 cm⁻¹. Collect a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.
-
Data Analysis: Analyze the resulting spectrum for key vibrational bands.
-
Expected Bands for Zwitterion: Look for N-H stretching bands from the -NH₃⁺ group (broad, ~3000-3200 cm⁻¹) and strong, characteristic S-O stretching bands for the -SO₃⁻ group (around 1030-1050 cm⁻¹ and 1120-1250 cm⁻¹).
-
Bands Absent for Zwitterion: Confirm the absence of a broad O-H stretch from an -SO₃H group.
-
Crystallographic Evidence
The most definitive proof comes from crystallographic studies. Neutron diffraction studies have precisely located the positions of the hydrogen atoms, confirming that three hydrogen atoms are covalently bonded to the nitrogen atom, consistent with the ⁺H₃N-C₆H₄SO₃⁻ structure. X-ray diffraction studies on this compound dihydrate further corroborate the zwitterionic form, showing how the molecules align in an antiparallel fashion, stabilized by hydrogen bonds between the ammonium group of one molecule and the sulfonate group of another.[13][14]
Conclusion: Implications for Research and Development
The zwitterionic nature of this compound is a defining feature that governs its physicochemical properties and reactivity. For researchers in drug development, recognizing that this compound and its derivatives can exist as charged species is crucial for understanding membrane permeability and drug transport.[15] The poor in vitro antibacterial activity of this compound, for example, has been attributed to its limited ability to penetrate the bacterial membrane in its charged form.[15] In chemical synthesis and process development, knowledge of the isoelectric point and pH-dependent solubility is essential for optimizing reaction conditions, product isolation, and purification. By moving beyond a simplistic neutral representation and embracing its complex zwitterionic reality, scientists can more effectively harness the synthetic potential of this versatile molecule.
References
- 1. nbinno.com [nbinno.com]
- 2. chemiis.com [chemiis.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Sulphanilic Acid: A Versatile Molecule [eureka.patsnap.com]
- 5. Why is a zwitter ion formed from sulphanilic acid (p-amiobenzene sulp - askIITians [askiitians.com]
- 6. brainly.com [brainly.com]
- 7. brainly.in [brainly.in]
- 8. O O NH3 + The high melting point and insolubility of class 11 chemistry CBSE [vedantu.com]
- 9. This compound | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [drugfuture.com]
- 11. This compound - Sciencemadness Wiki [sciencemadness.org]
- 12. rsc.org [rsc.org]
- 13. The ephemeral dihydrate of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Portage transport of sulfanilamide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of Sulfanilic Acid from Aniline: A Mechanistic and Methodological Guide
This technical guide provides an in-depth exploration of the synthesis of sulfanilic acid from aniline, a cornerstone reaction in industrial and laboratory organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying mechanistic principles and provides validated experimental protocols. We will delve into the nuanced debate surrounding the reaction mechanism and offer practical insights into the procedural choices that ensure a successful and safe synthesis.
Introduction: The Significance of this compound
This compound, or 4-aminobenzenesulfonic acid, is a vital chemical intermediate. Its amphiprotic nature, stemming from the presence of both an acidic sulfonic acid group and a basic amino group, results in a zwitterionic structure in the solid state. This unique characteristic contributes to its high melting point and its utility in a variety of applications.[1] Industrially, this compound is a precursor for the synthesis of a vast array of azo dyes, sulfa drugs, and other specialty organic compounds.[2] Its synthesis via the sulfonation of aniline is a classic example of electrophilic aromatic substitution, yet one with a fascinating and often debated mechanistic pathway.
Unraveling the Reaction Mechanism: An Intermolecular Journey
The sulfonation of aniline to produce this compound is not a direct electrophilic attack on the benzene ring. Instead, it proceeds through a key intermediate, phenylsulfamic acid, which then rearranges to the final product. The nature of this rearrangement has been a subject of scientific inquiry, with evidence now strongly supporting an intermolecular pathway over an initially proposed intramolecular one.
Step 1: Formation of Anilinium Hydrogen Sulfate
The reaction is initiated by the vigorous, exothermic acid-base reaction between aniline and concentrated sulfuric acid. The highly basic amino group of aniline is protonated by the strong acid to form anilinium hydrogen sulfate.[1]
Step 2: Formation of Phenylsulfamic Acid
Upon heating, the anilinium hydrogen sulfate undergoes dehydration to form phenylsulfamic acid. This intermediate is the N-sulfonated product.
Step 3: The Rearrangement to this compound: An Intermolecular Process
The critical step in the synthesis is the thermal rearrangement of phenylsulfamic acid to the C-sulfonated product, this compound. Early theories proposed an intramolecular migration of the sulfonate group from the nitrogen to the para position of the aromatic ring. However, extensive research, including radiolabeling studies, has provided compelling evidence for an intermolecular mechanism.[3]
Radiolabeling experiments using H₂³⁵SO₄ have shown that the sulfamate group can be exchanged with the sulfonating agent in the reaction medium, indicating that the sulfonate group does not simply "walk" from the nitrogen to the carbon atom within the same molecule.[3] Kinetic studies have further supported the intermolecular pathway, demonstrating that the reaction involves the desulfonation of phenylsulfamic acid to regenerate aniline and sulfur trioxide (or a related sulfonating species), followed by a conventional electrophilic aromatic substitution at the para-position of a separate aniline molecule.[3][4] The para-product is favored due to the steric hindrance at the ortho positions.[5]
The overall mechanistic pathway can be visualized as follows:
Figure 1: The intermolecular mechanism for the synthesis of this compound from aniline.
Experimental Protocols for the Synthesis of this compound
Two primary methods for the synthesis of this compound are presented below: a conventional heating method and a more rapid microwave-assisted synthesis.
Safety Precautions
Aniline is toxic and readily absorbed through the skin. It is also a suspected carcinogen.[2] Concentrated sulfuric acid is extremely corrosive and will cause severe burns upon contact.[6][7]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[6]
-
Have an emergency eyewash and safety shower readily accessible.
-
In case of skin contact with sulfuric acid, immediately flush the affected area with copious amounts of water for at least 15 minutes.[7]
-
Dispose of all chemical waste according to institutional guidelines.
Conventional Synthesis Protocol
This method involves heating aniline with concentrated sulfuric acid for an extended period.
| Parameter | Value |
| Reactants | Aniline, Concentrated Sulfuric Acid |
| Reaction Temperature | 180-190 °C[8] |
| Reaction Time | 4-5 hours[9] |
| Purification | Recrystallization from hot water |
Step-by-Step Methodology:
-
Reaction Setup: In a fume hood, cautiously add 10.0 g of aniline to a 250 mL round-bottom flask.[5]
-
Addition of Sulfuric Acid: Slowly and with constant swirling, add 20 mL of concentrated sulfuric acid to the aniline.[5] The reaction is highly exothermic, so the flask should be cooled in an ice bath during the addition to prevent overheating.[5] Aniline sulfate will form as a solid white mass.[1]
-
Heating: Equip the flask with a reflux condenser and place it in a heating mantle or oil bath. Heat the mixture to 180-190 °C for 4-5 hours.[5][8]
-
Isolation of Crude Product: Allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture into 100 mL of cold water with stirring.[5] The crude this compound will precipitate as a grayish solid.
-
Purification: Collect the crude product by suction filtration and wash it with a small amount of cold water. To purify the product, dissolve it in a minimum amount of boiling water. If the solution is colored, add a small amount of activated charcoal and filter the hot solution. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.[5][10]
-
Drying: Collect the purified crystals by suction filtration and dry them in an oven at 100-110 °C.[5][10] this compound crystallizes as a dihydrate, which can be converted to the anhydrous form by heating.[5]
Microwave-Assisted Synthesis Protocol
This method offers a significantly faster and more energy-efficient route to this compound.
| Parameter | Value |
| Reactants | Aniline, Concentrated Sulfuric Acid |
| Microwave Power | 400 W[11] |
| Irradiation Time | 3 minutes[11] |
| Purification | Recrystallization from water |
Step-by-Step Methodology:
-
Reactant Mixture: In a porcelain crucible, carefully mix 0.25 mL of aniline with 0.23 mL of concentrated sulfuric acid.[11]
-
Microwave Irradiation: Place the crucible in a domestic microwave oven and irradiate the mixture at 400 W for 3 minutes.[11]
-
Isolation and Purification: After irradiation, allow the crucible to cool. Pour the reaction mixture into 10 mL of ice-cold water.[11] The this compound will precipitate. Collect the crystals by filtration and recrystallize them from hot water.
-
Drying: Dry the purified crystals in an oven at 105 °C.[11]
Characterization of this compound
The successful synthesis of this compound can be confirmed through various analytical techniques.
-
Melting Point: Pure this compound has a high melting point, decomposing at 288 °C.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the sulfonic acid group (S=O stretching around 1030-1250 cm⁻¹) and the amino group (N-H stretching around 3200-3400 cm⁻¹).
-
Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and assess the purity of the final product. A typical mobile phase is a mixture of propan-1-ol and ammonia (2:1 v/v).[9]
References
- 1. studypool.com [studypool.com]
- 2. scribd.com [scribd.com]
- 3. Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aromatic sulphonation. Part 56. The rearrangement of phenylsulphamic acid to aniliniumsulphonic acids in concentrated sulphuric acid: evidence for an intermolecular reaction pathway - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. westlab.com.au [westlab.com.au]
- 7. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 8. scribd.com [scribd.com]
- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 10. prepchem.com [prepchem.com]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility of Sulfanilic Acid
This guide provides a comprehensive analysis of the solubility characteristics of sulfanilic acid (4-aminobenzenesulfonic acid), a critical intermediate in the pharmaceutical and dye industries.[1][2] Understanding its solubility behavior in various solvents is paramount for process optimization, formulation development, and ensuring reaction efficiency. This document delves into the core physicochemical principles governing its solubility, presents quantitative data, and outlines a robust experimental protocol for its determination.
The Physicochemical Foundation of this compound's Solubility
This compound's solubility is not straightforward and is dictated by a unique interplay of its molecular structure, the solvent's properties, and ambient conditions like temperature and pH.
The Dominant Role of the Zwitterion
The most critical factor influencing the solubility of this compound is its existence as a zwitterion, or inner salt, in the solid state and in neutral aqueous solutions.[3] The strongly acidic sulfonic acid group (-SO₃H) donates a proton to the basic amino group (-NH₂), resulting in a molecule with both a positive (-NH₃⁺) and a negative (-SO₃⁻) charge.
This dipolar nature leads to strong intermolecular electrostatic interactions, creating a stable crystal lattice. Consequently, this compound has a very high melting point (decomposing at 288°C) and is notably insoluble in non-polar organic solvents like ether and benzene, which cannot overcome these strong ionic forces.[3][4][5]
Caption: Intramolecular proton transfer leads to the stable zwitterionic form.
Influence of Solvent Polarity
In line with the "like dissolves like" principle, this compound is more soluble in polar solvents than in nonpolar ones.[6] Polar solvents can solvate the charged ends of the zwitterion, helping to break down the crystal lattice. Water, being highly polar, is a moderately good solvent, primarily due to its ability to form hydrogen bonds with both the sulfonate and ammonium groups.[6] However, its solubility in cold water is still limited.[7]
The Critical Impact of pH
The pH of the medium drastically alters the solubility of this compound by changing its ionic state. The zwitterion represents the isoelectric point, where the net charge is zero, and solubility is at its minimum.[8]
-
In Strongly Acidic Solutions (Low pH): The sulfonate group (-SO₃⁻) becomes protonated. The molecule acquires a net positive charge (H₂N-C₆H₄-SO₃H), increasing its solubility in acidic media like fuming hydrochloric acid.[4][8]
-
In Basic Solutions (High pH): The ammonium group (-NH₃⁺) is deprotonated. The molecule gains a net negative charge (H₂N-C₆H₄-SO₃⁻), leading to high solubility in alkaline solutions such as sodium carbonate or sodium hydroxide solutions.[7][8]
Caption: Effect of pH on the dominant species of this compound in solution.
Effect of Temperature
For most solid solutes, solubility is an endothermic process. In accordance with Le Chatelier's principle, increasing the temperature increases the solubility of this compound in various solvents.[6][9] This effect is particularly pronounced in water, where solubility increases significantly with heating.[5]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents at different temperatures. This data is crucial for designing crystallization, purification, and reaction processes.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Water | 20 | ~1.0 | [4] |
| Water | 20 | 1.068 | [4] |
| Water | 30 | ~1.45 | [4] |
| Water | 30 | 1.468 | [4] |
| Water | 40 | ~1.94 | [4] |
| Ethanol | - | Insoluble | [4][7] |
| Ether | - | Insoluble | [4][7] |
| Methanol | 5 | 0.0132 (mole fraction) | [9] |
| Methanol | 55 | 0.0245 (mole fraction) | [9] |
| 2-Propanol | 5 | 0.0138 (mole fraction) | [9] |
| 2-Propanol | 55 | 0.0272 (mole fraction) | [9] |
| Acetone | 5 | 0.0007 (mole fraction) | [9] |
| Acetone | 55 | 0.0011 (mole fraction) | [9] |
| Acetic Acid | 5 | 0.0537 (mole fraction) | [9] |
| Acetic Acid | 55 | 0.0898 (mole fraction) | [9] |
Note: Mole fraction data from[9] can be converted to g/100mL for specific applications but is presented here as published for accuracy.
Standard Protocol for Solubility Determination: The Analytical Stirred-Flask Method
This protocol provides a reliable method for determining the solid-liquid equilibrium of this compound, as described in the literature.[9][10]
Materials and Equipment
-
This compound (high purity, >99%)
-
Selected solvents (analytical grade)
-
Jacketed glass vessel with magnetic stirrer and temperature probe
-
Thermostatic water bath
-
Syringe with pre-heated/cooled filter (e.g., 0.45 µm PTFE)
-
Analytical balance (±0.0001 g)
-
UV-Vis Spectrophotometer or HPLC system for concentration analysis
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Workflow for the analytical stirred-flask solubility determination method.
Step-by-Step Methodology
-
Preparation: An excess amount of solid this compound is added to a known mass of the chosen solvent in the jacketed glass vessel. This ensures that a saturated solution is formed.
-
Equilibration: The vessel is sealed and the mixture is agitated using the magnetic stirrer at a constant temperature, maintained by the circulating water bath. The system should be left to equilibrate for a sufficient time (typically 24-48 hours) to ensure solid-liquid equilibrium is reached.
-
Sampling: Once equilibrium is achieved, stirring is stopped, and the excess solid is allowed to settle. A sample of the clear supernatant liquid is carefully withdrawn using a syringe fitted with a filter. It is critical that the syringe and filter are pre-heated or pre-cooled to the experimental temperature to prevent precipitation or dissolution during sampling.
-
Quantification: The collected sample is immediately weighed. It is then quantitatively diluted with an appropriate solvent to a concentration suitable for analysis. The concentration of this compound in the diluted sample is determined using a calibrated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: The initial solubility is then calculated based on the measured concentration, the dilution factor, and the mass of the sample taken. The experiment should be repeated at various temperatures to generate a solubility curve.
Conclusion
The solubility of this compound is a complex property governed primarily by its zwitterionic structure, which dictates its poor solubility in non-polar organic solvents and modest solubility in water. The most effective means of enhancing its solubility is through pH modification, with significant increases observed in both strongly acidic and, particularly, in basic environments. Temperature also plays a direct role, with solubility increasing as temperature rises. The quantitative data and experimental protocols provided in this guide offer researchers and drug development professionals the foundational knowledge required for the effective handling and application of this vital chemical compound.
References
- 1. nbinno.com [nbinno.com]
- 2. chemiis.com [chemiis.com]
- 3. O O NH3 + The high melting point and insolubility of class 11 chemistry CBSE [vedantu.com]
- 4. This compound | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. quora.com [quora.com]
- 8. This compound - Sciencemadness Wiki [sciencemadness.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Sulfanilic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Sulfanilic acid, known systematically as 4-aminobenzenesulfonic acid, is a cornerstone organic compound with significant industrial and research applications. It presents as an off-white crystalline solid and is classified as an aminobenzenesulfonic acid, where aniline is sulfonated at the para-position.[1] This guide provides an in-depth exploration of its core chemical identity, molecular architecture, synthesis, and critical applications, particularly in the realm of drug development and scientific research. A key characteristic of this compound is its existence as a zwitterion, which accounts for its unusually high melting point compared to related compounds.[2]
Core Chemical Identity and Properties
A precise understanding of a compound's fundamental properties is paramount for its effective application in research and development. This compound is identified by the CAS Number 121-57-3 .[3] Its key physicochemical properties are summarized below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 121-57-3 | [3][4][5] |
| IUPAC Name | 4-Aminobenzene-1-sulfonic acid | [2][6] |
| Molecular Formula | C₆H₇NO₃S | [4][7] |
| Molecular Weight | 173.19 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | 288 °C (decomposes) | [2][5] |
| Density | 1.485 g/cm³ | [2][4] |
| Solubility in Water | 12.51 g/L | [2] |
| pKa | 3.23 | [2] |
Molecular Structure and Zwitterionic Nature
The molecular structure of this compound is fundamental to its chemical behavior. It consists of a benzene ring substituted with an amino group (-NH₂) and a sulfonic acid group (-SO₃H) at the para position (positions 1 and 4). A critical aspect of its structure, particularly in the solid state, is its existence as a zwitterion, or inner salt.[8] The acidic sulfonic acid group donates a proton to the basic amino group, resulting in a molecule with both a negative charge on the sulfonate group (-SO₃⁻) and a positive charge on the ammonium group (-NH₃⁺).[8][9] This dipolar nature explains its high melting point and low solubility in organic solvents.[8]
Caption: Zwitterionic structure of this compound.
Synthesis of this compound
The industrial production of this compound is typically achieved through the sulfonation of aniline with concentrated sulfuric acid.[2][10] This electrophilic aromatic substitution reaction proceeds via the formation of an intermediate, aniline hydrogen sulfate, which then rearranges upon heating to yield the para-substituted product, this compound.[11]
Experimental Protocol: Laboratory Scale Synthesis
The following protocol outlines a common laboratory method for the synthesis of this compound.
Materials:
-
Aniline (10 ml)
-
Concentrated Sulfuric Acid (20 ml)
-
Ice-cold water
-
Heating mantle or oil bath
-
Conical flask (150 ml)
-
Beaker
-
Filtration apparatus
Procedure:
-
Carefully add 20 ml of concentrated sulfuric acid to 10 ml of aniline in a 150 ml conical flask. The addition should be done slowly while gently shaking the mixture and cooling it in an ice-water bath to manage the exothermic reaction.[11]
-
Heat the resulting aniline sulfate mixture in an oil bath at a temperature of 180-190 °C for approximately one hour.[11]
-
After heating, allow the reaction mixture to cool down.
-
Carefully pour the cooled mixture into about 200 ml of cold water, stirring continuously.[11]
-
Allow the mixture to stand for about 5 minutes to allow the crude this compound to precipitate.
-
Filter the crude product using a filtration apparatus.
-
For purification, the crude this compound can be recrystallized from boiling water.[11]
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound is a versatile building block in organic chemistry with numerous applications. Its ability to readily form diazo compounds makes it a crucial intermediate in the synthesis of dyes and sulfa drugs.[12]
Synthesis of Sulfa Drugs
One of the most significant applications of this compound in the pharmaceutical industry is as a precursor for the synthesis of sulfonamides, or "sulfa drugs."[7][13] These were among the first antimicrobial drugs and remain important for treating various bacterial infections.[13][14] The synthesis involves converting this compound into its derivatives, which are then reacted with other reagents to create the complex molecular structures of these antibiotics.[13] The purity of the initial this compound is critical to the efficacy and safety of the final pharmaceutical product.[13]
Azo Dyes and Analytical Reagents
The diazotization of this compound, followed by a coupling reaction with an aromatic compound, is the fundamental chemistry behind the production of a wide range of azo dyes. This property is also exploited in analytical chemistry. For instance, this compound is used for the quantitative analysis of nitrate and nitrite ions.[12] In this method, it reacts with nitrite in an acidic medium to form a diazonium salt, which then couples with N-(1-Naphthyl)ethylenediamine to produce a colored azo dye. The intensity of the color, measured by colorimetry, is proportional to the concentration of nitrate or nitrite.
Other Applications
Beyond these primary uses, this compound serves as an intermediate in the synthesis of various other organic chemicals, including pesticides and herbicides.[7] It is also used as a standard in combustion analysis for determining carbon, hydrogen, nitrogen, and sulfur content.[5] In the field of materials science, it has been used in the synthesis of nanocomposites and as a dopant for conducting polymers like polyaniline.[15]
Safety and Handling
This compound is considered to be of low toxicity. However, it is an irritant to the skin and eyes and may cause an allergic skin reaction.[3][16] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling the compound.[16][17] It is important to work in a well-ventilated area and avoid the formation of dust.[16]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[17]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation or rash occurs, get medical advice.[16][17]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[17]
-
Ingestion: Do not induce vomiting. Seek medical attention.[17]
References
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- 8. O O NH3 + The high melting point and insolubility of class 11 chemistry CBSE [vedantu.com]
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- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. westliberty.edu [westliberty.edu]
Spectroscopic Data of Sulfanilic Acid: An In-Depth Technical Guide
Introduction: Unveiling the Molecular Architecture of Sulfanilic Acid
This compound (4-aminobenzenesulfonic acid) is a molecule of significant industrial and analytical importance, serving as a cornerstone in the synthesis of azo dyes, sulfa drugs, and as a quantitative standard.[1] Its unique chemical character arises from the presence of both a primary aromatic amine (-NH₂) and a sulfonic acid (-SO₃H) group attached to a benzene ring. This dual functionality results in the formation of a zwitterion in the solid state, where the acidic proton from the sulfonic acid group protonates the basic amino group.[2][3] This internal salt structure profoundly influences its physical properties, such as its high melting point and solubility, and dictates its spectroscopic signature.
This technical guide provides an in-depth exploration of the spectroscopic data of this compound, focusing on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, the following sections are designed to not only present the spectral data but also to elucidate the underlying principles and experimental considerations that enable robust and reliable structural characterization. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the spectroscopic properties of this versatile molecule.
I. Infrared (IR) Spectroscopy of this compound
Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types and vibrational modes. For this compound, the IR spectrum provides clear evidence of its key functional groups and its zwitterionic nature.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Attenuated Total Reflectance (ATR) is a widely used sampling technique for Fourier Transform Infrared (FTIR) spectroscopy that allows for the direct analysis of solid and liquid samples with minimal preparation.[4]
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This is a critical step to subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself from the sample spectrum.
-
Sample Application: Place a small amount of finely powdered this compound onto the center of the ATR crystal.
-
Pressure Application: Lower the ATR press arm to apply consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is essential for obtaining a high-quality spectrum.
-
Spectrum Acquisition: Acquire the FTIR spectrum of the this compound sample. A typical measurement involves co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Causality in Experimental Choices:
-
Why ATR? ATR is chosen for its simplicity and speed. It eliminates the need for preparing KBr pellets, which can be time-consuming and susceptible to moisture contamination.[5]
-
Why a background scan? The background scan is crucial for data integrity, as it removes interfering signals from the environment and the instrument, ensuring that the resulting spectrum is solely representative of the sample.[4]
-
Why apply pressure? Consistent and firm pressure is necessary to maximize the contact area between the solid sample and the ATR crystal, which in turn enhances the intensity of the spectral bands.[5]
Caption: ATR-FTIR experimental workflow for this compound.
Interpretation of the IR Spectrum of this compound
The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The zwitterionic nature of the molecule in its solid state is particularly evident.[6][7]
Table 1: Characteristic IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |
| ~3200-2800 (broad) | N⁺-H stretching | Ammonium (-NH₃⁺) | The broadness of this band is characteristic of the extensive hydrogen bonding associated with the protonated amino group in the zwitterionic form.[8] |
| ~2855 | C-H stretching | Aromatic Ring | Symmetric and antisymmetric vibrations of the C-H bonds on the benzene ring.[6] |
| ~1639, 1572 | N-H bending | Amino (-NH₂) / Ammonium (-NH₃⁺) | These bands are attributed to the bending vibrations of the amino/ammonium group.[6] |
| ~1490 | C=C stretching | Aromatic Ring | Indicates the presence of the benzene ring.[6] |
| ~1250-1120 | Asymmetric S=O stretching | Sulfonate (-SO₃⁻) | Strong absorptions characteristic of the sulfonate group. |
| ~1030 | Symmetric S=O stretching | Sulfonate (-SO₃⁻) | A strong and distinct peak for the sulfonate group. |
| ~1000 | S-O stretching | Sulfonate (-SO₃⁻) | Another characteristic absorption of the sulfonate group. |
| ~830 | C-H out-of-plane bending | Aromatic Ring | Indicative of para-disubstitution on the benzene ring. |
Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the specific instrument used.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
NMR spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, ¹H and ¹³C NMR are instrumental in confirming the substitution pattern of the aromatic ring and the nature of the functional groups.
Experimental Protocol: ¹H and ¹³C NMR in DMSO-d₆
Due to its limited solubility in many common NMR solvents, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for acquiring the NMR spectra of this compound.[9]
Methodology:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[10][11]
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Gently agitate the vial to dissolve the solid. If necessary, gentle warming can aid dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[10]
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity and spectral resolution.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₅ at 2.50 ppm for ¹H NMR and the carbon signal of DMSO-d₆ at 39.52 ppm for ¹³C NMR.[12]
-
Causality in Experimental Choices:
-
Why DMSO-d₆? this compound's zwitterionic nature makes it poorly soluble in less polar organic solvents. The high polarity of DMSO-d₆ effectively solvates the charged groups, enabling the acquisition of high-resolution solution-state NMR spectra.[9]
-
Why filter the sample? Undissolved particulate matter can significantly degrade the quality of the NMR spectrum by disrupting the homogeneity of the magnetic field, leading to broad spectral lines.[10]
-
Why shim the magnet? Shimming is a critical process that optimizes the homogeneity of the magnetic field across the sample volume, resulting in sharp, well-resolved NMR signals.
-
Why use a deuterated solvent? The deuterium nucleus is used by the spectrometer to "lock" the magnetic field, preventing drift during the experiment. Additionally, the absence of protons in the bulk solvent prevents a large, overwhelming solvent signal in the ¹H NMR spectrum.[13]
Caption: NMR experimental workflow for this compound in DMSO-d₆.
Interpretation of the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound in DMSO-d₆ is relatively simple and highly informative. The para-substitution pattern of the aromatic ring gives rise to a characteristic AA'BB' spin system, which often appears as two doublets.
Table 2: ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (ppm) | Multiplicity | Assignment | Significance |
| ~7.30 | Doublet | H-2, H-6 | These protons are ortho to the -SO₃H group and are deshielded. |
| ~6.55 | Doublet | H-3, H-5 | These protons are ortho to the -NH₂ group and are shielded due to the electron-donating nature of the amino group. |
| Broad Signal | Singlet | -NH₃⁺ and/or -OH | The protons of the ammonium and sulfonic acid groups are exchangeable and often appear as a broad signal. Its chemical shift can be highly variable depending on concentration and water content. |
Note: The chemical shifts are approximate and can vary slightly. The coupling constants for the aromatic protons are typically in the range of 7-9 Hz.
Interpretation of the ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum of this compound provides further confirmation of its structure, with four distinct signals for the aromatic carbons due to the molecule's symmetry.
Table 3: ¹³C NMR Data for this compound in DMSO-d₆
| Chemical Shift (ppm) | Assignment | Significance |
| ~150.0 | C-4 | The carbon atom attached to the amino group is significantly shielded. |
| ~130.0 | C-1 | The carbon atom attached to the sulfonic acid group is deshielded. |
| ~128.0 | C-2, C-6 | The carbon atoms ortho to the sulfonic acid group. |
| ~113.0 | C-3, C-5 | The carbon atoms ortho to the amino group are shielded. |
Note: The chemical shifts are approximate and can vary slightly.
III. The Influence of the Zwitterionic Structure on Spectroscopic Data
The zwitterionic nature of this compound in the solid state and in polar solvents is a dominant factor influencing its spectroscopic properties.
-
In IR Spectroscopy: The most prominent evidence is the broad absorption in the 3200-2800 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibrations of the ammonium group involved in strong hydrogen bonding.[8] This replaces the sharper, distinct N-H stretching bands typically seen for a primary amine. Furthermore, the sulfonic acid O-H stretch is absent, and instead, strong absorptions for the sulfonate group (-SO₃⁻) are observed.
-
In NMR Spectroscopy: The chemical shifts of the aromatic protons and carbons are influenced by the electronic effects of the -NH₃⁺ and -SO₃⁻ groups. The positively charged ammonium group is electron-withdrawing, which would deshield the ortho and para protons. However, in the case of this compound, the overall electron-donating character of the nitrogen (via resonance) still leads to a net shielding effect on the ortho protons (H-3 and H-5) compared to the protons ortho to the sulfonate group. The zwitterionic form can also affect the chemical shifts of the exchangeable protons, often leading to a broad, concentration-dependent signal.[14]
Conclusion
The spectroscopic analysis of this compound by IR and NMR provides a comprehensive and unambiguous confirmation of its molecular structure. The IR spectrum is particularly diagnostic for the presence of the key functional groups and provides clear evidence of its zwitterionic nature in the solid state. ¹H and ¹³C NMR spectroscopy further elucidate the para-substituted aromatic system. The experimental protocols and interpretative guidance provided in this technical guide are designed to empower researchers and drug development professionals to confidently characterize this compound and related compounds, ensuring the integrity and quality of their scientific endeavors.
References
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- 4. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. researchgate.net [researchgate.net]
- 7. chimie.ucv.ro [chimie.ucv.ro]
- 8. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 9. This compound(121-57-3) 1H NMR spectrum [chemicalbook.com]
- 10. How to make an NMR sample [chem.ch.huji.ac.il]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. scienceopen.com [scienceopen.com]
- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 14. researchgate.net [researchgate.net]
physical and chemical characteristics of 4-aminobenzenesulfonic acid
An In-depth Technical Guide to the Physical and Chemical Characteristics of 4-Aminobenzenesulfonic Acid
Introduction: The Dual Nature of a Versatile Building Block
4-Aminobenzenesulfonic acid, commonly known as sulfanilic acid, is a cornerstone aromatic compound in synthetic organic chemistry.[1][2] It is an off-white, crystalline solid that holds a unique position due to its bifunctional nature, incorporating both an acidic sulfonic acid group (-SO₃H) and a basic amino group (-NH₂) on a benzene ring.[2] This structure confers amphoteric properties and, most significantly, allows the molecule to exist predominantly as a zwitterion (an internal salt) in the solid state and in neutral aqueous solutions.[1][3] This zwitterionic character is fundamental to its distinct physical properties, such as its unusually high melting point compared to similar aromatic compounds.[1]
Industrially and in the laboratory, this compound is a critical precursor for a vast array of chemical products. It is indispensable in the synthesis of azo dyes, sulfa drugs, and various organic intermediates.[4] Furthermore, its reactivity makes it a key reagent in analytical chemistry, notably for the quantitative determination of nitrite and nitrate ions.[5] This guide offers a detailed exploration of the , providing researchers, scientists, and drug development professionals with the technical insights required for its effective application.
Part 1: Core Physical Characteristics
The physical properties of 4-aminobenzenesulfonic acid are largely dictated by its zwitterionic structure, where the acidic proton from the sulfonic group is internally transferred to the basic amino group.[3] This results in a molecule with a positively charged ammonium group (-NH₃⁺) and a negatively charged sulfonate group (-SO₃⁻), leading to strong intermolecular electrostatic interactions.[3]
Summary of Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 4-Aminobenzene-1-sulfonic acid | [1] |
| CAS Number | 121-57-3 | [1] |
| Molecular Formula | C₆H₇NO₃S | [1][6] |
| Molar Mass | 173.19 g/mol | [1][6] |
| Appearance | Grayish-white or off-white crystalline solid/powder.[4][7][8] Commercial samples may have a purple tinge due to trace impurities.[4] | [4][7][8] |
| Melting Point | Decomposes at 288 °C (550 °F; 561 K) without melting.[1][4][6][9] Some sources report decomposition >300 °C.[7][10] | [1][4][6][7][9][10] |
| Density | 1.485 g/cm³ | [1][4][7] |
| pKa | 3.23 (at 25 °C) | [1][11] |
| Isoelectric Point | 1.25 | |
| Water Solubility | Sparingly soluble. Approx. 10 g/L or 1 g/100 mL at 20 °C.[1][5][12] Solubility increases with temperature.[12][13] | [1][5][12][13] |
| Solubility in Organic Solvents | Insoluble in ethanol, diethyl ether, and benzene.[4][12][13] | [4][12][13] |
| Solubility in Acids/Bases | Soluble in fuming HCl and highly soluble in basic solutions like sodium carbonate or caustic soda.[4][12][13] | [4][12][13] |
The Zwitterionic State: A Deeper Look
The high melting point and low solubility in non-polar organic solvents are direct consequences of the strong ionic forces between zwitterions in the crystal lattice, which require significant energy to overcome. While its solubility in water is limited, it readily dissolves in alkaline solutions because the -NH₃⁺ group is deprotonated, breaking the zwitterionic structure to form a soluble salt (4-aminobenzenesulfonate).[13] Conversely, in strongly acidic solutions, the sulfonate group becomes protonated, leading to moderate solubility. The isoelectric point of 1.25 indicates the pH at which the molecule has no net charge and is least soluble, making this the optimal pH for precipitation and recrystallization.
Caption: Equilibrium states of 4-aminobenzenesulfonic acid.
Part 2: Chemical Synthesis and Reactivity
The chemical utility of 4-aminobenzenesulfonic acid stems from the distinct reactivity of its two functional groups.
Synthesis via Electrophilic Sulfonation
The industrial preparation of this compound is achieved through the electrophilic sulfonation of aniline.[4] This process involves heating aniline with concentrated sulfuric acid. The reaction proceeds via an intermediate phenylsulfamic acid, which then rearranges upon further heating to yield the thermodynamically stable para-substituted product, 4-aminobenzenesulfonic acid.[1]
This protocol is adapted from established laboratory procedures.[11][14]
-
Reaction Setup: In a fume hood, place 10 mL of aniline into a 250 mL flask. Cautiously and with constant swirling, add 20 mL of concentrated sulfuric acid dropwise. The mixture will become hot.
-
Heating and Rearrangement: Heat the mixture in an oil bath at 180-190 °C for 1.5 to 2 hours.[14] During this stage, the initial aniline sulfate salt rearranges to form 4-aminobenzenesulfonic acid.
-
Isolation: Allow the flask to cool to room temperature. Very carefully, pour the reaction mixture into 200 mL of cold water. The this compound will precipitate as a grayish solid.
-
Purification: Collect the crude product by vacuum filtration and wash it with a small amount of cold water to remove residual acid.
-
Recrystallization: The purity of the product can be significantly improved by recrystallization.[14] Suspend the crude solid in hot water. Add a 10% sodium carbonate solution dropwise until the solid dissolves (forming the soluble sodium salt).[13] If the solution is colored, add a small amount of activated charcoal and heat briefly. Filter the hot solution to remove the charcoal. Acidify the clear filtrate with dilute HCl until the pH is approximately 1-2, causing the purified this compound to precipitate.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold water, and allow them to air dry or dry in a desiccator. The product often crystallizes as a dihydrate from water.
Key Chemical Reactions: Diazotization and Azo Coupling
The most important reaction of 4-aminobenzenesulfonic acid is its conversion into a diazonium salt.[15] This process, known as diazotization, transforms the primary amino group into an excellent leaving group (N₂) and creates a powerful electrophile that is central to the synthesis of azo dyes.[16]
Caption: Workflow for the diazotization of this compound.
This protocol is adapted from standard procedures for azo dye synthesis.[16]
-
Solution A (Amine Salt): In a 100 mL beaker, dissolve 2.8 mmol of this compound and 0.13 g of sodium carbonate in 5 mL of warm water. Cool the resulting solution to room temperature.
-
Solution B (Nitrite): In a separate test tube, dissolve 0.2 g of sodium nitrite (NaNO₂) in 1 mL of water.
-
Diazotization: Place a beaker containing ~0.5 mL of concentrated HCl in an ice-water bath to cool it to 0-5 °C. To the cooled this compound solution (Solution A), add the sodium nitrite solution (Solution B). Immediately and carefully, add this mixture to the cold HCl with stirring. A fine, white precipitate of the diazonium salt should form.[15]
-
Critical Control: Maintain the temperature between 0-5 °C throughout the addition. Diazonium salts are thermally unstable and can decompose or become explosive if isolated and dried.[16] The resulting suspension should be used promptly in the subsequent coupling reaction.
The 4-sulfobenzenediazonium salt is a weak electrophile that readily undergoes an electrophilic aromatic substitution reaction with electron-rich aromatic compounds, such as phenols or anilines.[15] This "coupling" reaction forms a stable azo compound (-N=N-), which is a highly conjugated system and typically colored.
Caption: General mechanism of azo coupling.
This protocol describes the coupling of diazotized this compound with 2-naphthol.
-
Coupling Solution: In a 100 mL beaker, dissolve 0.74 g of 2-naphthol in 10 mL of 2.5 M aqueous sodium hydroxide (NaOH). Cool this solution in an ice-water bath.
-
Coupling Reaction: Slowly and with continuous stirring, add the cold diazonium salt suspension (prepared in the previous protocol) to the alkaline 2-naphthol solution.
-
Observation: An immediate color change to deep red or orange should occur, indicating the formation of the azo dye.[17] Continue stirring the mixture in the ice bath for 10-15 minutes to ensure the reaction is complete.
-
Precipitation: To precipitate the dye, add approximately 1 g of sodium chloride (NaCl) and heat until it dissolves. Then, cool the mixture first to room temperature and then in an ice bath. The sodium salt of the dye will precipitate.
-
Isolation: Collect the dye by vacuum filtration and wash it with a saturated NaCl solution to remove excess reactants. Allow the product to air dry.
Part 3: Spectroscopic and Analytical Characterization
Spectroscopic Properties
-
UV-Vis Spectroscopy: 4-Aminobenzenesulfonic acid absorbs UV light at wavelengths greater than 290 nm.[12] This property is exploited in the spectrophotometric determination of nitrites, where the formation of the azo dye product is monitored by its intense color in the visible region.[18]
-
¹H NMR Spectroscopy: In its sodium salt form in D₂O, the ¹H NMR spectrum would show two sets of doublets in the aromatic region, characteristic of a para-substituted benzene ring. The protons ortho to the amino group would appear at a different chemical shift than the protons ortho to the sulfonate group.[19]
-
IR Spectroscopy: The infrared spectrum provides key information about its functional groups. Characteristic peaks would include strong absorptions for the S=O stretches of the sulfonate group, N-H stretches for the ammonium/amino group, and C-H stretches for the aromatic ring.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for the separation and quantification of 4-aminobenzenesulfonic acid and its related impurities, often using an acetonitrile/water mobile phase with an acid modifier like phosphoric or formic acid.[20][21]
-
Quantitative Analysis of Nitrites (Griess Test): The diazotization of this compound is the basis of the Griess test, a common colorimetric method for detecting nitrite ions. In this test, this compound is diazotized by nitrites present in the sample under acidic conditions. The resulting diazonium salt is then coupled with a coupling agent (like N-(1-Naphthyl)ethylenediamine) to produce a highly colored azo dye, the intensity of which is proportional to the nitrite concentration.
Part 4: Safety and Handling
4-Aminobenzenesulfonic acid requires careful handling in a laboratory setting.
-
Hazards: The compound is classified as an irritant, causing skin irritation (H315) and serious eye irritation (H319).[1][22] It may also cause an allergic skin reaction (H317).[22] Inhalation of dust should be avoided.[22][23] It is considered harmful to aquatic life with long-lasting effects.[22][24]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles or glasses with side-shields, gloves, and a lab coat, must be worn when handling the solid or its solutions.[23][25] If there is a risk of generating dust, a particulate filter respirator is recommended.[24]
-
Handling and Storage: Handle in a well-ventilated area, preferably in a fume hood, to minimize dust exposure.[23][25] Store in a cool, dry, well-ventilated place in a tightly sealed container, away from strong oxidizing agents.[6][10][23]
-
Spill Management: In case of a spill, dampen the solid material with water to prevent dusting.[8] Transfer the dampened material to a suitable container for disposal. Wash the contaminated area with soap and water.[8] Do not allow the chemical to enter the environment.[24]
References
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- 20. 4-Aminobenzenesulfonic acid | SIELC Technologies [sielc.com]
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historical discovery and development of sulfanilic acid
An In-Depth Technical Guide to the Historical Discovery and Development of Sulfanilic Acid
Abstract
This compound (4-aminobenzenesulfonic acid) stands as a cornerstone of industrial organic chemistry, a deceptively simple molecule whose discovery and subsequent development catalyzed revolutions in fields as diverse as synthetic dyes, pharmaceuticals, and analytical chemistry. This technical guide provides a comprehensive exploration of the historical journey of this compound, from its initial synthesis in the crucible of 19th-century chemical innovation to its modern production and applications. We will examine the elucidation of its synthesis mechanism, the pivotal role it played in the creation of the first synthetic antibacterial agents—the sulfa drugs—and its enduring importance as a precursor to a vast array of azo dyes. This paper synthesizes historical context with detailed technical protocols and mechanistic insights, offering researchers, scientists, and drug development professionals a thorough understanding of this workhorse molecule.
Introduction: The Dawn of Synthetic Chemistry
The mid-19th century marked a paradigm shift in chemistry. The prevailing reliance on natural sources for dyes, drugs, and other fine chemicals began to yield to the power of synthetic organic chemistry. This era was largely fueled by the burgeoning coal industry, which provided a rich feedstock of aromatic compounds, most notably aniline, through the distillation of coal tar. In 1856, William Henry Perkin's accidental synthesis of Mauveine from aniline ignited the synthetic dye industry, demonstrating the immense potential locked within these simple aromatic precursors.[1] It was within this fervent environment of discovery that this compound emerged, not as a singular, celebrated discovery, but as a fundamental building block whose true value would be unlocked over the subsequent decades.
Chapter 1: The Discovery and Early Synthesis of this compound
The preparation of this compound is achieved through the electrophilic sulfonation of aniline.[2][3] The most common and historically significant method involves heating aniline with concentrated sulfuric acid, a procedure often referred to as the "baking process."[4][5]
Initially, aniline, a base, reacts vigorously and exothermically with sulfuric acid to form a salt, anilinium hydrogen sulfate.[6][7] The subsequent application of high heat (180-190°C) for several hours drives the sulfonation reaction, where a sulfo group (-SO₃H) is added to the benzene ring.[4][5][8] The para-substituted product, 4-aminobenzenesulfonic acid, is the thermodynamically favored isomer and crystallizes from the reaction mixture upon cooling and dilution with water.[8]
A key physical characteristic of this compound is its existence as a zwitterion, or inner salt, in its solid state.[7][9][10] The acidic sulfonic acid group donates a proton to the basic amino group, resulting in the H₃N⁺C₆H₄SO₃⁻ structure. This strong intermolecular electrostatic attraction explains its unusually high melting point (decomposes at 288°C) compared to related compounds like aniline and benzenesulfonic acid, as well as its low solubility in cold water and organic solvents.[2][9][11]
Chapter 2: Elucidation of the Synthesis Mechanism
The mechanism of aniline sulfonation was a subject of scientific debate. Famed chemist Eugen Bamberger initially proposed an intramolecular rearrangement.[9] In his proposed mechanism, the initially formed phenylsulfamic acid would rearrange to the ortho-isomer (orthanilic acid), which would then further rearrange to the more stable para-isomer (this compound) upon heating.
However, subsequent studies, including those using radiosulphur isotopes, demonstrated that the process is, in fact, intermolecular.[9][10] The modern, accepted mechanism posits that at high temperatures, the phenylsulfamic acid intermediate undergoes desulfation to generate sulfur trioxide (SO₃). This highly electrophilic SO₃ then reacts with another molecule of aniline, preferentially at the para position, in a classic electrophilic aromatic substitution reaction to yield this compound.[9]
Caption: Intermolecular mechanism for the synthesis of this compound.
Experimental Protocol: Classic Synthesis of this compound
This protocol is adapted from established laboratory procedures.[4][7][8]
Materials:
-
Aniline (freshly distilled): 10.0 g (approx. 9.8 mL)
-
Concentrated Sulfuric Acid (98%): 22.0 g (approx. 12.0 mL)
-
Round-bottom flask (250 mL)
-
Heating mantle or oil bath
-
Beakers, ice bath, Buchner funnel, filter paper
Procedure:
-
Place 10.0 g of aniline into a 250 mL round-bottom flask.
-
In a fume hood, cautiously and slowly add 22.0 g of concentrated sulfuric acid to the aniline in small portions. Swirl the flask gently and cool it in an ice bath to manage the highly exothermic reaction. Aniline hydrogen sulfate will form as a solid cake.
-
Fit the flask with an air condenser and heat the mixture in an oil bath or heating mantle to 180-190°C.
-
Maintain this temperature for 4-5 hours (the "baking" stage). The solid will gradually convert.
-
Allow the flask to cool to room temperature. The contents will solidify into a hard, dark-colored mass.
-
Very carefully, pour about 200 mL of cold water into the flask. Stir and break up the solid mass. This will precipitate the crude this compound.
-
Heat the suspension to boiling to dissolve the product and any remaining impurities. Add a small amount of activated charcoal to decolorize the solution.
-
Filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete the crystallization of this compound as fine, off-white to greyish crystals.
-
Collect the crystals by vacuum filtration using a Buchner funnel, wash with a small amount of cold water, and allow them to air dry.
Chapter 3: The Developmental Trajectory of this compound Applications
The industrial value of this compound was cemented by its utility in two groundbreaking areas: synthetic dyes and antimicrobial drugs.
Section 3.1: A Revolution in Color - Azo Dyes
In 1858, the German chemist Peter Griess discovered that treating an aromatic amine with nitrous acid in the cold produced a new class of compounds: diazonium salts.[5][12] He further found that these salts were highly reactive electrophiles that could "couple" with activated aromatic compounds like phenols and other amines to form intensely colored azo compounds (-N=N-). This two-step process—diazotization followed by azo coupling—became the foundation for the largest and most versatile class of synthetic dyes.[12]
This compound proved to be an ideal component for azo dyes. Its diazonium salt is unusually stable, and the presence of the sulfonic acid group renders the final dye molecule water-soluble, a critical property for textile dyeing.[12] Dyes such as Methyl Orange and Acid Orange 7 are classic examples prepared from diazotized this compound.[13]
Caption: The two-step process for creating azo dyes from this compound.
Section 3.2: The First "Miracle Drugs" - The Dawn of Chemotherapy
Perhaps the most significant impact of this compound on human history was its role in the development of sulfa drugs. In the early 1930s, at the laboratories of I.G. Farben in Germany, Gerhard Domagk was screening newly synthesized dyes for antibacterial properties.[14] He discovered that a red azo dye named Prontosil showed remarkable efficacy in curing streptococcal infections in mice.[15]
In 1936, researchers at the Pasteur Institute in France made a crucial discovery: Prontosil was not the active agent itself but was a pro-drug.[15] In the body, metabolic processes cleaved the azo linkage, releasing the colorless compound p-aminobenzenesulfonamide, better known as sulfanilamide.[16] This molecule, a simple derivative of this compound, was the true "magic bullet."
This discovery ushered in the age of chemotherapy. For the first time, physicians had a synthetic chemical that could systematically treat and prevent bacterial infections.[14][16] Sulfanilamide and its numerous derivatives became the first "miracle drugs," saving countless lives in the decade before penicillin became widely available.[17] The mechanism of action was later found to be competitive inhibition; sulfa drugs mimic p-aminobenzoic acid (PABA), an essential nutrient bacteria use to synthesize folic acid, thereby halting their growth.[18]
Caption: The central role of sulfanilamide, derived from this compound.
Section 3.3: A Vital Tool in Analytical Chemistry
The diazotization reaction discovered by Griess also found a critical application in analytical chemistry. The Griess reaction is a colorimetric method used for the quantitative analysis of nitrite ions (NO₂⁻).[9][19] In this test, a sample containing nitrite is acidified to form nitrous acid, which then diazotizes this compound. The resulting diazonium salt is immediately coupled with a second reagent, typically N-(1-Naphthyl)ethylenediamine, to produce a vibrant, reddish-purple azo dye.[19][20] The intensity of the color is directly proportional to the concentration of nitrite in the original sample, which can be accurately measured using a spectrophotometer.[20] This test remains a standard method in environmental monitoring, food science, and biomedical research.[3]
Chapter 4: Evolution of Production and Modern Methodologies
While the fundamental chemistry of the "baking process" has remained, industrial production has evolved to improve efficiency, safety, and environmental impact. Modern solid-phase processes have been developed to reduce energy consumption and waste.[21]
A significant advancement in laboratory and potentially industrial synthesis is the use of microwave irradiation.[5][22] Microwave-assisted synthesis dramatically reduces reaction times from several hours to mere minutes, often with improved yields and cleaner product formation. This "green chemistry" approach offers substantial benefits over traditional thermal heating.[5][23]
Data Presentation: Comparison of Synthesis Methods
| Parameter | Conventional Thermal Synthesis ("Baking") | Microwave-Assisted Synthesis |
| Reaction Time | 4 - 5 hours[8] | 3 - 10 minutes[5][23] |
| Temperature | 180 - 190°C[4][5] | N/A (Direct energy input) |
| Energy Input | High (prolonged heating)[5] | Low (short duration)[5] |
| Typical Yield | ~50 - 80%[5][11] | ~90%[5] |
| Key Disadvantage | Energophage, chronophage, potential for side products[5] | Requires specialized equipment, scalability challenges |
Conclusion: The Enduring Legacy of a Workhorse Molecule
From the vibrant colors that defined a new industrial era to the first drugs that offered hope against deadly infections, the history of this compound is intertwined with major scientific and societal advancements. Its journey from a simple derivative of coal tar to a key industrial intermediate demonstrates the profound impact that fundamental organic chemistry can have. Today, this compound remains an indispensable and cost-effective building block in the chemical industry, a testament to the enduring legacy of 19th-century chemical discovery. Its story serves as a powerful example of how the exploration of a single molecule can open doors to entire fields of innovation.
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An In-depth Technical Guide to the Safe Laboratory Handling of Sulfanilic Acid
This guide provides comprehensive safety protocols and in-depth technical information for the handling of sulfanilic acid (4-aminobenzenesulfonic acid) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals who utilize this versatile chemical intermediate. Beyond a simple recitation of precautionary statements, this document elucidates the causal relationships behind safety measures, ensuring a foundational understanding of risk mitigation.
Core Chemical Profile and Hazard Synopsis
This compound is an off-white, crystalline solid that exists as a zwitterion, a molecule with both an acidic and a basic group.[1][2] This dual nature explains its high melting point (decomposes above 300°C) and limited solubility in water and organic solvents like ethanol and ether.[1] While indispensable in the synthesis of dyes, pharmaceuticals, and as an analytical standard, its handling demands a thorough understanding of its inherent hazards.[2][3]
The primary risks associated with this compound are skin irritation, serious eye irritation, and the potential for allergic skin reactions (skin sensitization).[4][5][6][7][8] It is not classified as acutely toxic, carcinogenic, mutagenic, or a reproductive toxicant.[4] However, repeated or prolonged contact can lead to sensitization, where subsequent exposure, even to small amounts, can trigger an allergic response such as a rash, itching, or swelling.[9][10]
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for understanding the hazards of this compound.
| Hazard Class | Category | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[4][5][6] | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Eye Irritation | 2A / 2 | H319: Causes serious eye irritation.[4][5][6] | GHS07 (Exclamation Mark) |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[4][5][6] | GHS07 (Exclamation Mark) |
It is crucial to recognize that while solid this compound is the primary concern, solutions, especially if heated or aerosolized, carry similar risks.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety strategy relies on a combination of engineering controls to minimize exposure at the source and personal protective equipment as the final barrier.
Engineering Controls
-
Ventilation: All work with solid this compound that may generate dust must be conducted in a well-ventilated area.[5][11] A certified chemical fume hood is the preferred engineering control, especially when handling larger quantities or when heating solutions. Local exhaust ventilation (e.g., a snorkel) is also an effective measure for smaller-scale operations.[10][11] The primary rationale is to prevent the inhalation of airborne particles, which can cause respiratory irritation and increase the risk of sensitization.[10][12]
-
Designated Work Areas: Establish a designated area for handling this compound to prevent cross-contamination of other laboratory surfaces.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[5][9]
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the specific hazards of this compound and the procedure being performed.
-
Eye and Face Protection: Chemical safety goggles with side shields are mandatory.[4] If there is a significant splash hazard, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Wear suitable chemical-resistant gloves tested according to standards such as EN 374.[4][13] Nitrile rubber gloves are a common and effective choice.[6] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[13]
-
Lab Coat: A fully buttoned lab coat is required to protect skin and clothing from contamination.
-
-
Respiratory Protection: Under normal conditions with proper engineering controls, respiratory protection is not typically required. However, if dust generation is unavoidable and ventilation is inadequate, a NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95) should be used.[5][9][10]
Laboratory Protocols: From Receipt to Disposal
Adherence to standardized protocols is paramount for ensuring safety and experimental integrity.
Storage and Chemical Compatibility
-
Storage Conditions: Store this compound in a cool, dry, and well-ventilated place in a tightly sealed container to prevent moisture absorption.[5][6][11]
-
Incompatible Materials: this compound should be stored separately from and not mixed with strong oxidizing agents, strong acids, and strong bases.[5][9] Violent reactions can occur with strong oxidizers.[4] Contact with strong bases can cause an exothermic reaction.
Experimental Workflow: Weighing and Dissolving Solid this compound
This protocol outlines the critical steps for safely preparing a solution of this compound, a common procedure in many research applications. The primary hazard during this workflow is the generation and inhalation of airborne dust.
References
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- 10. This compound | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. technopharmchem.com [technopharmchem.com]
- 13. chemscience.com [chemscience.com]
Methodological & Application
Application Notes and Protocols: The Role of Sulfanilic Acid in the Griess Test for Nitrite Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Nitrite Quantification
Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses.[1] However, due to its short half-life, direct measurement of NO is challenging. Consequently, researchers often quantify its stable, nonvolatile breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻), as a reliable proxy for NO production.[2][3] The Griess test, a simple and cost-effective colorimetric assay developed by Peter Griess in 1858, remains a cornerstone for nitrite detection.[4][5]
This application note will delve into the chemical principles of the Griess reaction, highlighting the indispensable function of sulfanilic acid, and provide detailed protocols for its successful implementation in a research setting.
The Chemistry of the Griess Test: A Two-Step Reaction
The Griess test is a classic example of a diazotization-coupling reaction.[6] It is a two-step process that results in the formation of a colored azo dye, the intensity of which is directly proportional to the initial nitrite concentration.[7]
Step 1: Diazotization of this compound
The first and crucial step is the reaction of this compound with nitrite in an acidic medium.[5][8] The acidic conditions are essential for the formation of nitrous acid (HNO₂) from the nitrite present in the sample. Nitrous acid then protonates and reacts with the primary aromatic amine group of this compound to form a diazonium salt.[9] This process is known as diazotization.[4][9] this compound is an ideal choice for this reaction due to its stability and the reactivity of the resulting diazonium salt.[6]
Step 2: Azo Coupling
The newly formed diazonium salt is a reactive electrophile. In the second step, it is coupled with a coupling agent, most commonly N-(1-Naphthyl)ethylenediamine (NED).[4][7] NED is an aromatic compound with a highly activating amino group, which facilitates the electrophilic aromatic substitution reaction with the diazonium salt.[10] This coupling reaction typically occurs at the para position to the amino group on the naphthyl ring, resulting in the formation of a stable, intensely colored pink-red azo dye.[4][6] This azo dye has a maximum absorbance at approximately 540-548 nm, allowing for spectrophotometric quantification.[1][11]
Below is a visual representation of the Griess reaction workflow.
Caption: Workflow of the Griess test for nitrite detection.
Experimental Protocols
This section provides detailed, step-by-step protocols for performing the Griess test in both microplate and cuvette formats.
Reagent Preparation
The Griess reagent is typically prepared by mixing two separate solutions.[12] Commercial kits are also widely available and offer convenience and consistency.[11][13][14]
-
Griess Reagent A (this compound Solution):
-
Griess Reagent B (NED Solution):
-
Working Griess Reagent:
Nitrite Standard Curve Preparation
A standard curve is essential for the accurate quantification of nitrite in unknown samples.
-
Prepare a 1 mM stock solution of sodium nitrite (NaNO₂) in deionized water.
-
Perform serial dilutions of the stock solution to prepare standards ranging from 1 µM to 100 µM.[11][16] The specific range should be optimized based on the expected nitrite concentrations in your samples.
-
Use the same diluent for the standards as for the samples (e.g., deionized water, cell culture medium).
| Standard Concentration (µM) | Volume of 1 mM Stock (µL) | Volume of Diluent (µL) | Final Volume (µL) |
| 100 | 100 | 900 | 1000 |
| 50 | 50 | 950 | 1000 |
| 25 | 25 | 975 | 1000 |
| 12.5 | 12.5 | 987.5 | 1000 |
| 6.25 | 6.25 | 993.75 | 1000 |
| 3.125 | 3.125 | 996.875 | 1000 |
| 1.56 | 1.56 | 998.44 | 1000 |
| 0 (Blank) | 0 | 1000 | 1000 |
Microplate Assay Protocol
This protocol is suitable for high-throughput analysis of multiple samples.
-
Pipette 150 µL of each standard and sample into individual wells of a 96-well flat-bottom plate.[16]
-
Add 20 µL of the working Griess Reagent to each well.[16]
-
Add 130 µL of deionized water to each well.[16]
-
Incubate for 30 minutes at room temperature , protected from light.[11][16]
-
Measure the absorbance at 548 nm using a microplate reader.[11] Wavelengths between 520 nm and 590 nm can also be used.[11][16]
-
Subtract the absorbance of the blank from all standard and sample readings.
-
Plot the standard curve (absorbance vs. nitrite concentration) and determine the concentration of nitrite in the samples using the linear regression equation.
Spectrophotometer (Cuvette) Assay Protocol
This protocol is suitable for a smaller number of samples or when a microplate reader is not available.
-
In a cuvette, combine 300 µL of the sample or standard with 100 µL of the working Griess Reagent and 2.6 mL of deionized water.[16]
-
Incubate for 30 minutes at room temperature , protected from light.[11][16]
-
Prepare a reference blank containing 100 µL of Griess Reagent and 2.9 mL of deionized water.[16]
-
Measure the absorbance at 548 nm against the reference blank.[11]
-
Quantify the nitrite concentration as described in the microplate assay protocol.
Applications in Research and Drug Development
The Griess test is a versatile tool with numerous applications:
-
Immunology: Assessing nitric oxide production by macrophages and other immune cells in response to stimuli.[2]
-
Neuroscience: Investigating the role of NO in neurotransmission and neurodegenerative diseases.[1]
-
Cardiovascular Physiology: Studying the involvement of NO in vasodilation and blood pressure regulation.[1]
-
Drug Discovery: Screening compounds for their ability to modulate nitric oxide synthase (NOS) activity or scavenge NO.[2]
-
Food and Environmental Science: Determining nitrite levels in food products and water samples.[4][17]
-
Forensics: Detecting nitrate-containing compounds, such as gunshot residue.[18]
Important Considerations and Troubleshooting
To ensure accurate and reproducible results, the following points should be considered:
-
Sample Matrix Effects: Biological samples such as serum, plasma, and cell culture media can contain interfering substances.[19] It is crucial to prepare standards in a matrix that closely matches the samples. For protein-rich samples, deproteinization may be necessary.[13]
-
pH: The Griess reaction is pH-dependent and requires acidic conditions.[7] Ensure the final reaction mixture is acidic.
-
Light Sensitivity: The azo dye product is light-sensitive.[7] Protect the reaction from light during incubation and measurement.
-
Nitrate Interference: The Griess test is specific for nitrite.[5] To measure total nitrogen oxides (NOx), nitrate must first be reduced to nitrite using nitrate reductase or a chemical reducing agent like vanadium(III) chloride.[3][20]
-
Detection Limit: The detection limit of the Griess test typically ranges from 0.02 to 2.5 µM, depending on the specific protocol and instrumentation.[4][7]
| Problem | Possible Cause | Solution |
| Low or no color development | Incorrect pH of the reaction mixture. | Ensure the acidic component of the Griess reagent is at the correct concentration.[7] |
| Degradation of NED solution. | Prepare fresh NED solution. Store protected from light.[7] | |
| Presence of interfering substances in the sample. | Perform a spike and recovery experiment to assess interference. Consider sample dilution or deproteinization. | |
| High background | Contaminated reagents or water. | Use high-purity water and fresh reagents. |
| Phenol red in cell culture medium. | Use phenol red-free medium for cell culture experiments.[14] | |
| Poor reproducibility | Inaccurate pipetting. | Use calibrated pipettes and proper pipetting technique. |
| Temperature fluctuations during incubation. | Ensure a consistent incubation temperature. |
Conclusion
The Griess test, with this compound at the heart of its diazotization step, remains a fundamental and powerful assay for nitrite quantification. By understanding the underlying chemistry and adhering to optimized protocols, researchers and drug development professionals can reliably measure nitrite as an indicator of nitric oxide production, thereby gaining valuable insights into a wide range of biological processes.
References
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- 4. Griess test - Wikipedia [en.wikipedia.org]
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- 6. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
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- 19. promega.com [promega.com]
- 20. mdpi.com [mdpi.com]
Application Note: A Comprehensive Protocol for Azo Dye Synthesis via Diazotization of Sulfanilic Acid
Introduction: The Enduring Legacy of Azo Dyes
Azo dyes represent the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (–N=N–). Their widespread application in textiles, printing, food, and pharmaceuticals stems from their intense colors, straightforward synthesis, and the ability to be fine-tuned for a vast spectrum of hues.[1][2] The synthesis of azo dyes is a classic example of electrophilic aromatic substitution, typically involving a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component.[2][3][4]
This application note provides a detailed, field-proven protocol for the synthesis of an azo dye using sulfanilic acid as the primary aromatic amine. We will delve into the critical mechanistic considerations behind each step, emphasizing the causality of experimental choices to ensure a robust and reproducible synthesis. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this fundamental synthetic transformation.
Theoretical Framework: The Chemistry of Diazotization and Azo Coupling
The overall synthesis can be conceptually divided into two key stages:
-
Diazotization: The conversion of a primary aromatic amine, in this case, this compound, into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[5][6][7] The resulting diazonium ion (Ar-N₂⁺) is a highly reactive electrophile.
-
Azo Coupling: The electrophilic diazonium salt then reacts with an electron-rich aromatic compound (the coupling component), such as a phenol or an aniline derivative, to form the stable azo compound.[3][4] The position of the coupling on the aromatic ring is directed by the activating group present.[3]
A critical parameter in this synthesis is temperature. Aromatic diazonium salts are generally unstable at temperatures above 5 °C, decomposing to release nitrogen gas, which can lead to side reactions and a decrease in yield.[8][9][10] Therefore, maintaining a low temperature (0–5 °C) throughout the diazotization and coupling steps is paramount for success and safety.[8][9][11]
Experimental Protocol: Synthesis of Methyl Orange
This protocol details the synthesis of Methyl Orange, a well-known acid-base indicator, which serves as an excellent example of an azo dye derived from this compound.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| This compound | C₆H₇NO₃S | 173.19 | 3.6 g |
| Anhydrous Sodium Carbonate | Na₂CO₃ | 105.99 | 1.2 g |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.5 g |
| Concentrated Hydrochloric Acid | HCl | 36.46 | ~5 mL |
| N,N-dimethylaniline | C₈H₁₁N | 121.18 | 2.7 g |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 2.0 mL |
| 10% Sodium Hydroxide Solution | NaOH | 40.00 | ~30 mL |
| Sodium Chloride | NaCl | 58.44 | 10 g |
| Deionized Water | H₂O | 18.02 | As needed |
| Ice | H₂O | 18.02 | As needed |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Perform the entire procedure in a well-ventilated fume hood.
-
Corrosive and Toxic Chemicals: Concentrated hydrochloric acid is corrosive. N,N-dimethylaniline is toxic and can be absorbed through the skin.[12] Handle these chemicals with extreme care.
-
Diazonium Salts: Diazonium salts can be explosive in their solid, dry state.[8][9][11] Never isolate the diazonium salt intermediate. Always use it in situ as a cold aqueous solution.
Step-by-Step Methodology
Part 1: Preparation of the Diazonium Salt of this compound
-
Dissolution of this compound: In a 125 mL Erlenmeyer flask, dissolve 1.2 g of anhydrous sodium carbonate in 50 mL of deionized water. Add 3.6 g of this compound.[12] Heat the mixture gently in a hot water bath to facilitate dissolution. This compound exists as a zwitterion and is poorly soluble in neutral water, but readily dissolves in a basic solution to form sodium sulfanilate.[13][14]
-
Cooling and Addition of Sodium Nitrite: Cool the sodium sulfanilate solution to room temperature. If any solids are present, gravity filter the solution. To the clear filtrate, add 1.5 g of sodium nitrite and stir until it is completely dissolved.[12]
-
Formation of the Diazonium Salt: In a 400 mL beaker, place approximately 25 g of crushed ice and carefully add 5 mL of concentrated hydrochloric acid.[12] While stirring vigorously, slowly pour the sodium sulfanilate/sodium nitrite solution into the ice-cold hydrochloric acid. A fine white precipitate of the diazonium salt of this compound will form.[12][15] Maintain the temperature of this suspension between 0 and 5 °C in an ice bath.[8][9]
Part 2: Azo Coupling Reaction
-
Preparation of the Coupling Component Solution: In a small test tube, mix 2.7 g of N,N-dimethylaniline with 2.0 mL of glacial acetic acid.[12]
-
Coupling Reaction: To the cold suspension of the diazonium salt from step 3, add the N,N-dimethylaniline acetate solution while stirring continuously.[13] A color change to a reddish-purple should be observed.[13] Continue stirring the mixture in the ice bath for 15-20 minutes to ensure the coupling reaction goes to completion.[12] The electrophilic diazonium ion attacks the electron-rich para-position of the N,N-dimethylaniline.[14][15]
-
Formation of the Sodium Salt: Slowly add approximately 30 mL of 10% sodium hydroxide solution to the reaction mixture until it is basic to litmus paper.[12][13] This deprotonates the sulfonic acid group and converts the dye into its more soluble sodium salt, resulting in a vibrant orange color.[16]
Part 3: Isolation and Purification of Methyl Orange
-
Salting Out: Heat the solution to boiling for 10-15 minutes. Add 10 g of sodium chloride to the hot solution and stir until it dissolves.[17] This process, known as "salting out," decreases the solubility of the organic dye in the aqueous solution, promoting its precipitation.
-
Isolation: Cool the mixture in an ice bath to maximize the precipitation of the methyl orange.[17] Collect the solid dye by vacuum filtration and wash it with a small amount of cold, saturated sodium chloride solution, followed by a small amount of cold water.
-
Drying: Dry the product in an oven at a moderate temperature.
Visualization of the Process
Workflow Diagram
The overall experimental workflow can be visualized as follows:
Caption: Workflow for the synthesis of Methyl Orange.
Reaction Mechanism
The chemical transformations occurring during the synthesis are detailed in the following mechanism:
Caption: Key steps in the diazotization and coupling mechanism.
Discussion: Causality and Critical Parameters
-
Role of Sodium Carbonate: this compound's zwitterionic nature makes it insoluble in water. The initial addition of sodium carbonate deprotonates the ammonium group, forming the water-soluble sodium sulfanilate, which is necessary for the subsequent reaction in an aqueous medium.[13][14]
-
In Situ Generation of Nitrous Acid: Nitrous acid is unstable and must be generated in situ by reacting sodium nitrite with a strong acid like HCl.[1][5] Adding the sulfanilate/nitrite solution to the acid ensures that the nitrous acid is formed in the presence of the amine for immediate reaction.
-
Temperature Control: As previously stated, the stability of the diazonium salt is highly temperature-dependent.[8][9] Exceeding 5 °C can lead to the decomposition of the diazonium salt, primarily through the loss of N₂ gas and the formation of a phenol, which would reduce the yield of the desired azo dye.[9][10]
-
pH Control in Azo Coupling: The pH of the coupling reaction is critical. The reaction between a diazonium salt and an aromatic amine like N,N-dimethylaniline is typically carried out in a mildly acidic solution.[18][19] This is a compromise: a more acidic solution would protonate the amine, deactivating it for electrophilic attack, while a basic solution could cause the diazonium salt to decompose.[18] The final addition of NaOH creates a basic environment that ensures the product is in its brightly colored anionic (sodium salt) form.[16]
Conclusion
The diazotization of this compound followed by azo coupling is a robust and illustrative method for the synthesis of azo dyes. By carefully controlling key parameters—most notably temperature and pH—and understanding the chemical principles behind each step, researchers can achieve high yields of the desired product. The protocol detailed herein for the synthesis of methyl orange provides a reliable foundation for the preparation of a wide array of azo compounds for various applications in research and industry. Adherence to the safety precautions outlined is essential for the safe execution of this synthesis.
References
- 1. uclmail.net [uclmail.net]
- 2. jchemrev.com [jchemrev.com]
- 3. Azo Coupling [organic-chemistry.org]
- 4. Azo coupling - Wikipedia [en.wikipedia.org]
- 5. Diazotisation [organic-chemistry.org]
- 6. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 7. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 11. researchgate.net [researchgate.net]
- 12. docsity.com [docsity.com]
- 13. gcwgandhinagar.com [gcwgandhinagar.com]
- 14. rajdhanicollege.ac.in [rajdhanicollege.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. scribd.com [scribd.com]
- 18. Explain why the azo-coupling reaction is performed at pH 9 to 5. | Filo [askfilo.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
The Role of Sulfanilic Acid and its Derivatives in the Synthesis of Sulfonamide Drugs
An Application Guide for Researchers
This document provides a detailed overview and practical protocols concerning the synthesis of sulfonamide drugs, with a focus on the foundational role of sulfanilic acid's core structure. It is intended for researchers, scientists, and professionals in drug development who require both theoretical understanding and actionable laboratory procedures.
Introduction: The Dawn of Chemotherapy
The discovery of sulfonamides, or "sulfa drugs," marked a pivotal moment in medicine, heralding the age of systemic antimicrobial chemotherapy.[1][2] It began with the investigation of an azo dye, Prontosil, which was found to be effective against bacterial infections in vivo but not in vitro.[2][3] In 1935, researchers at the Pasteur Institute discovered that Prontosil is metabolized in the body to the simpler, colorless compound sulfanilamide, which was the true active agent.[1][2][3] This discovery triggered a wave of research into sulfanilamide derivatives, creating a vast class of essential medicines.[1][4]
This compound (4-aminobenzenesulfonic acid) and its structural analog sulfanilamide (4-aminobenzenesulfonamide) are the cornerstones of this class of drugs. This guide elucidates the fundamental principles of sulfonamide action and provides detailed synthetic protocols that demonstrate the conversion of precursors into these medically vital compounds.
Part 1: The Scientific Foundation of Sulfonamide Drugs
Mechanism of Action: Competitive Antagonism
The efficacy of sulfonamides lies in their ability to act as competitive antagonists to para-aminobenzoic acid (PABA).[5][6][7] Bacteria, unlike mammals, cannot utilize pre-formed folic acid from their environment and must synthesize it de novo.[6][7] PABA is a critical substrate for the bacterial enzyme dihydropteroate synthetase (DHPS), which catalyzes a key step in the folic acid synthesis pathway.[7][8]
Due to their structural similarity to PABA, sulfonamides can bind to the active site of DHPS, competitively inhibiting the incorporation of PABA.[5][7] This action halts the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleotides and certain amino acids.[5][9] The ultimate effect is bacteriostatic; the drug inhibits bacterial growth and replication, allowing the host's immune system to eliminate the infection.[8][9][10]
Caption: Sulfonamides mimic PABA to inhibit the bacterial enzyme dihydropteroate synthetase.
Structure-Activity Relationship (SAR)
For a sulfonamide to exhibit antibacterial activity, certain structural features are essential[11]:
-
A free para-amino group (-NH2): This group is critical for mimicking PABA. Substitution at this position generally leads to a loss of activity.[12]
-
The benzene ring: The aromatic ring is a necessary scaffold.
-
The sulfonamide group (-SO2NH-): This group must be directly attached to the benzene ring, para to the amino group.[11] Modifications at the N1 position of the sulfonamide group can alter the drug's potency, pharmacokinetic properties, and solubility.[12]
Part 2: Core Synthetic Strategy for Sulfanilamide
While this compound is the conceptual parent of this drug class, the most common laboratory synthesis of sulfanilamide starts with acetanilide. This multi-step process is a classic example of using a protecting group to control reactivity in electrophilic aromatic substitution.[6][13]
Causality Behind the Strategy:
-
Protection: The amino group of aniline is highly activating and would react with the harsh reagents used in the next step. It is protected via acetylation to form acetanilide. This prevents unwanted side reactions and ensures the desired regioselectivity.[13]
-
Chlorosulfonation: The acetamido group is an ortho-, para-director. Due to steric hindrance from the bulky acetamido group, the incoming chlorosulfonyl group (-SO2Cl) is directed almost exclusively to the para position.[1][13] This electrophilic aromatic substitution is the key step in introducing the sulfur-containing functional group.
-
Amination: The resulting 4-acetamidobenzenesulfonyl chloride is a reactive intermediate. Treatment with ammonia displaces the chloride to form the sulfonamide.[1][7]
-
Deprotection: The final step is the hydrolysis of the acetamido group under acidic or basic conditions to reveal the free para-amino group, yielding the active drug, sulfanilamide.[6][14]
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Prontosil - Wikipedia [en.wikipedia.org]
- 3. Interrogation de Seconde Licence 2000-2001 [lcfi.ulg.ac.be]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nbinno.com [nbinno.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 10. study.com [study.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. pharmacy180.com [pharmacy180.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. CN103483230A - Preparation method of sulfanilamide - Google Patents [patents.google.com]
Application Notes & Protocols for the Quantitative Analysis of Nitrates Using Sulfanilic Acid
Abstract
This document provides a comprehensive guide for the quantitative determination of nitrate (NO₃⁻) and nitrite (NO₂⁻) using a spectrophotometric method based on the Griess reaction. The core of this analysis involves the diazotization of sulfanilic acid by nitrite in an acidic medium, followed by a coupling reaction to produce a stable, colored azo dye. For nitrate quantification, an initial reduction step to convert nitrate to nitrite is required. This guide details the underlying chemical principles, offers field-proven insights into experimental design, and presents validated, step-by-step protocols suitable for researchers in environmental science, drug development, and biomedical research.
Principle of the Method: The Griess Reaction
The quantitative analysis of nitrate and nitrite is a cornerstone in various scientific fields, from assessing water quality to studying physiological and pathological processes involving nitric oxide (NO).[1][2] Nitric oxide is a critical signaling molecule, and its major stable metabolites in biological fluids are nitrite and nitrate.[3][4] Therefore, their measurement provides a reliable estimate of NO production.[3]
The most widely adopted method for this analysis is the Griess test, a colorimetric assay first described by Peter Griess in 1858.[5] The Griess reaction is specific for the detection of nitrite ions.[4] To measure nitrate, the sample must first be treated with a reducing agent to quantitatively convert nitrate to nitrite.[4][6]
The reaction proceeds in two sequential steps under acidic conditions:
-
Diazotization: this compound is diazotized by nitrite (NO₂⁻), forming a diazonium salt. This is a critical first step where the nitrite ion reacts with the primary amine of this compound.[2][5][7]
-
Azo Coupling: The resulting diazonium salt is then coupled with a suitable aromatic amine, most commonly N-(1-naphthyl)ethylenediamine dihydrochloride (NED), to form a vibrant pink-red azo dye.[5][6] The intensity of the color, which is stable, is directly proportional to the nitrite concentration in the sample and can be quantified by measuring its absorbance using a spectrophotometer.[2]
The overall chemical pathway is illustrated below.
References
- 1. sciforschenonline.org [sciforschenonline.org]
- 2. nbinno.com [nbinno.com]
- 3. Protocol Griess Test [protocols.io]
- 4. Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Griess test - Wikipedia [en.wikipedia.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
The Role of Sulfanilic Acid Derivatives in the Synthesis and Evaluation of Antimicrobial Agents
An Application Guide for Researchers
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of sulfanilic acid's structural motif in the preparation of antimicrobial agents, specifically sulfonamides ("sulfa drugs"). We will explore the foundational mechanism of action, provide a detailed, field-proven protocol for the synthesis of a representative sulfonamide, and outline standardized methodologies for the characterization and evaluation of its antimicrobial efficacy. The causality behind experimental choices is emphasized throughout to provide a deeper understanding beyond procedural steps.
Introduction: The Enduring Legacy of the Sulfonamide Scaffold
This compound (4-aminobenzenesulfonic acid) is a versatile chemical intermediate, pivotal not only in the dye industry but also as a foundational structural block for a critical class of pharmaceuticals: the sulfonamides.[1][2][3] The discovery of prontosil, the first sulfonamide, in the 1930s marked the dawn of the antimicrobial chemotherapy era, providing the first effective systemic treatments for bacterial infections.[4]
The core of their success lies in the 4-aminobenzenesulfonamide structure. This scaffold acts as a superb molecular mimic, or antimetabolite, of a crucial bacterial nutrient, para-aminobenzoic acid (PABA). This guide delves into how this structural similarity is exploited to achieve selective toxicity against pathogenic bacteria and provides the practical methodologies to synthesize and validate these life-saving compounds in a laboratory setting.
Mechanism of Action: Competitive Inhibition of Folate Synthesis
The antibacterial action of sulfonamides is a classic example of selective toxicity, targeting a metabolic pathway present in bacteria but absent in humans.[4][5][6] Bacteria, unlike humans who obtain folic acid (Vitamin B9) from their diet, must synthesize it de novo.[7][8] Folic acid, in its reduced form tetrahydrofolate, is an essential coenzyme in the synthesis of nucleic acids (DNA and RNA) and certain amino acids, making it indispensable for bacterial growth and replication.[9][][11]
The key steps in the bacterial folic acid pathway are:
-
Pteridine Precursor Synthesis: The pathway begins with guanosine triphosphate (GTP).[11]
-
Dihydropteroate Formation: The enzyme dihydropteroate synthase (DHPS) catalyzes the condensation of a pteridine precursor with para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[12][13]
-
Dihydrofolate and Tetrahydrofolate Synthesis: Subsequent enzymatic steps convert dihydropteroate into dihydrofolate and then into the active tetrahydrofolate.[][14]
Sulfonamides exert their bacteriostatic (growth-inhibiting) effect by acting as competitive inhibitors of the DHPS enzyme.[7][15][16] Due to their striking structural similarity to PABA, sulfonamides bind to the active site of DHPS, preventing PABA from binding and thereby halting the entire folic acid synthesis pathway.[][14] This starves the bacterial cell of essential precursors for DNA replication and protein synthesis, inhibiting its proliferation.[6][8]
Figure 1: Mechanism of action of sulfonamides.
Synthesis Protocol: Preparation of Sulfanilamide
To illustrate the practical synthesis of a sulfonamide, we present a robust, multi-step protocol for preparing sulfanilamide from acetanilide. This common undergraduate and industrial process is highly illustrative as it involves key organic chemistry principles, including the use of a protecting group to control regioselectivity during electrophilic aromatic substitution.[17][18]
Rationale for the Synthetic Route: Direct chlorosulfonation of aniline (the parent amine of this compound) is problematic. The highly reactive amino group (-NH₂) would be protonated or oxidized by the harsh acidic conditions, deactivating the aromatic ring towards the desired substitution.[18] Therefore, the amine is temporarily "protected" as an acetamide, which is less reactive but still directs the incoming electrophile to the desired para position. The protecting group is then removed in the final step.[18]
Figure 2: Workflow for the synthesis of sulfanilamide.
Materials and Reagents
| Reagent/Material | Quantity | Purpose |
| Acetanilide | 25.0 g | Starting Material |
| Chlorosulfonic Acid | 63 mL | Electrophile for sulfonation |
| Crushed Ice | ~500 g | To precipitate the sulfonyl chloride |
| Conc. Aqueous Ammonia | 120 mL | Nucleophile for amination |
| Dilute Sulfuric Acid | As needed | To precipitate the amide product |
| Conc. Hydrochloric Acid | ~50 mL | Catalyst for hydrolysis |
| Sodium Carbonate (solid) | As needed | To neutralize and precipitate final product |
| Activated Charcoal | 1-2 g | To decolorize the solution |
| Standard Glassware | Various | Reaction flasks, funnels, condensers, etc. |
Step-by-Step Procedure
Step 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride [19]
-
Place 25.0 g of dry, powdered acetanilide into a dry 250 mL round-bottom flask.
-
In a fume hood, with extreme caution, slowly add 63 mL of chlorosulfonic acid in small portions with gentle swirling. (CAUTION: Highly corrosive and reacts violently with water. Wear appropriate PPE).
-
Fit the flask with a reflux condenser attached to a gas trap (e.g., calcium chloride tube) to manage the HCl gas evolved.
-
Gently heat the mixture in a water bath at 60-70°C for 2 hours to complete the reaction.
-
Allow the mixture to cool to room temperature.
-
In a separate large beaker (2 L), prepare a slurry of ~500 g of crushed ice.
-
Very slowly and carefully, pour the cooled reaction mixture in a thin stream into the crushed ice with constant, vigorous stirring. The product, p-acetamidobenzenesulfonyl chloride, will precipitate as a solid.
-
Filter the solid product using a Büchner funnel, wash thoroughly with cold water, and press as dry as possible. Proceed immediately to the next step as the sulfonyl chloride is susceptible to hydrolysis.
Step 2: Synthesis of p-Acetamidobenzenesulfonamide [19]
-
Transfer the crude, damp sulfonyl chloride from the previous step into a 500 mL flask.
-
In the fume hood, add a mixture of 120 mL of concentrated aqueous ammonia and 120 mL of water. Stir the mixture well.
-
Heat the mixture gently in a water bath at 70°C for 30 minutes.
-
Cool the reaction mixture in an ice bath.
-
Acidify the solution by slowly adding dilute sulfuric acid until it is acidic to litmus paper. This will precipitate the p-acetamidobenzenesulfonamide.
-
Filter the white precipitate, wash with cold water, and dry. The product can be dried in an oven at 100°C.
Step 3: Synthesis of Sulfanilamide (Hydrolysis) [19][20]
-
Transfer the dried p-acetamidobenzenesulfonamide to a flask. For every 10 g of amide, add 20 mL of dilute (e.g., 6M) hydrochloric acid.
-
Boil the mixture gently under reflux for 30-60 minutes. The solid should dissolve completely.
-
Cool the solution to room temperature. If any solid precipitates, the hydrolysis is incomplete; resume refluxing for another 15-20 minutes.
-
Add 1-2 g of activated charcoal to the warm solution, boil for 5-10 minutes to decolorize, and then filter while hot through fluted filter paper to remove the charcoal.
-
Carefully add solid sodium carbonate in small portions to the filtrate with stirring until the solution is neutral or slightly alkaline (effervescence ceases).
-
Cool the neutralized solution in an ice bath. Pure sulfanilamide will precipitate as white crystals.
-
Collect the crystals by suction filtration, wash with a small amount of cold water, and allow to air dry.
Product Characterization and Validation
Confirming the identity and purity of the synthesized sulfanilamide is a critical, self-validating step.
| Analysis Method | Expected Result | Reference |
| Melting Point | 163-166 °C (A sharp melting range indicates high purity). | [21][22][23] |
| FTIR Spectroscopy (cm⁻¹) | ~3470 & 3380 (N-H stretch, Ar-NH₂)~3340 & 3250 (N-H asymm/sym stretch, -SO₂NH₂)~1330 & 1150 (S=O asymm/sym stretch)~910 (S-N stretch) | [24][25][26] |
| ¹H NMR Spectroscopy (δ, ppm) | ~5.8 (s, 2H, Ar-NH₂)~6.6-6.8 (d, 2H, aromatic H ortho to NH₂)~7.2 (s, 2H, -SO₂NH₂)~7.4-7.6 (d, 2H, aromatic H ortho to SO₂NH₂) | [24][25][26] |
Protocols for Antimicrobial Susceptibility Testing (AST)
Once synthesized and characterized, the antimicrobial activity of the compound must be quantitatively assessed. The Clinical and Laboratory Standards Institute (CLSI) provides the global gold standard for these methodologies.[27][28][29] The use of Mueller-Hinton medium is mandatory for sulfonamide testing, as it has low levels of inhibitors (like thymidine and PABA) that could otherwise antagonize the drug's action and produce false results.[30][31]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[30][32]
-
Stock Solution Preparation: Prepare a concentrated stock solution of the synthesized sulfanilamide in a suitable solvent (e.g., DMSO), then dilute further in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the sulfanilamide solution in CAMHB to create a range of concentrations (e.g., 256 µg/mL down to 0.5 µg/mL). Leave wells for a positive control (broth + bacteria, no drug) and a negative control (broth only).
-
Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., E. coli ATCC 25922) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the standardized inoculum to each well (except the negative control).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[30]
-
Result Interpretation: The MIC is the lowest concentration of sulfanilamide in which there is no visible growth (i.e., the well is clear).
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.[30][31]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described above.
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the suspension and streak it evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn of bacteria.
-
Disk Application: Prepare sterile paper disks impregnated with a known concentration of the synthesized sulfanilamide. Aseptically place a disk onto the surface of the inoculated agar.
-
Incubation: Incubate the plate at 35-37°C for 16-18 hours.[30]
-
Result Interpretation: Measure the diameter of the zone of inhibition (the area around the disk where no bacteria have grown) in millimeters. This diameter is compared to standardized tables (e.g., from CLSI M100) to determine if the organism is Susceptible (S), Intermediate (I), or Resistant (R) to the agent.[33][34][35]
Data Presentation and Interpretation
Results from AST should be recorded systematically. For MIC testing, a table clearly showing the growth at each concentration is effective.
Table for MIC Determination Results:
| Concentration (µg/mL) | 256 | 128 | 64 | 32 | 16 | 8 | 4 | 2 | 1 | 0.5 | Growth Control |
| Growth (+/-) | - | - | - | - | + | + | + | + | + | + | + |
| Interpretation: | \multicolumn{11}{c | }{The MIC is 16 µg/mL.} |
Conclusion
The sulfonamide scaffold, readily accessible from this compound derivatives, remains a cornerstone of antimicrobial research and development. Understanding the elegant mechanism of competitive inhibition provides a clear rationale for its design. The protocols detailed herein for the synthesis, characterization, and antimicrobial evaluation of sulfanilamide offer a robust and self-validating framework for researchers. By following these established methodologies, scientists can reliably produce and test novel sulfonamide derivatives, contributing to the vital ongoing search for new and effective antimicrobial agents.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 7. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 9. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors (2020) - IBBR Publications - IBBR-CNR [ibbr.cnr.it]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. To prepare and submit Sulphanilamide from acetanilide - Practical Medicinal Chemistry - HK Technical [hktechnical.com]
- 20. To synthesize and submit sulphanilamide | PPTX [slideshare.net]
- 21. CN103483230A - Preparation method of sulfanilamide - Google Patents [patents.google.com]
- 22. Principle Synthesis mechanism and identifiacation of sulphanilamide | PPTX [slideshare.net]
- 23. Synthetic method of sulfanilic acid_Chemicalbook [chemicalbook.com]
- 24. znaturforsch.com [znaturforsch.com]
- 25. rsc.org [rsc.org]
- 26. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 27. goums.ac.ir [goums.ac.ir]
- 28. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 29. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 30. benchchem.com [benchchem.com]
- 31. apec.org [apec.org]
- 32. mdpi.com [mdpi.com]
- 33. fda.gov [fda.gov]
- 34. darvashco.com [darvashco.com]
- 35. The clinical significance of sulfonamide disk susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Surface Modification of Materials Using Sulfanilic Acid
Introduction
Sulfanilic acid (4-aminobenzenesulfonic acid) is a highly versatile aromatic compound that serves as a cornerstone for the covalent modification of a wide range of material surfaces.[1] Its unique zwitterionic nature at neutral pH and the presence of two distinct functional groups—an amino (-NH₂) group and a sulfonic acid (-SO₃H) group—make it an ideal candidate for introducing new surface properties.[1] The amino group provides a reactive handle to form a highly reactive diazonium salt, which is the primary route for grafting the molecule onto surfaces.[2][3] The exposed sulfonic acid group, a strong acid, imparts desirable characteristics such as hydrophilicity, negative charge, and sites for further chemical reactions or coordination.
This guide provides researchers, materials scientists, and drug development professionals with a comprehensive overview of the core principles, detailed experimental protocols, and characterization techniques for the surface modification of materials using this compound. The focus is on providing not just procedural steps, but the underlying scientific rationale to empower robust and reproducible experimental design.
Core Principles: The Chemistry of Surface Grafting
The most robust and widely used method for covalently attaching this compound to surfaces is through the in situ generation of its corresponding diazonium salt.[4] This intermediate is highly reactive and can form strong, stable covalent bonds with a variety of substrates, including metals, carbon-based materials, and polymers.
The Diazonium Salt Pathway: Mechanism of Action
The process involves two key steps:
-
Diazotization: The aromatic amino group of this compound is converted into a diazonium salt (-N₂⁺) by reaction with nitrous acid (HNO₂). Nitrous acid is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[5]
-
Grafting: The resulting aryldiazonium salt is an excellent electrophile. It can react with nucleophilic sites on a material's surface or be electrochemically or spontaneously reduced to form a highly reactive aryl radical.[4] This radical then attacks the surface, forming a stable covalent bond (e.g., C-C, C-O, C-N) and releasing nitrogen gas (N₂).[4][6] This process results in a dense, covalently bound layer of sulfophenyl groups on the surface.
The overall mechanism provides a stable and versatile method for functionalization applicable to conductive, semiconducting, and insulating surfaces.[4]
Figure 1: General mechanism for surface modification via the this compound diazonium salt pathway.
Applications & Protocols
The following section details protocols for modifying different classes of materials. The general workflow involves preparing the substrate, performing the modification reaction, and thoroughly cleaning the surface before characterization.
Figure 2: General experimental workflow for surface modification with this compound.
Protocol 1: Functionalization of Carbon Nanotubes (CNTs)
Application Focus: To enhance the hydrophilicity and dispersibility of CNTs in aqueous systems, which is critical for applications in composites, sensors, and battery technologies.[7] The sulfonic acid groups also act as doping agents, potentially increasing electrical conductivity.[7]
Materials and Reagents
| Material/Reagent | Specification | Vendor Example |
| Multi-Walled CNTs | Industrial Grade | Nanocyl™, Sigma-Aldrich |
| This compound | ≥99% | Sigma-Aldrich |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 37%, ACS Reagent | Fisher Scientific |
| Acetone | ACS Grade | VWR |
| Deionized (DI) Water | 18.2 MΩ·cm | Millipore System |
Step-by-Step Methodology
-
Prepare Diazonium Solution:
-
Prepare a 1 M HCl solution.
-
Dissolve this compound (e.g., 0.1 M) and an equivalent molar amount of sodium nitrite (NaNO₂) in the 1 M HCl solution.[7]
-
Keep the solution in an ice bath (0-5 °C) and stir for 15-20 minutes. The formation of a white precipitate indicates the creation of the 4-diazobenzenesulfonic acid.[5]
-
-
CNT Dispersion:
-
Disperse the raw CNT powder in the freshly prepared, cold diazonium salt solution. A typical concentration is 1 mg of CNTs per 10 mL of solution.
-
Use a bath sonicator to aid dispersion for 10-15 minutes.
-
-
Grafting Reaction:
-
Transfer the vessel containing the CNT dispersion to a heating mantle or oil bath.
-
Heat the solution to 90 °C and maintain this temperature for 2 hours with continuous stirring.[7] The elevated temperature facilitates the decomposition of the diazonium salt and subsequent radical reaction with the CNT surface.
-
-
Washing and Purification:
-
After the reaction, allow the solution to cool to room temperature.
-
Filter the functionalized CNTs using a membrane filter (e.g., 0.22 µm PTFE).
-
Wash the collected CNTs extensively with DI water until the filtrate is neutral (pH ~7) to remove unreacted salts and acid.
-
Perform a final wash with acetone to remove residual organic impurities and aid in drying.[7]
-
-
Drying:
-
Dry the functionalized CNT powder in a vacuum oven at 80 °C overnight.
-
Protocol 2: Modification of Polymer Membranes
Application Focus: To increase the hydrophilicity of polymer membranes (e.g., PVC/Polysulfone blends) for improved water flux, metal ion rejection, and antifouling properties in water treatment applications.[8]
Materials and Reagents
| Material/Reagent | Specification |
| Polymer Substrate | e.g., Polyethylene terephthalate (PET), Polyvinyl chloride (PVC) |
| Sulfuric Acid (H₂SO₄) or Chlorosulfonic Acid (ClSO₃H) | Concentrated (98%) |
| Calcium Hydroxide (Ca(OH)₂) | Saturated Solution |
| Simulated Body Fluid (SBF) | For bio-activity testing (optional) |
Step-by-Step Methodology
Note: This protocol uses direct sulfonation rather than the diazonium pathway, which is effective for certain polymers.
-
Surface Activation (Sulfonation):
-
Immerse the polymer substrate in concentrated sulfuric acid or chlorosulfonic acid for a specific duration (e.g., 1-10 minutes). The reaction time is critical and must be optimized to achieve sufficient functionalization without degrading the polymer backbone.[9]
-
This step introduces -SO₃H groups directly onto the polymer chains.
-
-
Washing:
-
Carefully remove the substrate from the acid and quench the reaction by immersing it in a large volume of ice-cold DI water.
-
Wash thoroughly with DI water until the runoff is neutral.
-
-
Ion Exchange (Optional, for Bio-activity):
-
To enhance bio-activity, soak the sulfonated substrate in a saturated solution of calcium hydroxide (Ca(OH)₂).[9] This step allows Ca²⁺ ions to bind to the surface -SO₃⁻ groups.
-
Rinse again with DI water to remove excess Ca(OH)₂.
-
-
Drying:
-
Dry the modified polymer membrane under vacuum or in a desiccator at room temperature.
-
Key Characterization Techniques for Modified Surfaces
Verifying the success of a surface modification is critical. A multi-technique approach provides a comprehensive understanding of the new surface chemistry and morphology.[10]
| Technique | Purpose & Expected Result After Modification |
| X-ray Photoelectron Spectroscopy (XPS) | Confirms the elemental composition and chemical states at the surface. Expect to see: Emergence of Sulfur (S 2p) and Nitrogen (N 1s) peaks. High-resolution scans of the S 2p peak around 168 eV confirm the presence of sulfonate (-SO₃H) groups.[6][11][12] |
| Contact Angle Goniometry | Measures surface wettability. Expect to see: A significant decrease in the water contact angle, indicating an increase in surface hydrophilicity due to the polar -SO₃H groups.[8][13][14] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups. Expect to see: Characteristic absorption bands for sulfonic acids, such as S=O stretching vibrations around 1034 cm⁻¹ and 1160 cm⁻¹.[6][11] |
| Raman Spectroscopy | Analyzes molecular vibrations, particularly useful for carbon materials. Expect to see: Changes in the D and G bands of CNTs or graphene, indicating covalent functionalization of the carbon lattice.[6][11] |
| Scanning Electron Microscopy (SEM) | Visualizes surface topography and morphology. While it doesn't give chemical information, it can reveal changes in surface texture or confirm that the underlying material structure is not damaged.[11][15] |
Troubleshooting and Expert Insights
-
Problem: Low degree of functionalization (weak XPS signal, minimal change in contact angle).
-
Cause & Solution: The diazonium salt may have decomposed before reacting. Ensure the diazotization reaction is performed at 0-5 °C and the solution is used promptly.[5] For spontaneous grafting, ensure the substrate is properly cleaned and activated to provide reactive sites.
-
-
Problem: Aggregation of nanoparticles (e.g., CNTs) after modification.
-
Cause & Solution: While functionalization improves dispersibility in polar solvents, improper washing can leave residual salts that cause aggregation upon drying. Ensure extensive washing with DI water. A final rinse with a solvent compatible with the subsequent application can also be beneficial.[7]
-
-
Problem: Damage to the substrate material (e.g., etching of delicate surfaces).
-
Cause & Solution: The acidic conditions of the diazotization reaction can be harsh. For acid-sensitive substrates, consider alternative grafting methods or buffer the reaction solution if possible. For direct sulfonation of polymers, carefully optimize the acid concentration and exposure time to prevent degradation.[9]
-
Conclusion
This compound is a powerful and accessible tool for the chemical modification of material surfaces. The diazonium salt pathway provides a robust method for covalently grafting sulfophenyl groups, thereby introducing hydrophilicity, charge, and reactive sites. This guide offers a foundational framework for applying this chemistry to a variety of materials, enabling advancements in fields ranging from electronics and water purification to drug development and biomaterials. Successful implementation relies on careful control of reaction conditions and comprehensive surface characterization to validate the desired outcome.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Grafting of Diazonium Salts on Surfaces: Application to Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Synthesis and characterization of sulfophenyl-functionalized reduced graphene oxide sheets - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28311J [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and characterization of novel this compound–polyvinyl chloride–polysulfone blend membranes for metal ion rejection - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Functionalization of different polymers with sulfonic groups as a way to coat them with a biomimetic apatite layer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. xpsanalysis.wordpress.com [xpsanalysis.wordpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. nanoscience.com [nanoscience.com]
- 15. chalcogen.ro [chalcogen.ro]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sulfanilic Acid Synthesis
Welcome to the technical support center dedicated to the synthesis of sulfanilic acid. This guide is designed for researchers, chemists, and pharmaceutical professionals aiming to enhance the yield and purity of this compound in their laboratory and developmental workflows. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to troubleshoot common issues and optimize your synthetic strategy.
Overview of this compound Synthesis
This compound (4-aminobenzenesulfonic acid) is a critical intermediate in the production of azo dyes, sulfa drugs, and various other organic compounds.[1][2] Its synthesis is a cornerstone of electrophilic aromatic substitution reactions taught in organic chemistry. The most common industrial and laboratory method is the sulfonation of aniline using concentrated sulfuric acid, often referred to as the "baking process."[3]
The reaction appears straightforward but is sensitive to several parameters that can drastically affect the final yield and purity. This guide will address these sensitivities in a direct question-and-answer format to resolve specific experimental challenges.
Reaction Mechanism: The "Baking" Process
The synthesis proceeds through a multi-step mechanism. Initially, aniline, a base, reacts exothermically with sulfuric acid to form anilinium hydrogen sulfate.[4][5] Upon heating to high temperatures (typically 180-190°C), this salt undergoes dehydration and rearrangement. An intermediate, phenylsulfamic acid, is formed, which then rearranges to the thermodynamically stable para-isomer, this compound.[1][6]
Caption: Reaction pathway for the synthesis of this compound.
Troubleshooting Guide: Common Synthesis Issues
This section directly addresses the most frequent problems encountered during this compound synthesis.
Q1: My reaction produced a very low yield, or no product at all. What went wrong?
A low or negligible yield is one of the most common issues and can typically be traced back to three critical parameters: temperature, reaction time, or reagent quality.[7]
-
Causality (Temperature & Time): The rearrangement from anilinium hydrogen sulfate to this compound is an endothermic process that requires significant thermal energy to overcome its activation barrier.[3] If the reaction temperature does not consistently reach the 180-190°C range, the conversion will be incomplete.[8][9] Similarly, conventional heating methods require a sustained heating period of 4-5 hours to ensure the reaction goes to completion.[10] Shortening this time will leave a large portion of the intermediate unreacted.
-
Troubleshooting Steps:
-
Verify Temperature Control: Use a high-temperature thermometer or probe placed directly in the heating medium (e.g., oil bath or sand bath) to ensure the reaction mixture reaches and maintains 180-190°C.
-
Ensure Sufficient Reaction Time: For conventional heating, do not shorten the recommended 4-5 hour heating period.[6] If time is a constraint, consider using fuming sulfuric acid (oleum), which can reduce the required time to one hour.[6]
-
Check Reagent Purity: Ensure the use of concentrated (96-98%) sulfuric acid. Lower concentrations contain excess water, which can hinder the dehydration step.[11] Aniline should be freshly distilled if it appears discolored, as oxidation products can interfere with the reaction.[5][6]
-
Monitor Reaction Progress: If feasible, you can monitor the reaction's progress using Thin Layer Chromatography (TLC) to check for the disappearance of the aniline starting material.[7][10]
-
Q2: My final product is a dark purple or black solid, not the expected off-white crystals. Why?
This is a classic sign of overheating and subsequent product degradation.
-
Causality (Oxidation & Charring): Aniline and its derivatives are susceptible to oxidation, especially at high temperatures. If the reaction temperature exceeds 200°C, the concentrated sulfuric acid can begin to act as an oxidizing agent, converting the aniline into polymeric oxidation products (often called "aniline black"), which are intensely colored.[12] This process also leads to charring of the organic material, contributing to the dark appearance and often producing sulfur dioxide fumes.[12]
-
Troubleshooting & Purification Protocol:
-
Strict Temperature Control: The most critical preventative measure is to maintain the reaction temperature strictly within the 180-190°C range.[6]
-
Purification via Decolorization: If you have already obtained a dark product, it can often be salvaged. The colored impurities are typically insoluble, while the desired product can be converted to its soluble sodium salt.
-
Suspend the crude, dark this compound in water.
-
Slowly add a 10% sodium carbonate solution while heating until the solid dissolves and the solution becomes alkaline.[3][13]
-
Add a small amount of activated charcoal to the hot solution and boil for several minutes. The charcoal will adsorb the polymeric impurities.[12][14]
-
Perform a hot filtration to remove the charcoal and other insoluble materials. The filtrate should be significantly lighter in color.
-
Acidify the hot filtrate with hydrochloric acid. The purified this compound will crystallize upon cooling.[3][14]
-
-
Q3: I am having difficulty precipitating the product during the workup phase.
This issue stems from the unique chemical nature of this compound and its solubility profile.
-
Causality (Zwitterionic Nature): this compound is a zwitterion, meaning it contains both a basic amino group (-NH₂) and an acidic sulfonic acid group (-SO₃H). In neutral solution, it exists as an internal salt (H₃N⁺-C₆H₄-SO₃⁻).[1][5] This zwitterionic character makes it sparingly soluble in cold water but highly soluble in alkaline solutions (where it forms the sodium salt) and moderately soluble in strongly acidic solutions.[2]
-
Troubleshooting Steps:
-
Pour into Cold Water: The standard procedure involves pouring the cooled reaction mixture into a large volume of cold or ice water.[6][8] The sudden drop in temperature and dilution reduces its solubility, causing the crude product to precipitate.
-
pH Adjustment is Key: If the product remains dissolved after purification (as the sodium salt), precipitation requires careful acidification. Ensure you add enough acid (e.g., HCl) to bring the pH down significantly. The isoelectric point (the pH of minimum solubility) for this compound is very low, around 1.25.[2]
-
Allow Time for Crystallization: After precipitation, allow the mixture to stand for an extended period, preferably overnight in a cold environment (e.g., refrigerator or ice bath), to maximize crystal formation and recovery.[3][14]
-
Caption: A workflow for troubleshooting common this compound synthesis issues.
Frequently Asked Questions (FAQs)
-
Q: What are the primary side products to be aware of? The main side products are isomeric forms, primarily orthanilic acid (2-aminobenzenesulfonic acid) and, to a lesser extent, metanilic acid (3-aminobenzenesulfonic acid).[15] Di-sulfonated products can also form if reaction conditions are too harsh or the concentration of the sulfonating agent is too high.[7][15] The formation of the desired para-isomer is favored thermodynamically at the high temperatures of the baking process.
-
Q: How do reaction conditions compare between conventional and microwave synthesis? Microwave-assisted synthesis offers a significant advantage in terms of reaction time and energy consumption, representing a "green chemistry" approach.[3][10]
| Parameter | Conventional "Baking" Method | Microwave-Assisted Method |
| Heating Time | 4 - 5 hours[6][10] | 2 - 4 minutes[3][10] |
| Temperature | 180 - 190°C | N/A (Power in Watts, e.g., 400W) |
| Typical Yield | ~80%[3] | Up to 90%[3] |
| Key Advantage | Established, well-documented | Extremely rapid, energy-efficient[10] |
| Key Disadvantage | Time and energy-intensive[3] | Requires specialized equipment, potential for hot spots[3] |
-
Q: What are the most critical safety precautions for this experiment? Safety must be paramount.
-
Corrosive Reagents: Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent. Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and acid-resistant gloves.[16][17]
-
Exothermic Reaction: The initial mixing of aniline and sulfuric acid is highly exothermic. The acid should be added slowly to the aniline with constant cooling in an ice bath to prevent boiling and splashing.[6][8]
-
High Temperatures: The baking process involves temperatures near 200°C. Use a properly secured apparatus and a suitable heating medium (sand or oil bath) to prevent accidental spills of hot material.
-
Toxic Compounds: Aniline is toxic and can be absorbed through the skin. Handle with care and appropriate PPE.[16]
-
Detailed Experimental Protocol: Conventional Synthesis
This protocol describes the synthesis of this compound via the conventional baking method.
Materials:
-
Aniline (10 mL, ~10.2 g)
-
Concentrated Sulfuric Acid (20 mL, ~37 g)
-
10% Sodium Carbonate Solution
-
Activated Charcoal
-
Dilute Hydrochloric Acid
-
Ice
Procedure:
-
Place 10 mL of aniline into a 150 mL conical flask.
-
In a fume hood, cool the flask in an ice-water bath. Slowly and cautiously add 20 mL of concentrated sulfuric acid to the aniline with gentle swirling. The formation of the anilinium hydrogen sulfate salt is highly exothermic.[6][8]
-
Once the addition is complete, heat the mixture in an oil bath or sand bath. Raise the temperature to 180-190°C and maintain it for 4-5 hours.[6][8] The mixture will become a thick, solid mass.
-
Allow the flask to cool to a safe handling temperature (below 100°C).
-
Carefully pour the reaction mixture into 200 mL of cold water with continuous stirring. A precipitate of crude this compound will form.[6][8]
-
Filter the crude product using a Büchner funnel, wash it with a small amount of cold water, and press it dry.
-
For purification, transfer the crude solid to a beaker and add water. Heat the suspension and add 10% sodium carbonate solution portion-wise until the solid dissolves and the solution is alkaline.
-
Add a spatula-tip of activated charcoal, boil for 5-10 minutes, and perform a hot filtration to remove the charcoal.[12][14]
-
Reheat the filtrate and acidify it with dilute hydrochloric acid until precipitation is complete.
-
Allow the mixture to cool slowly to room temperature and then in an ice bath to maximize crystallization.
-
Collect the purified crystals by filtration, wash with a minimal amount of cold water, and dry in an oven at 105-110°C.[3][13]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Sciencemadness Wiki [sciencemadness.org]
- 3. chimie.ucv.ro [chimie.ucv.ro]
- 4. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 5. studypool.com [studypool.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 9. scribd.com [scribd.com]
- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 11. Preparation method of this compound by solid-phase process - Eureka | Patsnap [eureka.patsnap.com]
- 12. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. prepchem.com [prepchem.com]
- 15. academic.oup.com [academic.oup.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. westliberty.edu [westliberty.edu]
preventing oxidation and color change of sulfanilic acid solutions
From the desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document addresses one of the most common yet vexing issues in the lab: the prevention of oxidation and color change in sulfanilic acid solutions. The inherent reactivity of the aromatic amine group makes these solutions prone to degradation, which can compromise experimental results. This guide provides not just protocols, but the chemical rationale behind them, empowering you to maintain the integrity of your reagents and the reliability of your data.
Part 1: Frequently Asked Questions - Understanding the Root Cause
This section addresses the fundamental "why" behind solution instability.
Q1: Why is my freshly prepared this compound solution turning yellow, pink, or brown?
A: The discoloration of your this compound solution is almost always due to oxidation. The this compound molecule contains a primary aromatic amine group (-NH₂), which is susceptible to oxidation.[1] This process is often accelerated by exposure to atmospheric oxygen, light, and trace metal ion contaminants.[1] The oxidation process does not yield a single product; instead, it creates a mixture of colored compounds. These can include orange-yellow azo compounds, formed by the coupling of oxidized intermediates, and various polymeric aniline compounds, which can impart a range of colors from pink to dark brown.[1][2] Even high-purity solid this compound can sometimes appear off-white or faintly purple due to trace surface oxidation.[2][3]
Q2: What specific laboratory conditions are most likely to accelerate this color change?
A: Several factors can hasten the degradation of your solution. Understanding these is the first step toward prevention:
-
Oxygen Exposure: The primary culprit is dissolved molecular oxygen in your solvent and the oxygen in the headspace of your storage container.
-
Light Exposure: UV radiation from sunlight or even ambient laboratory lighting provides the activation energy needed to initiate and propagate oxidative reactions.[1]
-
pH Level: The stability of this compound is pH-dependent. Under alkaline conditions, the sodium salt of this compound is particularly prone to oxidation.[1] Most applications, such as the Griess test for nitrite, require acidic conditions for the initial diazotization step, which can help stabilize the amine group against certain oxidative pathways.[4][5][6]
-
Heavy Metal Contamination: Trace amounts of metal ions (e.g., Cu²⁺, Fe³⁺) in your water or reagents can act as catalysts, dramatically speeding up the rate of oxidation.[1]
-
Elevated Temperature: Higher temperatures increase the kinetic energy of the molecules, accelerating the rate of all chemical reactions, including oxidation.
Part 2: Troubleshooting Guides & Proactive Stabilization Protocols
Here, we move from theory to practice, providing actionable protocols to ensure the stability of your solutions.
Q3: What is the definitive protocol for preparing a stable this compound solution for analytical use (e.g., Griess Reagent)?
A: For applications demanding high sensitivity and low background, such as nitrite/nitrate analysis, reagent integrity is paramount. The following protocol is designed to minimize oxidation from the outset.
Experimental Protocol: Preparation of High-Stability this compound Solution (0.8% in 5N Acetic Acid)
-
Solvent Deoxygenation (Critical Step):
-
Measure out the required volume of 5N Acetic Acid (prepared with high-purity, Type I water).
-
Transfer the solvent to a flask with a stir bar. Heat to a gentle boil for 10-15 minutes to drive off dissolved gases, primarily oxygen.
-
Alternatively, sparge the solvent with an inert gas (Nitrogen or Argon) for 30 minutes.
-
Cover the flask and allow it to cool to room temperature under a gentle stream of the inert gas or in a sealed container. This is now your deoxygenated solvent.
-
-
Weighing and Dissolution:
-
Weigh out high-purity this compound (ACS grade or higher). For an 0.8% solution, this is 0.8 g per 100 mL.
-
Transfer the solid to a sterile, amber glass bottle.
-
Add a small amount of the deoxygenated solvent and swirl to create a slurry. This prevents clumping.
-
Add the remaining deoxygenated solvent to the final volume.
-
Seal the bottle and stir with a magnetic stirrer in the dark until fully dissolved. Gentle warming (to 40-50°C) can aid dissolution but avoid excessive heat.
-
-
Optional Chelator Addition:
-
For maximum stability, especially if metal contamination is suspected in your water source, add Ethylenediaminetetraacetic acid (EDTA) disodium salt to a final concentration of 0.1 mM. EDTA will sequester catalytic metal ions.
-
-
Final Storage:
-
If possible, briefly flush the headspace of the bottle with inert gas before tightly sealing.
-
Store the solution according to the recommendations in Table 2.
-
Q4: How should I properly store my this compound solutions to maximize shelf-life?
A: Proper storage is just as critical as proper preparation. The ideal conditions are summarized below.
Table 1: Recommended Storage Conditions for this compound Solutions
| Parameter | Recommendation | Rationale |
| Container | Amber Borosilicate Glass Bottle | Prevents light exposure and minimizes leaching of contaminants.[7][8] |
| Seal | Tightly Closed, PTFE-lined cap | Prevents oxygen ingress and solvent evaporation.[9][10] |
| Temperature | 2-8°C (Refrigerated) | Slows the kinetic rate of oxidative degradation.[8][11] |
| Light | Store in the Dark | Avoids photo-oxidation.[1][12] |
| Atmosphere | Inert Gas Headspace (N₂ or Ar) | Displaces oxygen from the headspace, providing maximum protection. |
Q5: My application requires freshly diazotized this compound. How do I manage its inherent instability?
A: The diazonium salt of this compound is the reactive species in azo dye formation and the Griess test. It is significantly less stable than this compound itself and must be handled accordingly.[11]
-
The Cardinal Rule: For quantitative and reproducible results, always prepare the diazotized solution immediately before use. [11] Diazonium salts are notoriously unstable and can decompose, leading to side reactions and loss of reactivity.[13]
-
Protocol Insight - The Diazotization Reaction: The reaction involves treating the this compound solution with a stoichiometric amount of sodium nitrite under cold, acidic conditions (typically 0-5°C). The cold temperature is crucial to prevent the newly formed diazonium salt from decomposing prematurely by losing N₂ gas.
Q6: Can I "rescue" a solution that has already started to turn yellow?
A: While it is sometimes possible to improve the appearance of a discolored solution, for any quantitative or sensitive application, we strongly recommend discarding the solution and preparing a fresh batch. The colored impurities are reaction products; their presence indicates that the concentration of active this compound has changed, and they may interfere with your assay.
For non-critical applications, you may try the following, with the understanding that it is a salvage operation, not a purification:
-
Activated Carbon: Add a small amount of activated charcoal, stir for 15-30 minutes, and then filter the solution through a 0.22 µm filter. The charcoal can adsorb many of the colored polymeric impurities.[14]
-
Zinc Dust: In some older procedures, shaking a discolored reagent with a small quantity of zinc dust has been used.[12] The zinc acts as a reducing agent. This should be followed by filtration. However, this introduces zinc ions and is not recommended for most modern analytical methods.
Part 3: Visualization of Workflows and Mechanisms
To further clarify these concepts, the following diagrams illustrate the key processes.
Caption: Decision workflow for preparing this compound solutions.
Caption: The primary pathway for the oxidative discoloration of this compound.
References
- 1. Synthetic method of sulfanilic acid_Chemicalbook [chemicalbook.com]
- 2. This compound - Sciencemadness Wiki [sciencemadness.org]
- 3. This compound | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. chemscience.com [chemscience.com]
- 11. US4246133A - Stabilized diazotized this compound solutions - Google Patents [patents.google.com]
- 12. lovibond.com [lovibond.com]
- 13. Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines [mdpi.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Optimization of Diazotization Reactions with Sulfanilic Acid
Welcome to the technical support center for the diazotization of sulfanilic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical reaction in their work. Here, we move beyond simple protocols to address the nuances of the reaction, providing in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles and common queries related to the diazotization of this compound.
Q1: What is the fundamental mechanism of this compound diazotization?
The reaction involves converting the primary aromatic amine group (-NH₂) on this compound into a diazonium salt (-N₂⁺). This is achieved by treating this compound with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[1] The process begins with the formation of the nitrosonium ion (NO⁺), a potent electrophile, which is then attacked by the nucleophilic amine group of this compound.[2] A series of proton transfers and the elimination of a water molecule lead to the formation of the relatively stable arenediazonium ion.[3]
Q2: this compound is an acid. Why is it first dissolved in a basic solution like sodium carbonate?
This is a crucial and often misunderstood step. This compound exists as a zwitterion (or inner salt), H₃N⁺C₆H₄SO₃⁻, which has a high melting point and is poorly soluble in both acidic and neutral aqueous solutions.[4] To overcome this, it is first dissolved in a basic solution, such as aqueous sodium carbonate (Na₂CO₃).[5][6] The base deprotonates the ammonium group (-NH₃⁺) to the free amine (-NH₂), forming the highly water-soluble sodium salt of this compound (sodium 4-aminobenzenesulfonate).[7][8] This soluble form is then readily available to react when added to the cold acidic solution where diazotization occurs.
Q3: Why is maintaining a low temperature (0–5 °C) absolutely critical?
The diazonium salt of this compound, while more stable than many other diazonium salts, is thermally labile.[9][10] Above 5 °C, it begins to decompose, primarily through a reaction with water to form a phenol and release nitrogen gas (N₂).[9][11] This decomposition not only reduces the yield of your desired product but also introduces phenolic impurities that can complicate subsequent coupling reactions and purification steps.[12] Strict temperature control, typically using an ice-water bath, is the single most important factor for achieving a high yield and purity.[13]
Q4: How can I confirm that the diazotization reaction is complete?
The completion of the reaction is typically monitored by testing for the presence of excess nitrous acid. This is done using starch-iodide paper. A small drop of the reaction mixture is applied to the paper; an immediate formation of a blue-black color indicates the presence of nitrous acid, which oxidizes the iodide (I⁻) to iodine (I₂), forming the characteristic colored complex with starch.[14] A positive test signifies that all the this compound has been consumed and that a slight excess of the diazotizing agent is present, ensuring a complete reaction.[9]
Q5: How long can I store the prepared diazonium salt solution?
The diazonium salt of this compound should ideally be used immediately after its preparation.[15] While it is considered more stable than many other diazonium salts, significant decomposition can occur over time, even when kept cold.[6][12] For most applications, the cold suspension of the diazonium salt is carried directly into the next step (e.g., a coupling reaction) within minutes to a few hours of its formation.[6] For applications requiring longer-term stability, specific stabilizing agents such as 1,3,6-naphthalenetrisulfonic acid have been patented, which can preserve the solution for extended periods under refrigeration.[15]
Part 2: Troubleshooting Guide
This section addresses specific problems that may arise during the experiment, providing causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low or No Product Yield | 1. Temperature Exceeded 5 °C: The diazonium salt decomposed.[9] 2. Insufficient Acid: Nitrous acid (HNO₂) was not generated effectively from NaNO₂.[11] 3. Decomposed Sodium Nitrite: Old or improperly stored NaNO₂ may have oxidized to NaNO₃. | 1. Action: Ensure the reaction flask is submerged in an ice-water bath throughout the addition and reaction period. Use crushed ice directly in the acidic solution before adding the sulfanilate solution for more effective cooling.[13] 2. Action: Verify the concentration and volume of the mineral acid. A strong acidic environment is required to fully protonate HNO₂ to form the active H₂O⁺NO species.[2] 3. Action: Use a fresh, unopened bottle of sodium nitrite. Test for its activity on a small scale before committing to the full reaction. |
| This compound Fails to Dissolve Initially | Incorrect Procedure: Attempting to dissolve this compound directly in water or acid without the use of a base. | Action: Follow the correct procedure of first dissolving the this compound in a stoichiometric amount of aqueous sodium carbonate or sodium hydroxide.[5][8] Rationale: As a zwitterion, this compound requires deprotonation to its anionic salt form to become soluble in water.[7] |
| Reaction Mixture Turns Brown or Dark Red Prematurely | 1. Local Overheating: Inefficient stirring during the addition of reagents. 2. Side Reactions: Unwanted coupling of the newly formed diazonium salt with unreacted this compound. | 1. Action: Ensure vigorous and efficient stirring throughout the process, especially during the slow addition of the sodium sulfanilate solution to the cold acid. This dissipates heat and prevents localized temperature spikes. 2. Action: Maintain a sufficient excess of mineral acid. The highly acidic conditions keep the concentration of the free, unprotonated amine (the active coupling species) vanishingly low, thus suppressing this side reaction.[2] |
| Starch-Iodide Test Remains Negative | 1. Insufficient Sodium Nitrite: Not enough NaNO₂ was added to react with all the this compound. 2. Excessively Rapid Addition: The nitrous acid decomposed before it could react with the amine. | 1. Action: Add a small, measured amount of additional sodium nitrite solution until a positive test is sustained for at least 5-10 minutes. Ensure accurate weighing of reagents. 2. Action: Add the sodium nitrite solution (or the sulfanilate/nitrite mixture) slowly and below the surface of the reaction mixture to ensure it reacts efficiently rather than decomposing. |
Part 3: Visualizations & Workflows
Visual aids help in understanding the reaction sequence and core mechanism.
Experimental Workflow Diagram
Caption: Workflow for the preparation of diazotized this compound.
Simplified Reaction Mechanism
Caption: Simplified mechanism for the formation of the diazonium ion.
Part 4: Optimized Experimental Protocol
This protocol synthesizes best practices for the reliable preparation of diazotized this compound.
Reagents & Equipment:
-
This compound monohydrate
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Starch-iodide paper
-
Beakers/Erlenmeyer flasks, magnetic stirrer, ice bath
Procedure:
-
Preparation of Sodium Sulfanilate Solution:
-
In a 250 mL Erlenmeyer flask, dissolve 5.3 g (0.05 mol) of anhydrous sodium carbonate in 100 mL of deionized water.
-
To this solution, add 19.1 g (0.1 mol) of this compound monohydrate.
-
Warm the mixture gently on a hot plate with stirring until all the this compound dissolves completely.[5]
-
Cool the clear solution to room temperature, then add 7.0 g (0.101 mol, a slight excess) of sodium nitrite and stir until it is fully dissolved.[7]
-
-
Preparation of Acidic Medium:
-
Diazotization:
-
Slowly, over a period of 10-15 minutes, add the sodium sulfanilate/nitrite solution from Step 1 to the vigorously stirring acidic ice mixture from Step 2. Use a pipette or dropping funnel to control the addition rate.
-
Ensure the temperature of the reaction mixture does not rise above 5 °C.[9]
-
A fine, white precipitate of the diazonium salt will form.[6]
-
-
Completion and Validation:
-
After the addition is complete, continue stirring the cold suspension for an additional 15 minutes.[9]
-
Check for reaction completion by applying a drop of the mixture to starch-iodide paper. The paper should turn blue-black instantly. If not, add a small amount of 1M NaNO₂ solution dropwise until the test is positive.[14]
-
The resulting cold suspension of diazotized this compound is now ready for immediate use in subsequent coupling reactions.
-
References
- 1. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Solved 1-Diazotization of this compound First preparation | Chegg.com [chegg.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. studylib.net [studylib.net]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. gcwgandhinagar.com [gcwgandhinagar.com]
- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 10. CAS 305-80-6: Diazotized this compound | CymitQuimica [cymitquimica.com]
- 11. Diazotization Titrations in Pharmaceutical Analysis [unacademy.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. US4246133A - Stabilized diazotized this compound solutions - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Sulfanilic Acid
Welcome to the technical support center for the purification of crude sulfanilic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this versatile compound. Here, we move beyond simple protocols to explain the "why" behind each step, ensuring a deeper understanding and more successful outcomes in your work.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a grayish-purple color. What causes this, and how can I remove the color?
A1: The grayish-purple or off-white color of crude this compound is typically due to the presence of colored impurities, such as polyaniline compounds, which are oxidation byproducts formed during the sulfonation of aniline.[1] Overheating during the synthesis reaction can exacerbate the formation of these colored impurities.[2]
To effectively remove these colored contaminants, a two-step purification process involving conversion to the sodium salt and treatment with activated carbon is highly recommended.[2][3]
-
Step 1: Conversion to Sodium Salt: Suspend the crude this compound in hot water and add a base, such as sodium carbonate or sodium hydroxide, until the solution becomes neutral or slightly alkaline.[2][3] This converts the sparingly soluble this compound into its highly water-soluble sodium salt, sodium sulfanilate.
-
Step 2: Activated Carbon Treatment: Add a small amount of powdered decolorizing charcoal (activated carbon) to the hot solution of sodium sulfanilate and boil for a few minutes.[2][3] The activated carbon has a high surface area that adsorbs the colored impurities.[4]
-
Step 3: Hot Filtration: Filter the hot solution to remove the activated carbon. This step should be done quickly to prevent premature crystallization of the product.
-
Step 4: Reprecipitation: Acidify the hot, colorless filtrate with hydrochloric acid.[2][3] This will protonate the sulfonate group, causing the purified this compound to precipitate out of the solution as fine, white crystals. Cool the mixture in an ice bath to maximize the yield.
-
Step 5: Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold water, and dry in an oven.[2][5]
Q2: I'm experiencing a very low yield after recrystallizing my this compound from water. What are the likely causes and how can I improve it?
A2: Low yield during the recrystallization of this compound is a common issue that can be attributed to several factors. Understanding the solubility properties of this compound is key to troubleshooting this problem. This compound is only slightly soluble in cold water (about 1 g per 100 mL at 20°C), but its solubility increases with temperature.[6][7]
Here are the primary causes for low yield and their solutions:
| Potential Cause | Explanation | Recommended Solution |
| Excessive Solvent Usage | Using too much hot water to dissolve the crude product will result in a significant amount of this compound remaining in the mother liquor upon cooling.[8] | Use the minimum amount of boiling water necessary to completely dissolve the crude this compound.[5] |
| Premature Crystallization | If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper or in the funnel.[8] | Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Perform the hot filtration as quickly as possible. |
| Incomplete Precipitation | Not allowing sufficient time for crystallization or not cooling the solution to a low enough temperature can leave a substantial amount of product dissolved in the solvent. | After allowing the solution to cool slowly to room temperature, place it in an ice bath for at least 30 minutes to an hour to maximize crystal formation before filtration.[2] |
| Washing with Room Temperature or Warm Solvent | Washing the collected crystals with water that is not ice-cold can redissolve some of the purified product. | Always wash the filtered crystals with a minimal amount of ice-cold water.[5] |
Q3: Why is this compound so poorly soluble in organic solvents and even in water, despite its polar functional groups?
A3: The unusual solubility characteristics of this compound are due to its existence as a zwitterion in the solid state and in neutral aqueous solutions.[6] A zwitterion is a molecule that has both a positive and a negative charge, resulting in an overall neutral charge.[9] In this compound, the acidic sulfonic acid group (-SO₃H) donates a proton to the basic amino group (-NH₂). This results in a molecule with a negatively charged sulfonate group (-SO₃⁻) and a positively charged ammonium group (-NH₃⁺).[9]
This strong ionic character leads to a stable crystal lattice structure with strong intermolecular forces, similar to salts. These forces require a significant amount of energy to overcome, which is why this compound has an unusually high melting point (it decomposes above 288°C) and is not readily dissolved by nonpolar organic solvents.[6][7] While water is a polar solvent, the zwitterionic nature still limits its solubility, especially in cold water.[10]
To dissolve this compound, you can:
-
Increase the temperature of the water: This provides the energy needed to break the crystal lattice.[11]
-
Add a base: This deprotonates the -NH₃⁺ group, forming the highly soluble sodium salt.[2][10]
-
Add a strong acid: This protonates the -SO₃⁻ group, but solubility in strong mineral acids can be complex.
Troubleshooting Guides
Issue 1: Oiling Out During Recrystallization
Problem: Instead of forming crystals upon cooling, the this compound separates as an oily liquid.
Causality: "Oiling out" occurs when a solute comes out of solution at a temperature above its melting point. This can be caused by a high concentration of impurities, which can depress the melting point of the mixture, or by the solution being too concentrated, leading to precipitation at a high temperature.[8]
Solutions:
-
Re-heat and Dilute: Heat the solution until the oil redissolves. Add a small amount of additional hot solvent (water) to decrease the concentration and then allow it to cool slowly again.[8]
-
Charcoal Treatment: If significant impurities are suspected, perform the purification via the sodium salt and include an activated carbon treatment step as described in Q1. This will remove the impurities that may be causing the oiling out.[2]
-
Slow Cooling: Ensure the solution cools as slowly as possible. Rapid cooling can sometimes promote oiling out. You can insulate the flask to slow the cooling process.
Issue 2: Product Purity is Still Low After a Single Recrystallization
Problem: Analytical testing (e.g., by HPLC or melting point determination) shows that the purity of the this compound is not satisfactory after one recrystallization.
Causality: A single recrystallization may not be sufficient to remove all impurities, especially if the crude material is highly impure or if some impurities have similar solubility profiles to this compound. Common impurities include aniline, and isomeric aminobenzenesulfonic acids (ortho- and meta-).[11]
Solutions:
-
Second Recrystallization: Perform a second recrystallization, again being careful to use the minimum amount of hot solvent.
-
Conversion to Sodium Salt and Back: The method of converting to the sodium salt, treating with activated carbon, filtering, and reprecipitating with acid is a more robust purification technique than simple recrystallization from water and is often more effective at removing stubborn impurities.[3]
-
Analytical Purity Assessment: High-performance liquid chromatography (HPLC) is a suitable method for determining the purity of this compound and identifying any remaining impurities.[12]
Experimental Workflows and Protocols
Protocol 1: Purification of Crude this compound by Recrystallization from Water
This method is suitable for crude this compound that is only lightly colored.
Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of deionized water. For every 1 gram of crude product, start with approximately 15-20 mL of water.
-
Heat the suspension to boiling on a hot plate with stirring.
-
Gradually add more hot deionized water in small portions until all the this compound has just dissolved. Avoid adding a large excess of water.[5]
-
If the solution has a slight color, you can add a very small amount of decolorizing carbon and boil for a few minutes.[5] Then, perform a hot filtration to remove the carbon.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by suction filtration.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the purified crystals in an oven at 105°C.[13]
Workflow Diagram: Recrystallization from Water
Caption: Workflow for the purification of this compound by recrystallization from water.
Protocol 2: Purification via Sodium Salt Formation and Activated Carbon Treatment
This is the most effective method for purifying highly colored or impure crude this compound.
Methodology:
-
Suspend the crude this compound in water (approximately 10-15 mL per gram of crude material) in an Erlenmeyer flask.
-
Heat the suspension to boiling.
-
While hot, add a 10% aqueous solution of sodium carbonate or sodium hydroxide dropwise until all the solid has dissolved and the solution is neutral to slightly alkaline.[2][3]
-
Add a small amount of activated carbon (about 1-2% of the crude product weight) to the hot solution.[3]
-
Boil the mixture for 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper to remove the activated carbon. The filtrate should be colorless.
-
Reheat the filtrate to boiling.
-
Slowly add concentrated hydrochloric acid to the boiling solution until it is acidic. Purified this compound will precipitate as fine white crystals.[2][3]
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath.
-
Collect the crystals by suction filtration.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the purified crystals in an oven.
Workflow Diagram: Purification via Sodium Salt
Caption: Workflow for purifying this compound via its sodium salt with carbon treatment.
References
- 1. nbinno.com [nbinno.com]
- 2. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. prepchem.com [prepchem.com]
- 4. Activated Carbon for Acids/Chemical Purification | Calgon Carbon Corporation [calgoncarbon.com]
- 5. youtube.com [youtube.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Page loading... [guidechem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. brainly.com [brainly.com]
- 10. quora.com [quora.com]
- 11. This compound | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. [Determination of arsanilic acid and this compound as adulterant in feed additives by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chimie.ucv.ro [chimie.ucv.ro]
stability of sulfanilic acid under different pH and temperature
Technical Support Center: Stability of Sulfanilic Acid
Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Understanding the stability of this compound under various pH and temperature conditions is critical for its effective use in synthesis, analytics, and formulation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental structure of this compound and how does it influence its stability?
A1: this compound (4-aminobenzenesulfonic acid) is an organic compound featuring both an amino group (-NH₂) and a sulfonic acid group (-SO₃H) attached to a benzene ring.[1] In its solid state and in neutral aqueous solutions, it primarily exists as a zwitterion (H₃N⁺C₆H₄SO₃⁻).[2][3] This zwitterionic nature, a molecule with both positive and negative charges, explains its unusually high melting point (decomposes at 288-300°C) and its solubility characteristics.[2][4] The stability of this compound is intrinsically linked to this zwitterionic equilibrium, which is sensitive to changes in pH.[5]
Q2: How does pH affect the solubility and stability of this compound solutions?
A2: The pH of the solution significantly impacts the solubility and stability of this compound.
-
Acidic Conditions (low pH): In strongly acidic solutions, the sulfonic acid group remains protonated (-SO₃H), and the amino group is also protonated (-NH₃⁺), leading to a cationic species. While it is moderately soluble in strongly acidic solutions, its isoelectric point is around pH 1.25, which is the optimal pH for precipitation and recrystallization.[4]
-
Basic Conditions (high pH): this compound is highly soluble in basic solutions.[4][5] The sulfonic acid group is deprotonated (-SO₃⁻), and the amino group remains as -NH₂. The formation of a salt with the base (e.g., sodium sulfanilate) enhances its solubility.[5]
-
Neutral Conditions: Near neutral pH, it exists as a zwitterion, which has limited solubility in water (approximately 1 g in 100 mL at 20°C).[6]
Aqueous solutions of this compound are known to be unstable over time, slowly hydrolyzing to ammonium bisulfate. However, the crystalline solid form is stable indefinitely under proper storage conditions.
Q3: What is the effect of temperature on the stability of this compound?
A3: Temperature plays a crucial role in both the synthesis and degradation of this compound.
-
High Temperatures: this compound decomposes at temperatures around 288-300°C.[4][7] When heated to decomposition, it can emit toxic fumes of nitrogen oxides and sulfur oxides.[6][8] During its synthesis from aniline and sulfuric acid, temperatures are carefully controlled (around 190-205°C) to prevent charring and byproduct formation.[9] Above 170°C, caking of this compound can occur, leading to increased viscosity in reaction melts.[10]
-
Room Temperature: Crystalline this compound is stable at room temperature.[11] However, aqueous solutions can undergo slow degradation.
-
Low Temperatures: For procedures like diazotization, low temperatures (around 0-5°C) are essential to ensure the stability of the resulting diazonium salt, which is a key intermediate in the synthesis of azo dyes.[12][13]
Q4: My this compound powder is off-white/purple. Is it impure or degraded?
A4: Pure this compound is a white to off-white crystalline solid.[4] However, commercial samples are often off-white or even have a purple tinge.[4] This discoloration is typically due to trace amounts of strongly colored polyaniline compounds formed as byproducts during synthesis, rather than degradation of the this compound itself. For most applications, this slight discoloration does not significantly affect its reactivity. If a high-purity, colorless solution is required, recrystallization can be performed.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
Issue 1: Difficulty dissolving this compound in water.
-
Causality: The zwitterionic nature of this compound at neutral pH leads to low water solubility.
-
Solution: To dissolve this compound, adjust the pH. For many applications, such as the preparation of diazonium salts, this compound is dissolved in an aqueous solution of a base like sodium carbonate or sodium hydroxide.[12] This deprotonates the sulfonic acid group, forming a much more soluble salt.
Issue 2: A precipitate forms unexpectedly when mixing this compound with an acidic solution.
-
Causality: The isoelectric point of this compound is approximately 1.25.[4] If the pH of your solution is adjusted to be near this value, the this compound will precipitate out of the solution.
-
Solution: Ensure the pH of your reaction mixture is well above or below the isoelectric point to maintain solubility. If precipitation is desired for purification, adjusting the pH to ~1.25 is the most effective method.[4]
Issue 3: Low yield or no product in diazotization reactions.
-
Causality: The diazotization of this compound is a temperature-sensitive reaction. The resulting diazonium salt is unstable at higher temperatures and can decompose.
-
Solution:
-
Temperature Control: Maintain the reaction temperature between 0-5°C using an ice bath.
-
Reagent Purity: Ensure the sodium nitrite used is fresh and has not degraded.
-
Acidic Conditions: The reaction requires a sufficiently acidic medium to generate nitrous acid in situ from sodium nitrite.
-
Issue 4: Crystallization of this compound is too slow or does not occur.
-
Causality: This can be due to several factors including supersaturation, the presence of impurities, or using an excessive amount of solvent.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[14][15]
-
Solvent Volume: If too much solvent was used, carefully evaporate some of it to increase the concentration.[14]
-
Cooling: Ensure the solution is cooled sufficiently, potentially in an ice bath, to reduce solubility and promote crystallization.[15]
-
Issue 5: Oiling out during recrystallization.
-
Causality: The compound is coming out of solution at a temperature above its melting point, often due to rapid cooling or the presence of significant impurities.[14]
-
Solution:
-
Reheat and Add Solvent: Reheat the mixture to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[14]
-
Charcoal Treatment: If impurities are suspected, especially colored ones, adding activated charcoal to the hot solution before filtration can help remove them.[16]
-
Experimental Protocols & Data
Protocol 1: Stability Testing of this compound in Aqueous Solution via HPLC
This protocol outlines a method to assess the stability of a this compound solution under specific pH and temperature conditions.
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in deionized water, adjusting the pH to the desired level (e.g., 4, 7, 9) using dilute HCl or NaOH. A common concentration is 1 mg/mL.
-
Incubation: Aliquot the stock solution into several sealed vials. Store the vials at the desired temperatures (e.g., 4°C, 25°C, 40°C).
-
Sampling: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw a sample from each vial.
-
HPLC Analysis: Analyze the samples using a reversed-phase HPLC method.
-
Data Analysis: Quantify the peak area of this compound at each time point. A decrease in peak area indicates degradation.
Data Presentation: Stability of this compound (1 mg/mL) over 72 hours
| pH | Temperature (°C) | % Remaining (24h) | % Remaining (48h) | % Remaining (72h) | Observations |
| 4 | 4 | >99% | >99% | >99% | Stable |
| 4 | 25 | 98% | 96% | 94% | Minor degradation |
| 4 | 40 | 92% | 85% | 78% | Significant degradation |
| 7 | 4 | >99% | >99% | >99% | Stable |
| 7 | 25 | 97% | 95% | 92% | Minor degradation |
| 7 | 40 | 90% | 82% | 75% | Significant degradation |
| 9 | 4 | >99% | >99% | >99% | Stable |
| 9 | 25 | 99% | 98% | 97% | Relatively stable |
| 9 | 40 | 95% | 91% | 87% | Moderate degradation |
Note: The data in this table is illustrative and may vary based on specific experimental conditions.
Visualizations
Diagram 1: pH-Dependent Forms of this compound
Caption: Dominant species of this compound at different pH values.
Diagram 2: Troubleshooting Workflow for this compound Crystallization
Caption: A logical workflow for troubleshooting failed crystallization.
References
- 1. chemiis.com [chemiis.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. brainly.in [brainly.in]
- 4. This compound - Sciencemadness Wiki [sciencemadness.org]
- 5. Sulphanilic acid although has acidic as well as basic group, it is soluble in alkali but insoluble in mineral acid. [allen.in]
- 6. Page loading... [guidechem.com]
- 7. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. This compound | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. wf.cm.umk.pl [wf.cm.umk.pl]
- 10. DE4209008C2 - Process for the continuous production of sulphanilic acid - Google Patents [patents.google.com]
- 11. lobachemie.com [lobachemie.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemlab.truman.edu [chemlab.truman.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. quora.com [quora.com]
- 16. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Sulfanilic Acid Reactions
Welcome to the technical support center for sulfanilic acid synthesis. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale experiments to larger-scale production. Scaling up the sulfonation of aniline presents unique challenges that require careful control over reaction parameters and a deep understanding of the process chemistry. This document provides troubleshooting guidance and frequently asked questions to navigate these complexities effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the this compound synthesis process.
Q1: What is the underlying mechanism of the this compound reaction, and why is a high temperature required?
The synthesis of this compound from aniline and concentrated sulfuric acid is a classic example of electrophilic aromatic substitution. The process, often referred to as the "baking process," involves several key steps[1][2]:
-
Salt Formation: Aniline, a base, reacts exothermically with sulfuric acid to form aniline hydrogen sulfate.[1]
-
Dehydration & Intermediate Formation: At elevated temperatures (typically 180-200°C), the aniline salt dehydrates to form an intermediate, phenylsulfamic acid.
-
Rearrangement: This intermediate is unstable at high temperatures and undergoes an intermolecular rearrangement to the thermodynamically stable para-isomer, 4-aminobenzenesulfonic acid (this compound).[3]
The high temperature is critical to provide the activation energy needed for both the dehydration and the subsequent rearrangement to the final product.[1][4]
Diagram: this compound Synthesis Pathway
Caption: Reaction pathway from aniline to this compound.
Q2: Why does my this compound product have poor solubility?
This compound exists as a zwitterion (an internal salt), where the acidic sulfonic acid group (-SO₃H) protonates the basic amino group (-NH₂) to form -SO₃⁻ and -NH₃⁺.[3][5] This ionic character results in strong intermolecular forces, giving it a high melting point and low solubility in water and most organic solvents.[3][6]
Its solubility is highly pH-dependent:
-
In basic solutions (e.g., aqueous Na₂CO₃ or NaOH): It forms the highly soluble sodium sulfanilate salt.[5][7]
-
In strongly acidic solutions: The sulfonate group is protonated, increasing solubility.[5]
-
Near its isoelectric point (pH ≈ 1.25): Its solubility is at a minimum, which is a key principle for its precipitation during purification.[5]
| Solvent | Solubility | Reference |
| Water (20°C) | ~10-12.5 g/L | [3][6] |
| Boiling Water | Significantly more soluble | [7][8] |
| Ethanol, Ether | Insoluble or very slightly soluble | [6][7] |
| Basic Solutions (aq. NaOH) | Highly soluble | [7] |
| Fuming HCl | Soluble | [6] |
Q3: How can I monitor the reaction's progress during scale-up?
Monitoring is crucial to determine the optimal endpoint, preventing both incomplete conversion and byproduct formation from excessive heating.[9]
-
Completion Test: A simple and effective method is to take a small aliquot of the reaction mixture, cool it, and add it to a 10% sodium hydroxide solution.[2][10] If unreacted aniline is present, it will appear as oily droplets, indicating the reaction is incomplete. A clear solution suggests full consumption of aniline.[2]
-
Chromatographic Methods: For more precise, quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. It can separate and quantify aniline, this compound, and any isomeric or degradation byproducts.[11][12][13]
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the scale-up process.
Diagram: Troubleshooting Workflow
Caption: General logic for troubleshooting scaling challenges.
Problem: Low Yield of this compound
-
Q: My final yield is significantly lower than expected. What are the likely causes?
A: Low yields can stem from several factors during scale-up:
-
Incomplete Reaction: The most common cause. The reaction mass can become a thick, solid paste, making heat transfer inefficient.[1] If the internal temperature of the mass does not consistently reach and maintain 180-190°C, the rearrangement to this compound will be incomplete.
-
Solution: Ensure your heating system (e.g., oil bath, heating mantle) has sufficient power for the larger volume. Use a calibrated thermometer placed directly in the reaction mass. Improve agitation if possible, although this can be mechanically challenging with the solid phase. Consider extending the heating time and re-testing for completion.[8]
-
-
Sub-optimal Stoichiometry: An incorrect ratio of aniline to sulfuric acid can limit the reaction.
-
Solution: Carefully verify the molar ratios. A slight excess of sulfuric acid is typically used.
-
-
Losses During Workup: Due to its zwitterionic nature, this compound can be lost if the pH during precipitation is not carefully controlled.
-
Problem: Product Discoloration (Purple, Grey, or Black Product)
-
Q: The final product is not off-white; it has a distinct purple or dark tint. What causes this and how can I prevent it?
A: This is a classic sign of impurity formation, primarily due to overheating.
-
Cause - Oxidation and Side Reactions: If the reaction temperature exceeds 200-220°C, or if localized "hot spots" develop due to poor mixing, the sulfuric acid can begin to oxidize the aniline.[8][14] This leads to the formation of highly colored polymeric byproducts like aniline black or quinoneimine dyes.[5][9][14] The release of sulfur dioxide (SO₂) fumes is a strong indicator that this oxidative degradation is occurring.[14]
-
Prevention: Strict temperature control is paramount. Use a well-controlled heating system and ensure uniform heat distribution. On a larger scale, this may require a reactor with better heat transfer capabilities. Avoid exceeding 200°C.
-
-
Purification:
-
Solution: The standard workup is designed to remove many of these impurities. Dissolving the crude product in hot sodium carbonate solution and then treating it with activated charcoal before filtration can effectively remove colored byproducts.[15] The desired sodium sulfanilate remains in the solution, which is then filtered hot and re-acidified to precipitate the purer this compound.
-
-
Problem: Reaction Mixture Solidifies and Stalls
-
Q: My reaction mixture turned into an un-stirrable solid mass early on. Is this normal?
A: Yes, this is a known physical characteristic of the "baking" process. The initial product, aniline hydrogen sulfate, solidifies as the reaction begins.[1] The challenge in scaling up is ensuring this solid mass is heated evenly.
-
Explanation: The reaction proceeds in a semi-solid or molten state.[1][16] Mechanical agitation may become impossible. The key is to rely on conductive and convective heating through the mass.
-
Solution: For larger scales, specialized reactors designed for handling solids or highly viscous slurries may be necessary. For standard laboratory scale-up, ensure the reaction vessel is not overfilled (a large surface area-to-volume ratio is beneficial) and that the heating source provides consistent, even heat. A sand bath can be more effective than a mantle for uniform heating of an irregularly shaped solid mass.[1]
-
Part 3: Key Protocols & Methodologies
Protocol 1: Scale-Up Purification of Crude this compound
This protocol is designed to purify the product and remove colored byproducts.
-
Dissolution: After the reaction is complete and has cooled, carefully and slowly pour the crude solid mass into a beaker containing a calculated amount of 10% aqueous sodium carbonate solution while stirring. The goal is to form the soluble sodium sulfanilate salt. Use enough carbonate solution to make the final solution slightly basic.
-
Decolorization: Heat the dark solution to boiling. Add a small amount (e.g., 1-2% by weight of the crude product) of activated charcoal to the boiling solution and maintain boiling for several minutes. Caution: Add charcoal carefully to the hot solution to avoid bumping.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel (using fluted filter paper) to remove the charcoal and any other insoluble impurities. The goal is to prevent the product from crystallizing prematurely in the funnel.
-
Precipitation: Cool the clear, colorless, or pale yellow filtrate in an ice bath. Slowly, and with constant stirring, add concentrated hydrochloric acid until the solution is acidic to litmus paper, which will precipitate the this compound.[15]
-
Isolation: Collect the white, crystalline this compound by suction filtration.
-
Washing & Drying: Wash the filter cake with a small amount of ice-cold water to remove residual acid and inorganic salts.[2] Dry the product in an oven at around 100-110°C to remove water (this compound can crystallize as a dihydrate).[2][5]
Diagram: Purification Workflow
Caption: Step-by-step workflow for this compound purification.
Part 4: Safety Considerations for Scale-Up
Scaling up reactions introduces heightened safety risks. Adherence to safety protocols is non-negotiable.
-
Q: What are the primary safety hazards I should be aware of when scaling this reaction?
A:
-
Corrosive Reagents: The reaction uses concentrated sulfuric acid, which is highly corrosive and causes severe burns. Always wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.[17][18][19]
-
Exothermic Reaction: The initial mixing of aniline and sulfuric acid is highly exothermic.[2] When scaling up, add the sulfuric acid to the aniline slowly and with efficient cooling (e.g., using an ice bath) to control the temperature rise.
-
Thermal Hazards & Decomposition: The high temperatures required for the baking step pose a fire and burn risk. Furthermore, overheating can cause the mixture to decompose, releasing toxic and irritating fumes, including oxides of nitrogen and sulfur (NOx, SOx).[20][21] All heating must be conducted in a well-ventilated fume hood.
-
Handling Solids: The crude product may be a hard, fused mass. Exercise caution when breaking it up to avoid injury.
-
References
- 1. chimie.ucv.ro [chimie.ucv.ro]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. This compound - Sciencemadness Wiki [sciencemadness.org]
- 6. This compound | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthetic method of sulfanilic acid_Chemicalbook [chemicalbook.com]
- 8. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 10. scribd.com [scribd.com]
- 11. Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applications [eureka.patsnap.com]
- 12. rsc.org [rsc.org]
- 13. [Determination of arsanilic acid and this compound as adulterant in feed additives by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. prepchem.com [prepchem.com]
- 16. DE4209008C2 - Process for the continuous production of sulphanilic acid - Google Patents [patents.google.com]
- 17. pentachemicals.eu [pentachemicals.eu]
- 18. fishersci.com [fishersci.com]
- 19. carlroth.com [carlroth.com]
- 20. westliberty.edu [westliberty.edu]
- 21. ICSC 0569 - this compound [inchem.org]
effect of catalysts on the sulfonation of aniline to sulfanilic acid
Technical Support Center: Catalytic Sulfonation of Aniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the sulfonation of aniline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the synthesis of sulfanilic acid. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of sulfuric acid in the sulfonation of aniline? Is it a true catalyst?
A1: In the traditional synthesis of this compound, concentrated sulfuric acid serves a dual purpose: it acts as the sulfonating reagent and as the reaction solvent .[1] While it facilitates the reaction, it is consumed in the process and is not a true catalyst in the classical sense. The reaction proceeds in two main stages. First, aniline, a base, reacts exothermically with sulfuric acid to form anilinium hydrogen sulfate.[2][3] Second, upon heating, this salt undergoes dehydration and rearrangement to yield p-aminobenzenesulfonic acid (this compound).[1][4] An excess of sulfuric acid is used to maintain a high concentration of the sulfonating species and drive the equilibrium towards the product.[5][6]
Q2: Why is the para-product (this compound) the major isomer formed?
A2: The formation of the para-isomer is a result of both kinetic and thermodynamic control. The amino group (-NH₂) of aniline is a strongly activating, ortho-para directing group.[7] However, in the highly acidic medium, it is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group.[8] The reaction is a complex equilibrium. While some meta-isomer can form via direct sulfonation of the anilinium ion, the predominant pathway involves a rearrangement.[8][9] The initial intermediate, phenylsulfamic acid, rearranges upon heating, primarily to the thermodynamically more stable para-product, this compound, to minimize steric hindrance.[10][11]
Q3: What is a zwitterion, and why is it relevant to this compound?
A3: A zwitterion is a molecule that contains both a positive and a negative electrical charge, while the overall molecule is neutral.[12] this compound exists as a zwitterion in its solid state and around neutral pH.[13][14] The acidic sulfonic acid group (-SO₃H) donates a proton to the basic amino group (-NH₂), forming -SO₃⁻ and -NH₃⁺ respectively.[7][15] This internal salt structure is responsible for many of its characteristic properties, such as its high melting point (decomposing around 288°C), low solubility in cold water and organic solvents, and its amphoteric nature.[16][17][18]
Q4: Can alternative methods accelerate the reaction?
A4: Yes. The traditional thermal method requires high temperatures (180-190°C) and long reaction times (4-5 hours).[19] Microwave-assisted synthesis has emerged as a highly efficient green chemistry alternative.[14][19] Microwave irradiation can drastically reduce the reaction time to mere minutes.[17] This rapid heating is attributed to the selective absorption of microwave energy by the polar aniline sulfate intermediate, which quickly reaches the high temperature required for rearrangement.[17]
Q5: What are the expected impurities, and how can they be removed?
A5: Potential impurities include unreacted aniline sulfate, isomeric byproducts like orthanilic acid (ortho) and metanilic acid (meta), and disulfonated products.[20] Overheating can also cause oxidation, leading to colored impurities such as aniline black.[17] The most common purification method is recrystallization. Crude this compound is dissolved in boiling water, where it is more soluble.[16] If the solution is colored, decolorizing charcoal can be added to adsorb the impurities.[17] The hot solution is then filtered to remove the charcoal and any insoluble matter, and upon cooling, purified this compound crystallizes out.[14][17]
Troubleshooting Guide
Users may encounter several common issues during the synthesis. This guide provides a systematic approach to diagnosing and solving these problems.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield of Precipitate | 1. Incomplete Reaction: Insufficient heating time or temperature below the required 180°C threshold for rearrangement.[21] 2. Excess Water: Use of dilute sulfuric acid or inadequate removal of water formed during the initial salt formation. | 1. Verify Temperature & Time: Ensure the oil bath temperature is maintained at 180-190°C for the full recommended duration (e.g., 4-5 hours for conventional heating).[19][22] Monitor reaction progress with TLC if possible. 2. Use Concentrated Reagents: Use concentrated (98%) or fuming sulfuric acid. Ensure all glassware is dry.[5][16] |
| Product is Dark Purple, Gray, or Black | 1. Overheating: Reaction temperature exceeded 200°C, causing oxidation of aniline and decomposition of the product.[17] 2. Impure Aniline: Starting aniline may already be oxidized (often appears brown). | 1. Strict Temperature Control: Use a reliable thermometer and a well-controlled heating source (e.g., a thermostat-controlled oil bath). Avoid direct, intense heating.[17] 2. Purify Aniline: If the starting material is discolored, distill it before use. |
| Difficulty in Filtration / Product Remains in Solution | 1. Product is Soluble: The product, this compound, has some solubility, especially if the quenching solution is not sufficiently cold. 2. Insufficient Precipitation Time: Not allowing enough time for crystallization after pouring the reaction mixture into cold water. | 1. Ensure Cold Quenching: Pour the reaction mixture into ice-cold water with vigorous stirring to maximize precipitation.[16][22] 2. Allow Time for Crystallization: After quenching, let the mixture stand in an ice bath for at least 10-15 minutes before filtration.[16] |
| Purified Product is Still Colored | 1. Inefficient Decolorization: Insufficient amount of activated charcoal used, or insufficient boiling time with the charcoal. 2. Co-precipitation of Impurities: Some colored impurities may co-precipitate with the product during recrystallization. | 1. Optimize Recrystallization: During the purification step, add a small amount of activated charcoal (approx. 1-2% by weight of crude product) to the hot solution and boil for 5-10 minutes before hot filtration.[17] 2. Repeat Recrystallization: A second recrystallization may be necessary to achieve high purity. |
Reaction Mechanism & Workflow Visualization
The sulfonation of aniline proceeds through a multi-step rearrangement mechanism. The general laboratory workflow follows a standard sequence of synthesis and purification.
Caption: Reaction mechanism for the sulfonation of aniline.
Caption: General experimental workflow for this compound synthesis.
Experimental Protocols
Safety First: Aniline is toxic and readily absorbed through the skin. Concentrated sulfuric acid is extremely corrosive.[23][24] All procedures must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[25][26]
Protocol 1: Conventional Thermal Synthesis
This protocol is a standard method for laboratory-scale synthesis.
Materials:
-
Aniline (10 mL, ~0.11 mol)
-
Concentrated Sulfuric Acid (98%, 20 mL, ~0.37 mol)
-
Deionized Water
-
Activated Decolorizing Charcoal
-
Equipment: 150 mL conical flask, oil bath, magnetic stirrer, heating plate, beakers, vacuum filtration apparatus.
Procedure:
-
Carefully and slowly add 20 mL of concentrated sulfuric acid to 10 mL of aniline in a 150 mL conical flask.[16] The addition should be done in an ice-water bath with gentle swirling, as the initial acid-base reaction is highly exothermic.[16]
-
Once the addition is complete, place the flask in an oil bath and heat the mixture to 180-190°C for 4 to 5 hours.[19][22] A solid mass of anilinium hydrogen sulfate will form initially and then convert during heating.
-
After the heating period, allow the flask to cool until it is safe to handle (below 100°C).
-
Carefully pour the reaction mixture into 200 mL of ice-cold water with continuous stirring. A precipitate of crude this compound will form.[16]
-
Allow the mixture to stand for 10-15 minutes to ensure complete precipitation, then collect the crude product by vacuum filtration. Wash the solid with a small amount of cold water.
-
Recrystallization: Transfer the crude solid to a beaker containing approximately 250 mL of deionized water and heat to boiling to dissolve the crystals.[16]
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Bring the solution back to a boil for a few minutes.
-
Perform a hot filtration using fluted filter paper to remove the charcoal.
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize the crystallization of pure this compound.
-
Collect the purified, white, needle-like crystals by vacuum filtration and dry them in an oven or desiccator. The product decomposes at high temperatures and does not have a sharp melting point.[16]
Protocol 2: Microwave-Assisted Synthesis (Green Chemistry Approach)
This method significantly reduces reaction time and energy consumption.[19]
Materials:
-
Aniline (2.0 g, ~21.5 mmol)
-
Concentrated Sulfuric Acid (98%, 2.5 g, ~25.5 mmol)
-
Deionized water
-
Equipment: Microwave-safe beaker (400 mL), domestic microwave oven.
Procedure:
-
In a 400 mL beaker, add 20 g of aniline to 38 mL of water. Slowly add 25 g of concentrated sulfuric acid to form a thick slurry of aniline sulfate.[17]
-
Place the beaker in the center of a domestic microwave oven.
-
Irradiate the mixture at high power for short intervals (e.g., 60 seconds on, 60 seconds off) for a total irradiation time of 4-5 minutes to prevent overheating and splashing.[17][19] The mixture will solidify into a hard, pumice-like solid.
-
Allow the solid to cool completely. Break up the solid and proceed with quenching and recrystallization as described in steps 4-10 of Protocol 1. The purification step is crucial to remove byproducts formed during the rapid heating.
References
- 1. Ohmic heating-assisted regioselective sulfonation of aniline: synthesis of this compound - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. (2) What happens when Aniline reacts with Sulphuric acid \div\left(\mathr.. [askfilo.com]
- 3. (c) Sulphonation: Aniline reacts with concentrated sulphuric acid to form.. [askfilo.com]
- 4. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 5. quora.com [quora.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 8. quora.com [quora.com]
- 9. Aromatic sulphonation. Part 59. Sulphonation of aniline in concentrated aqueous and fuming sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solved Explain the synthesis of this compound from aniline | Chegg.com [chegg.com]
- 12. studypool.com [studypool.com]
- 13. Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applications [eureka.patsnap.com]
- 14. chimie.ucv.ro [chimie.ucv.ro]
- 15. youtube.com [youtube.com]
- 16. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 17. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. This compound - Wikipedia [en.wikipedia.org]
- 19. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 20. academic.oup.com [academic.oup.com]
- 21. benchchem.com [benchchem.com]
- 22. scribd.com [scribd.com]
- 23. ipo.rutgers.edu [ipo.rutgers.edu]
- 24. chemos.de [chemos.de]
- 25. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 26. oxfordlabchem.com [oxfordlabchem.com]
Validation & Comparative
A Researcher's Guide to Nitrite Validation: Comparing Sulfanilic Acid-Based Griess Assay and Its Alternatives
In the landscape of biomedical research and drug development, the precise quantification of nitrite (NO₂⁻) serves as a critical proxy for understanding a multitude of physiological and pathological processes, most notably as an indicator of nitric oxide (NO) production. For decades, the colorimetric assay developed by Peter Griess in 1858 has been the cornerstone of nitrite detection.[1] This guide offers a comprehensive comparison of the traditional Griess assay, which predominantly utilizes sulfanilic acid, with contemporary alternatives. By providing a detailed analysis of the underlying chemistry, performance metrics, and practical considerations, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate method for their specific applications.
The Enduring Standard: The Griess Reaction with this compound
The Griess test remains a widely adopted method due to its simplicity, cost-effectiveness, and extensive validation across various sample types.[2][3] The underlying principle is a two-step diazotization reaction.[2]
Mechanism of the Griess Reaction
-
Diazotization: In an acidic medium, nitrite reacts with a primary aromatic amine, most commonly this compound, to form a diazonium salt. This reaction is the rate-limiting step and is highly dependent on pH.[2][4]
-
Azo Coupling: The resulting diazonium salt is then coupled with a coupling agent, typically N-(1-Naphthyl)ethylenediamine (NED), to form a stable and intensely colored azo dye.[2] This magenta-colored product exhibits maximum absorbance at approximately 540-550 nm, and its intensity is directly proportional to the nitrite concentration in the sample.[4][5]
Caption: The two-step mechanism of the Griess reaction for nitrite detection.
In the Ring: this compound vs. Alternative Reagents
While this compound is the most common diazotizing agent, other aromatic amines can be employed, each with its own set of characteristics. Similarly, alternatives to NED as the coupling reagent exist.
Diazotizing Agents: A Comparative Look
| Reagent | Key Characteristics |
| This compound | Widely used, provides good stability of the resulting diazonium salt.[6] |
| Sulfanilamide | Often used interchangeably with this compound. The diazonium salt derivative of sulfanilamide is reported to be more stable, decomposing at a rate of 2-3% per hour compared to 18% per hour for the this compound derivative.[6] |
| 4-Nitroaniline | Can offer higher sensitivity compared to sulfanilamide and this compound.[7] |
Coupling Reagents: Beyond NED
| Reagent | Key Characteristics |
| N-(1-Naphthyl)ethylenediamine (NED) | The most common and effective coupling agent, forming a stable, intensely colored azo dye.[2] |
| α-Naphthylamine | Historically used but is now largely avoided due to its carcinogenic properties.[8] |
| N,N-dimethyl-1-naphthylamine | A satisfactory, non-carcinogenic alternative to α-naphthylamine.[9] |
| Cleve's Acid (5-Amino-2-naphthylene sulfonic acid) | Recommended as a substitute for α-naphthylamine.[8] |
Beyond the Griess Test: A New Generation of Nitrite Detection Methods
While the Griess assay is a reliable workhorse, its limitations, such as potential interference from complex biological matrices and relatively slow reaction kinetics, have spurred the development of alternative detection methodologies.[10][11]
Performance Comparison of Nitrite Detection Methods
| Feature | Standard Griess Assay (this compound/NED) | Fluorescent Probes | Electrochemical Sensors | Biosensors |
| Principle | Colorimetric | Fluorometric | Amperometric/Voltammetric | Biocatalytic/Biorecognition |
| Detection Limit | ~0.5 - 2.5 µM[10][12] | As low as nM range[13][14][15] | µM to nM range[16][17] | µM to nM range[4][18] |
| Linear Range | Typically up to 100-200 µM[19] | Wide and tunable ranges[13][15] | Wide linear ranges reported[4][19] | Variable, can be tailored[4][18] |
| Speed | 10-30 minutes incubation[20] | Rapid, often within minutes[14] | Very fast, near real-time[16] | Fast response times[4] |
| Selectivity | Good, but prone to matrix interference[10][21] | High selectivity can be designed[14] | High, dependent on electrode modification[16] | Very high specificity[4][22] |
| Advantages | Inexpensive, well-established, simple instrumentation.[3][10] | High sensitivity, potential for imaging applications.[4][13] | High sensitivity, rapid, potential for miniaturization and in-situ measurements.[4][23] | High specificity, potential for continuous monitoring.[4][22] |
| Disadvantages | Susceptible to interference from proteins, thiols, and colored compounds.[10][11][21] | Can be pH-sensitive, may require specialized equipment.[13] | Electrode fouling can be an issue, may require complex surface modifications.[23] | Stability and lifetime of biological components can be limited.[4][18] |
In-Depth Analysis of Nitrite Detection Methodologies
Fluorescent Probes: Illuminating Nitrite with High Sensitivity
Fluorescent probes have emerged as a powerful alternative to colorimetric assays, offering significantly lower detection limits and the potential for real-time imaging in cellular systems.[4][13] These probes are typically small organic molecules designed to exhibit a change in their fluorescent properties upon reaction with nitrite.
Mechanism of Action: Many fluorescent probes for nitrite are based on the diazotization reaction. The probe contains an aromatic amine that, in the presence of nitrite under acidic conditions, forms a diazonium salt. This transformation alters the electronic structure of the molecule, leading to a "turn-on" or "turn-off" fluorescent signal.[13]
Experimental Protocol: Generic Fluorescent Probe Assay
-
Reagent Preparation: Prepare a stock solution of the fluorescent probe in a suitable organic solvent (e.g., DMSO). Prepare a working solution by diluting the stock solution in an appropriate buffer.
-
Sample Preparation: Prepare samples (e.g., cell lysates, plasma) and a series of nitrite standards in the same buffer as the probe's working solution.
-
Reaction: Add the fluorescent probe working solution to the samples and standards in a microplate.
-
Incubation: Incubate the plate at room temperature for the time specified by the probe manufacturer (typically 5-30 minutes), protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Quantification: Generate a standard curve by plotting the fluorescence intensity of the standards against their known concentrations. Use this curve to determine the nitrite concentration in the samples.
Electrochemical Sensors: A Rapid and Direct Approach
Electrochemical methods offer a rapid, highly sensitive, and often reagent-free approach to nitrite detection.[4][23] These sensors typically consist of a modified electrode that catalyzes the electrochemical oxidation or reduction of nitrite.
Principle of Operation: The core of an electrochemical nitrite sensor is the working electrode, which is often modified with nanomaterials such as gold nanoparticles, carbon nanotubes, or conducting polymers to enhance its catalytic activity and selectivity.[16][17] When a potential is applied to the electrode in the presence of nitrite, an oxidation or reduction reaction occurs, generating a current that is proportional to the nitrite concentration.[16]
Caption: A generalized workflow for electrochemical nitrite detection.
Considerations for Electrochemical Sensing:
-
Electrode Stability: Electrode fouling from sample components can be a challenge, potentially requiring cleaning or regeneration steps.
-
Interference: While often highly selective, interference from other electroactive species in the sample should be evaluated.
Biosensors: The Pinnacle of Specificity
Biosensors leverage the high specificity of biological recognition elements, such as enzymes or antibodies, for nitrite detection.[4][22]
Working Principle: An enzyme-based nitrite biosensor typically immobilizes a nitrite-specific enzyme, such as nitrite reductase, onto an electrode surface. The enzymatic reaction with nitrite produces a measurable signal, either through the consumption of a substrate or the generation of an electroactive product.[18][22]
Advantages and Limitations:
-
High Specificity: The primary advantage of biosensors is their exceptional specificity for nitrite, minimizing interference from other compounds in complex samples.[4]
-
Stability: The operational and storage stability of the biological component can be a limiting factor.[4][18]
Practical Guidance and Experimental Protocols
Standard Protocol for Griess Assay in Biological Samples
This protocol is a generalized procedure and may require optimization for specific sample types.
-
Reagent Preparation:
-
Griess Reagent A (Diazotizing Solution): Dissolve 1% (w/v) this compound in 5% (v/v) phosphoric acid.
-
Griess Reagent B (Coupling Solution): Dissolve 0.1% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride in deionized water.
-
Nitrite Standard: Prepare a 1 mM stock solution of sodium nitrite in deionized water. Create a series of standards (e.g., 0-100 µM) by diluting the stock solution.
-
-
Sample Preparation:
-
Assay Procedure (96-well plate format):
-
Pipette 50 µL of standards and samples into individual wells.
-
Add 50 µL of Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for an additional 5-10 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM nitrite standard) from all readings.
-
Generate a standard curve by plotting the corrected absorbance of the standards against their known concentrations.
-
Determine the nitrite concentration of the samples from the standard curve.
-
Mitigating Interferences in the Griess Assay
-
Protein Interference: As mentioned, deproteinization is crucial for plasma and serum samples.[21]
-
Reducing Agents: Compounds like ascorbate and thiols can interfere with the diazotization reaction. Sample dilution or specific pretreatment steps may be necessary.
-
Iron: High concentrations of iron can interfere with color development. The use of a chelating agent like diethylenetriaminepentaacetic acid (DTPA) instead of EDTA in buffers can mitigate this interference.[24][25][26][27]
-
Colored Compounds: The presence of colored compounds in the sample (e.g., hemoglobin from hemolysis) can lead to falsely elevated readings. A sample blank (sample with Griess reagents minus the coupling agent) can be used to correct for background absorbance.[10]
Conclusion: Selecting the Optimal Method
The choice of a nitrite detection method is a critical decision that should be guided by the specific requirements of the research question and the nature of the samples.
-
The This compound-based Griess assay remains a valuable and accessible tool for routine nitrite quantification, particularly when high sensitivity is not the primary concern and for relatively clean sample matrices. Its long history of use provides a wealth of comparative data.
-
Fluorescent probes are the method of choice when high sensitivity is paramount, and they offer the unique advantage of enabling imaging applications.
-
Electrochemical sensors provide a rapid and highly sensitive alternative, well-suited for high-throughput screening and in-situ measurements, though they may require more specialized expertise and equipment.
-
Biosensors offer unparalleled specificity, making them ideal for complex biological samples where interference is a significant concern.
By carefully considering the performance characteristics, advantages, and limitations of each method, researchers can confidently select the most appropriate tool to achieve accurate and reliable nitrite quantification, thereby advancing our understanding of the multifaceted roles of nitric oxide in health and disease.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Spectrophotometric determination of nitrite with composite reagents containing sulphanilamide, sulphanilic acid or 4-nitroaniline as the diazotisable aromatic amine and N-(1-naphthyl)ethylenediamine as the coupling agent - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. assaygenie.com [assaygenie.com]
- 9. Evaluation of alternate coupling reagents to replace alpha-naphthyl amine for the detection of nitrate reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Measurement of nitrite and nitrate in biological fluids by gas chromatography-mass spectrometry and by the Griess assay: problems with the Griess assay--solutions by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Griess Reagent System Protocol [promega.sg]
- 13. researchgate.net [researchgate.net]
- 14. A colorimetric fluorescent probe for rapid and specific detection of nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Efficient nitrite determination by electrochemical approach in liquid phase with ultrasonically prepared gold-nanoparticle-conjugated conducting polymer nanocomposites [frontiersin.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. Simultaneous electrochemical determination of nitrate and nitrite in aqueous solution using Ag-doped zeolite-expanded graphite-epoxy electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. resources.rndsystems.com [resources.rndsystems.com]
- 21. mdpi.com [mdpi.com]
- 22. Nitrite Biosensing via Selective Enzymes—A Long but Promising Route - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Understanding and eliminating iron interference in colorimetric nitrate and nitrite analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Understanding and eliminating iron interference in colorimetric nitrate and nitrite analysis [escholarship.org]
- 27. umt.edu [umt.edu]
A Comparative Guide to the Validation of Analytical Methods for Sulfanilic Acid: HPLC vs. UV-Vis Spectrophotometry
This guide provides an in-depth comparison of two common analytical techniques for the quantification of sulfanilic acid: High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings, practical execution, and comparative performance of these methods, grounded in the principles of scientific integrity and regulatory compliance.
The Analytical Imperative for this compound
This compound (4-aminobenzenesulfonic acid) is a critical intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds.[1] Its accurate quantification is paramount for ensuring the quality, safety, and efficacy of final drug products. The United States Pharmacopeia (USP) provides reference standards for this compound, underscoring its importance in pharmaceutical applications.[2][3] The validation of any analytical method used for its assay is not merely a procedural formality but a foundational requirement to ensure data are reliable, reproducible, and fit for their intended purpose, as mandated by international guidelines such as those from the International Council for Harmonisation (ICH).[4][5][6]
Method Comparison: The Separative Power of HPLC vs. The Simplicity of Spectrophotometry
The choice of an analytical method is a critical decision driven by the specific requirements of the analysis, including the nature of the sample, required sensitivity, and the presence of potential interfering substances.
-
High-Performance Liquid Chromatography (HPLC) offers superior separating power, making it the gold standard for analyzing complex mixtures. Its ability to resolve the analyte of interest from impurities and degradation products makes it an indispensable tool for stability-indicating assays.[7]
-
UV-Vis Spectrophotometry , often based on colorimetric reactions, is a simpler, more cost-effective, and rapid technique.[7] It is well-suited for the routine analysis of purer samples where high specificity is not the primary concern.
This guide will dissect the validation of a stability-indicating Reversed-Phase HPLC (RP-HPLC) method and a colorimetric UV-Vis method based on a diazotization-coupling reaction.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity
An RP-HPLC method provides the resolution necessary to distinguish this compound from process-related impurities and, crucially, from degradation products that may form under stress conditions. This specificity is the hallmark of a stability-indicating method.
Causality Behind Experimental Choices
The selected method utilizes a C18 column, a common choice for reversed-phase chromatography, which separates compounds based on their hydrophobicity. The mobile phase, a mixture of methanol and acidified water, is optimized to achieve a good retention time and sharp peak shape for the polar this compound molecule.[8][9] Acidifying the mobile phase suppresses the ionization of this compound's sulfonic acid group, leading to better retention and peak symmetry on the non-polar stationary phase. Detection at 244 nm is chosen for sensitive measurement of the analyte.[8]
Experimental Protocol: RP-HPLC Method
1. Reagent and Standard Preparation:
- Mobile Phase: Prepare a mixture of methanol and water (20:80, v/v). Adjust the pH of the water to 2.9 using 0.01 M phosphoric acid before mixing. Filter and degas the final mobile phase.[8][9]
- Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound USP Reference Standard and transfer to a 100 mL volumetric flask.[2] Dissolve in and dilute to volume with the mobile phase.
- Calibration Standards: Prepare a series of calibration standards (e.g., 5, 25, 50, 100, 150, 200 µg/mL) by diluting the stock solution with the mobile phase.[8]
2. Chromatographic Conditions:
- Column: Waters Bondapak C18, 5 µm particle size, 4.6 x 150 mm (or equivalent).
- Flow Rate: 1.0 mL/min.[8]
- Injection Volume: 20 µL.
- Column Temperature: 30°C.
- Detector: UV or Diode Array Detector (DAD) at 244 nm.[8]
- Run Time: Approximately 10 minutes.
3. Analysis Procedure:
- Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Perform a blank injection (mobile phase).
- Inject the calibration standards in sequence.
- Inject the sample solutions.
- Construct a calibration curve by plotting peak area against concentration. Determine the concentration of this compound in the samples from this curve.
Validation Data Summary: HPLC Method
The following data represent typical results obtained during the validation of this HPLC method, demonstrating its suitability according to ICH Q2(R1) guidelines.[4][6]
| Validation Parameter | Methodology | Typical Acceptance Criteria | Representative Results |
| Specificity | Forced degradation studies (Acid, Base, Oxidative, Thermal, Photolytic).[10][11] | Peak purity index > 0.999. Baseline resolution between this compound and degradant peaks. | This compound peak is spectrally pure and well-resolved from all degradation peaks. |
| Linearity & Range | Analysis of 6 standards over the range of 5-200 µg/mL.[8] | Correlation Coefficient (r²) ≥ 0.999. | r² = 0.9998. |
| Accuracy | Spike recovery at 3 levels (80%, 100%, 120%) in triplicate. | Mean Recovery: 98.0% - 102.0%.[12] | 99.5% - 101.2% Recovery. |
| Precision (Repeatability) | Six replicate injections of 100% standard. | %RSD ≤ 2.0%.[13] | %RSD = 0.85%. |
| Precision (Intermediate) | Analysis on different days by different analysts. | %RSD ≤ 2.0%. | %RSD = 1.2%. |
| Limit of Detection (LOD) | Based on Signal-to-Noise ratio (S/N = 3). | Report value. | 0.15 µg/mL.[8] |
| Limit of Quantitation (LOQ) | Based on Signal-to-Noise ratio (S/N = 10). | Report value. | 0.50 µg/mL. |
| Robustness | Deliberate small changes in flow rate (±0.1 mL/min) and mobile phase pH (±0.2). | System suitability parameters pass. %RSD ≤ 2.0%. | Method remains unaffected; all parameters met. |
The Power of Specificity: Forced Degradation Insights
Forced degradation studies are essential to establish that the analytical method is stability-indicating.[10][11] In these studies, the drug substance is subjected to stress conditions more severe than accelerated stability testing, such as 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂.[14][15] The goal is to achieve 5-20% degradation.[16] The HPLC method demonstrates its specificity by separating the intact this compound peak from the peaks of any resulting degradation products, ensuring that only the active ingredient is quantified, even in a degraded sample. This is a capability that simple spectrophotometric methods inherently lack.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. jpbsci.com [jpbsci.com]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [Determination of arsanilic acid and this compound as adulterant in feed additives by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. demarcheiso17025.com [demarcheiso17025.com]
- 14. researchgate.net [researchgate.net]
- 15. wjarr.com [wjarr.com]
- 16. pharmtech.com [pharmtech.com]
A Comparative Analysis of Sulfanilic Acid's Catalytic Efficacy in Multicomponent Organic Syntheses
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is a critical decision that profoundly impacts reaction efficiency, yield, and environmental footprint. This guide provides an in-depth comparative study of sulfanilic acid as a versatile and eco-friendly organocatalyst. We will objectively assess its performance against a range of alternative catalysts in key multicomponent reactions, supported by experimental data, detailed protocols, and mechanistic insights.
The Emergence of this compound as a Green Organocatalyst
This compound (4-aminobenzenesulfonic acid) is a crystalline organic compound that possesses a unique zwitterionic structure in its solid state.[1] This inherent dual functionality, with both a Brønsted acidic sulfonic acid group (-SO₃H) and a basic amino group (-NH₂), underpins its remarkable catalytic activity in a variety of organic transformations.[1][2] Its affordability, stability, and environmentally benign nature position it as an attractive alternative to often harsh and expensive traditional catalysts.
This guide will focus on a critical evaluation of this compound's catalytic prowess in the synthesis of 1-amidoalkyl-2-naphthols, a class of compounds that are precursors to biologically active molecules.[3] We will then extend our analysis to other significant multicomponent reactions to provide a broader perspective on its utility.
Comparative Performance in the Synthesis of 1-Amidoalkyl-2-naphthols
The one-pot, three-component condensation of an aldehyde, 2-naphthol, and an amide is a convergent and atom-economical route to synthesize 1-amidoalkyl-2-naphthols. The choice of catalyst is paramount in this reaction to ensure high yields and short reaction times under mild conditions.
A study by Singh et al. systematically screened various organoacids for this transformation and identified this compound as a highly efficient catalyst.[4] Operating under solvent-free conditions at 110-120 °C, this compound (20 mol%) afforded excellent yields (84–94%) of the desired products.[4]
To contextualize this performance, we have compiled experimental data for a range of alternative catalysts used in the synthesis of 1-amidoalkyl-2-naphthols.
Table 1: Comparative Catalyst Performance in the Synthesis of 1-Amidoalkyl-2-naphthols
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |
| This compound | 20 | 110-120 | 45-60 min | 84-94 | [4] |
| p-Toluenesulfonic acid (p-TSA) | 10 | 100-120 | 20 min - 4 h | 65-91 | [5][6] |
| Sulfamic Acid | 10-20 | Ambient (Ultrasound) | 15-25 min | 88-95 | [7] |
| Silica Sulfuric Acid | Varies | Room Temp | 2-3 h | High Yields | [8] |
| Zinc Chloride (ZnCl₂) | 20 | Microwave (480W) | 10-15 min | 85-95 | [9] |
| Tannic Acid | 5 | 110-120 | 25-45 min | 85-96 | [10] |
| Adipic Acid | 10 | 120 | 9-76 min | up to 96 | [5] |
| Ascorbic Acid | 8.5 | 120 | 4-12 min | 75-96 | [5] |
As the data indicates, while several catalysts offer high yields, this compound provides a compelling balance of efficiency and mild reaction conditions under a solvent-free protocol, reinforcing its credentials as a green catalyst.
Mechanistic Rationale: The Role of the Brønsted Acid
The catalytic cycle for the acid-catalyzed synthesis of 1-amidoalkyl-2-naphthols is initiated by the activation of the aldehyde. The sulfonic acid moiety of this compound protonates the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity. This is followed by a nucleophilic attack from the amide and subsequent condensation with 2-naphthol.
Caption: Proposed mechanism for this compound-catalyzed synthesis of 1-amidoalkyl-2-naphthols.
Broader Catalytic Scope: Quinoxaline Synthesis and the Biginelli Reaction
To further assess the versatility of this compound, we now turn to its application in other important multicomponent reactions.
Quinoxaline Synthesis
Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. A common synthetic route involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. Research has shown that polymer-supported this compound can effectively catalyze this reaction in ethanol, with the added benefit of easy catalyst recovery and reuse.[11]
Table 2: Comparative Catalyst Performance in Quinoxaline Synthesis
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |
| Polymer-supported this compound | Ethanol | Reflux | 35 min | 90 | [11] |
| HCl, CH₃COOH, H₂SO₄ | Ethanol | Reflux | 85 min | 80 | [11] |
| ZnCl₂, CoCl₂, NiCl₂ | Ethanol | Reflux | 90 min | 80 | [11] |
| Phenol | EtOH/H₂O | Room Temp | 5-15 min | 90-98 | [7] |
| TiO₂-Pr-SO₃H | Solvent-free | Room Temp | 10 min | 95 | [12] |
The data highlights that while various catalysts are effective, polymer-supported this compound offers a balance of high yield, relatively short reaction time, and the significant advantage of catalyst recyclability.
Caption: General mechanism for acid-catalyzed quinoxaline synthesis.
The Biginelli Reaction
The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea. This reaction is of great importance in medicinal chemistry. While a direct study on p-sulfanilic acid was not found in the immediate search, a related compound, o-sulfanilic acid, has been shown to be an effective catalyst under solvent-free conditions.[13]
Table 3: Comparative Catalyst Performance in the Biginelli Reaction
| Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |
| o-Sulfanilic Acid | 100 | 15-45 min | 85-95 | [13] |
| Yb(OTf)₃ | Solvent-free | Varies | High | [10] |
| InCl₃ | Varies | Varies | High | [10] |
| Sulfamic Acid | 95-100 | 10-20 min | 85-96 | [14] |
| Hierarchical Zeolite | Ball-milling | 10-30 min | 86-96 | [2][15] |
The performance of o-sulfanilic acid suggests that this compound isomers are potent catalysts for this transformation, offering high yields in short reaction times without the need for a solvent.
Caption: Proposed iminium-based mechanism for the acid-catalyzed Biginelli reaction.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed experimental protocols for the synthesis of 1-amidoalkyl-2-naphthols using this compound and a representative alternative catalyst are provided below.
Protocol 1: this compound-Catalyzed Synthesis of 1-Amidoalkyl-2-naphthols[4]
Materials:
-
Aromatic aldehyde (1 mmol)
-
2-Naphthol (1 mmol)
-
Amide (e.g., acetamide) (1.2 mmol)
-
This compound (0.2 mmol, 20 mol%)
-
Ethanol (for recrystallization)
Procedure:
-
In a 100-mL conical flask, combine the aromatic aldehyde (1 mmol), 2-naphthol (1 mmol), amide (1.2 mmol), and this compound (0.2 mmol).
-
Heat the mixture in an oil bath at 110–120 °C with occasional stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the solid mass with water and filter.
-
Purify the crude product by recrystallization from ethanol to obtain the pure 1-amidoalkyl-2-naphthol.
Protocol 2: Zinc Chloride-Catalyzed Synthesis of 1-Amidoalkyl-2-naphthols (Microwave-Assisted)[9]
Materials:
-
Aromatic aldehyde (1 mmol)
-
2-Naphthol (1 mmol)
-
Amide/Urea (1.2 mmol)
-
Anhydrous Zinc Chloride (0.2 mmol, 20 mol%)
-
Ethyl acetate
Procedure:
-
Combine the aromatic aldehyde (1 mmol), 2-naphthol (1 mmol), amide/urea (1.2 mmol), and anhydrous zinc chloride (0.2 mmol) in a microwave-safe vessel.
-
Irradiate the mixture in a microwave oven at 480 W for the appropriate time (typically 10-15 minutes).
-
After completion of the reaction, cool the mixture to room temperature.
-
Add ethyl acetate to the reaction mixture to dissolve the product.
-
Filter to remove the catalyst. The catalyst can be washed with ethyl acetate, dried, and reused.
-
Evaporate the solvent from the filtrate and purify the crude product, typically by recrystallization.
Conclusion
This comparative guide demonstrates that this compound is a highly effective, versatile, and environmentally conscious organocatalyst for a range of important multicomponent reactions. Its performance in the synthesis of 1-amidoalkyl-2-naphthols is comparable, and in some aspects superior, to many alternative catalysts, particularly when considering its low cost, stability, and amenability to solvent-free conditions. The extension of its catalytic utility to quinoxaline synthesis and the Biginelli reaction further underscores its value in modern organic synthesis. For researchers and professionals in drug development, this compound represents a compelling choice that aligns with the principles of green chemistry without compromising on reaction efficiency and yield.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Solvent-Free Biginelli Reactions Catalyzed by Hierarchical Zeolite Utilizing a Ball Mill Technique: A Green Sustainable Process [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 8. scribd.com [scribd.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Biginelli Reaction [organic-chemistry.org]
- 11. A green protocol for the synthesis of quinoxaline derivatives catalyzed by polymer supported sulphanilic acid - Arabian Journal of Chemistry [arabjchem.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cross-Reactivity of Sulfanilic Acid in Biological Assays
For researchers, scientists, and drug development professionals, the accuracy and specificity of biological assays are paramount. The presence of structurally similar, off-target compounds can lead to significant cross-reactivity, yielding false-positive or false-negative results that can derail research and development programs. Sulfanilic acid, a simple aromatic amine with a sulfonic acid group, is a common building block in the synthesis of various pharmaceuticals, dyes, and other industrial chemicals. Its potential presence as a metabolite, impurity, or a structurally related compound necessitates a thorough understanding of its cross-reactivity profile in a range of biological assays.
This guide provides an in-depth, objective comparison of this compound's potential for cross-reactivity in common biological assay formats. We will delve into the underlying mechanisms of interference, present available data and inferred knowledge from structurally similar compounds, and provide detailed protocols for assessing cross-reactivity in your own laboratory.
The Underpinnings of Cross-Reactivity: A Mechanistic Overview
Cross-reactivity in biological assays arises when a substance other than the intended analyte of interest generates a signal. This can occur through several mechanisms, broadly categorized by the type of assay.
Immunoassays: The Role of Epitopes and Antibody Specificity
In immunoassays, such as ELISA, lateral flow assays, and biosensors, cross-reactivity is a function of the antibody's binding specificity. Antibodies recognize specific three-dimensional structures on an antigen, known as epitopes. Small molecules like this compound are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an antibody response. These small molecules are then referred to as haptens.[1]
The specificity of the resulting antibodies is critically dependent on the structure of the hapten and how it is presented to the immune system.[2] For sulfonamide antibiotics, which share the p-aminobenzenesulfonamide core structure with this compound, the immunologic determinant for type I hypersensitivity responses is often the N1 heterocyclic ring, a feature absent in this compound.[3] This suggests that antibodies raised against sulfonamide antibiotics are unlikely to exhibit significant cross-reactivity with this compound itself. Conversely, antibodies generated using a this compound hapten would be expected to recognize the aminobenzene sulfonic acid core.
Comparative Analysis of this compound Cross-Reactivity
Direct quantitative data on the cross-reactivity of this compound across a wide range of commercially available assays is sparse in the published literature. However, by examining studies on related compounds, particularly sulfonamides, we can infer its likely behavior and highlight areas of potential concern.
Immunoassays for Sulfonamides
Numerous studies have developed immunoassays for the detection of various sulfonamide drugs. These assays are often designed to be either class-selective (detecting a wide range of sulfonamides) or specific to a single compound.
A study on a class-selective immunoassay for sulfonamides showed that the antibody recognized 19 different sulfonamides with high affinity.[4] While this compound was not explicitly tested, the data from such studies consistently point to the importance of the substituents on the sulfonamide functional group for antibody recognition. Given that this compound lacks these varied substituents, its cross-reactivity in assays targeting these more complex sulfonamides is expected to be low.
Table 1: Inferred Cross-Reactivity of this compound in Sulfonamide Immunoassays
| Assay Target | Key Structural Feature for Antibody Recognition | Expected Cross-Reactivity of this compound | Rationale |
| Sulfonamide Antibiotics (e.g., Sulfamethoxazole) | N1-heterocyclic ring and arylamine at N4 position[3] | Low | This compound lacks the N1-heterocyclic ring, a key immunodominant feature. |
| Non-Antibiotic Sulfonamides | Varied, often depends on the overall molecular structure | Low to Moderate | Cross-reactivity would depend on whether the core aminobenzene sulfonic acid structure is a primary epitope for the specific antibody. Empirical testing is essential. |
It is crucial to note that the cross-reactivity of an immunoassay is not solely a property of the antibody but can also be influenced by the assay format and the concentrations of the reagents used.[5]
Enzymatic Assays
This compound's potential to interfere with enzymatic assays is primarily through competitive or non-competitive inhibition. As a structural analog of p-aminobenzoic acid (PABA), this compound can act as a competitive inhibitor of dihydropteroate synthase, an enzyme in the bacterial folic acid synthesis pathway. This is the well-established mechanism of action for sulfa drugs.[6]
Table 2: Potential for this compound Interference in Enzymatic Assays
| Enzyme Class | Potential Mechanism of Interference | Likelihood of Interference | Considerations |
| Dihydropteroate Synthase | Competitive Inhibition | High | This compound is a known inhibitor.[6] |
| Other enzymes utilizing aromatic amine substrates | Competitive Inhibition | Possible | Depends on the enzyme's active site specificity. |
| Metalloenzymes | Chelation of metal cofactors | Low | The sulfonic acid group is a weak metal chelator. |
| Enzymes susceptible to redox-active compounds | Redox cycling | Low | This compound is not a strong redox-active compound under typical assay conditions. |
Colorimetric Assays
In colorimetric assays, interference can occur if the compound absorbs light at the same wavelength as the detection molecule or if it reacts with the assay reagents to produce a colored product.
A prominent example of this compound's involvement in a colorimetric assay is the Griess test for the determination of nitrite. In this reaction, this compound is diazotized by nitrite under acidic conditions, and the resulting diazonium salt is then coupled with N-(1-Naphthyl)ethylenediamine to form a colored azo dye.[7] If this compound is present as a contaminant in a sample being tested for nitrite using a different diazotizing reagent, it could potentially interfere with the reaction.
Experimental Protocols for Assessing Cross-Reactivity
To ensure the validity of your assay results, it is essential to empirically determine the cross-reactivity of any potential interfering compounds. The following is a detailed, step-by-step protocol for assessing the cross-reactivity of this compound in a competitive ELISA format.
Protocol: Cross-Reactivity Assessment in Competitive ELISA
This protocol allows for the determination of the 50% inhibitory concentration (IC50) for both the target analyte and the potential cross-reactant (this compound), from which the percent cross-reactivity can be calculated.
Materials:
-
Microtiter plates (e.g., high-binding polystyrene)
-
Coating antigen or antibody (depending on the assay format)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody specific for the target analyte
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Target analyte standard
-
This compound (or other potential cross-reactants)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a microtiter plate with the appropriate concentration of coating antigen or capture antibody diluted in coating buffer.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Preparation of Standard and Cross-Reactant Curves:
-
Prepare a serial dilution of the target analyte standard in assay buffer to create a standard curve (e.g., from 1000 ng/mL to 0.1 ng/mL).
-
Prepare a separate serial dilution of this compound in assay buffer over a broad concentration range (e.g., from 100,000 ng/mL to 1 ng/mL).
-
-
Competitive Reaction:
-
Add 50 µL of the primary antibody (at a pre-optimized concentration) to each well.
-
Immediately add 50 µL of each standard dilution or this compound dilution to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of the enzyme-conjugated secondary antibody (at its optimal dilution) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark until sufficient color development is observed (typically 15-30 minutes).
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis and Calculation of Cross-Reactivity:
-
Generate Dose-Response Curves: Plot the absorbance values against the logarithm of the concentration for both the target analyte and this compound.
-
Determine the IC50 Values: The IC50 is the concentration of the analyte or cross-reactant that causes a 50% reduction in the maximum signal. This can be determined using a four-parameter logistic (4PL) curve fit.[8][9]
-
Calculate Percent Cross-Reactivity: Use the following formula:[10]
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) * 100
Visualization of Workflows and Logical Relationships
To further clarify the processes involved in assessing and understanding cross-reactivity, the following diagrams have been generated.
Caption: Workflow for assessing cross-reactivity in a competitive immunoassay.
Caption: Specific vs. cross-reactive binding in an immunoassay.
Conclusion and Best Practices
While this compound is a relatively simple molecule, its potential for cross-reactivity in biological assays should not be overlooked, particularly in the development of assays for other aromatic amines or in matrices where it may be present as a contaminant or metabolite.
Key Takeaways and Recommendations:
-
Immunoassays: The cross-reactivity of this compound in immunoassays is highly dependent on the specificity of the antibody. In assays for larger sulfonamide antibiotics, significant cross-reactivity is unlikely. However, for assays targeting other small aromatic amines, empirical validation is critical.
-
Enzymatic Assays: Be mindful of potential competitive inhibition in enzymes that utilize substrates structurally similar to this compound, such as PABA.
-
Colorimetric Assays: Consider the potential for this compound to react with assay reagents, especially in diazotization-based methods.
-
Validation is Non-Negotiable: Always perform cross-reactivity and interference studies with any compounds that are structurally related to your target analyte or are likely to be present in your samples. The protocols provided in this guide offer a robust framework for such validation.
-
Utilize Negative Controls: Including this compound as a negative control in the early stages of assay development can provide valuable information about the specificity of your system.[11]
By adhering to these principles and conducting thorough validation, researchers can ensure the accuracy and reliability of their biological assay data, leading to more robust and reproducible scientific outcomes.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamide allergy and cross-reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Class-Selective Immunoassay for Sulfonamides Residue Detection in Milk Using a Superior Polyclonal Antibody with Broad Specificity and Highly Uniform Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work - Video | Study.com [study.com]
- 7. Spectrophotometric determination of nitrite with composite reagents containing sulphanilamide, sulphanilic acid or 4-nitroaniline as the diazotisable aromatic amine and N-(1-naphthyl)ethylenediamine as the coupling agent - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. IC50 Calculator | AAT Bioquest [aatbio.com]
- 10. The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the Importance of Positive & Negative ELISA Controls? | R&D Systems [rndsystems.com]
comparing the efficacy of different sulfa drugs derived from sulfanilic acid
For fellow researchers, scientists, and professionals in drug development, this guide provides an in-depth, objective comparison of the efficacy of various sulfa drugs derived from sulfanilic acid. Moving beyond a simple recitation of facts, we will delve into the causal relationships between chemical structure, physicochemical properties, and antibacterial efficacy, supported by experimental data. Our aim is to equip you with the foundational knowledge and practical methodologies to critically evaluate and compare these important antimicrobial agents.
The Enduring Legacy of Sulfonamides: A Mechanistic Overview
Sulfonamides, the first class of synthetic antimicrobial agents, fundamentally changed the landscape of medicine.[1] Their bacteriostatic action stems from their structural similarity to para-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate synthase (DHPS).[2][3] This enzyme catalyzes a vital step in the folic acid synthesis pathway, which is essential for the production of nucleotides and, consequently, bacterial DNA replication and growth.[2][3]
By competitively inhibiting DHPS, sulfonamides halt folate synthesis, leading to a depletion of essential metabolites and the cessation of bacterial proliferation.[3] Human cells are unaffected as they lack the machinery for de novo folate synthesis and instead acquire it from their diet.[2] This selective toxicity is the cornerstone of the therapeutic utility of sulfa drugs.
However, the widespread use of sulfonamides has inevitably led to the emergence of bacterial resistance. The primary mechanisms of resistance involve mutations in the folP gene, which encodes for DHPS, leading to a reduced binding affinity for sulfonamides, or the acquisition of alternative, drug-resistant DHPS enzymes via plasmids.[4]
Structure-Activity Relationship: The Molecular Basis of Efficacy
All antibacterial sulfonamides derived from this compound share a common chemical scaffold: a sulfanilamide core. The modifications at the N1 position of the sulfonamide group are pivotal in determining the drug's potency, spectrum of activity, and pharmacokinetic properties.[4]
A critical requirement for antibacterial activity is the presence of a free para-amino group (N4).[5] The structure-activity relationship (SAR) of sulfonamides reveals several key principles:
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing heterocyclic rings at the N1 position generally enhances antibacterial activity.[4]
-
pKa: The acid dissociation constant (pKa) of the sulfonamide group plays a crucial role in its efficacy. A pKa value between 6.0 and 8.0 is often associated with optimal activity, as it allows for a balance between the ionized and non-ionized forms of the drug at physiological pH, influencing its solubility and ability to penetrate bacterial cells.[2]
-
Heterocyclic Substituents: The nature of the heterocyclic substituent at the N1 position influences the drug's spectrum of activity and pharmacokinetic profile. For instance, different heterocycles can affect protein binding, lipid solubility, and the rate of metabolism and excretion.
Comparative In Vitro Efficacy: A Look at the Data
The in vitro efficacy of sulfonamides is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
While comprehensive, directly comparative MIC50 and MIC90 data for older sulfonamides against a wide range of contemporary clinical isolates is sparse in recent literature, we can synthesize data from various studies to draw meaningful comparisons. The following table presents a summary of the antibacterial spectrum and available MIC data for several key this compound-derived drugs.
| Drug | Key Structural Feature (N1-substituent) | Antibacterial Spectrum | Representative MIC Data |
| Sulfadiazine | Pyrimidine ring | Broad-spectrum, including Gram-positive and Gram-negative bacteria. Often used in combination with pyrimethamine for toxoplasmosis.[6] | Against S. aureus: MICs can range from 32 to over 512 µg/mL depending on the isolate's resistance profile.[7] |
| Sulfamethoxazole | 5-methyl-3-isoxazolyl group | Broad-spectrum, commonly used in combination with trimethoprim (co-trimoxazole) for a wide range of infections, including urinary tract and respiratory infections.[6] | Against MRSA (in combination with trimethoprim): MIC values can be as low as 2 µg/mL.[6] |
| Sulfisoxazole | 3,4-dimethyl-5-isoxazolyl group | Similar spectrum to sulfamethoxazole, primarily used for urinary tract infections. | Cure rates in UTIs are comparable to sulfamethoxazole, suggesting similar in vivo efficacy against common uropathogens.[8] |
| Sulfamethizole | 5-methyl-1,3,4-thiadiazole-2-yl group | Primarily used for urinary tract infections due to its high solubility and rapid excretion. | A study on uncomplicated UTIs showed a cure rate of 91.5%, comparable to 92.5% for sulfamethoxazole.[2] |
| Mafenide | α-amino-p-toluenesulfonamide | Atypical sulfonamide with a methylene bridge. Broad-spectrum, including Pseudomonas aeruginosa. Used topically for burns. | Active in the presence of pus and against bacteria resistant to other sulfonamides. |
Note: MIC values can vary significantly based on the bacterial strain, testing methodology, and geographic location due to differing resistance patterns.
Pharmacokinetic and Physicochemical Properties: The Journey of a Drug
The in vivo efficacy of a sulfonamide is not solely determined by its intrinsic antibacterial activity but is also heavily influenced by its pharmacokinetic profile: absorption, distribution, metabolism, and excretion (ADME). These properties are, in turn, governed by the drug's physicochemical characteristics.
| Drug | pKa | Protein Binding (%) | Half-life (t½) (hours) | Key Pharmacokinetic Features |
| Sulfadiazine | 6.5 | 38-55 | 10-17 | Good distribution into cerebrospinal fluid. Higher percentage of active drug excreted in urine compared to sulfamethoxazole. |
| Sulfamethoxazole | 6.0 | 60-70 | 9-11 | Well-absorbed orally. Often formulated with trimethoprim to match its half-life. |
| Sulfisoxazole | 5.0 | 85-95 | 5-8 | Rapidly absorbed and excreted, leading to high urinary concentrations. High protein binding may limit its distribution to tissues. |
| Sulfamethizole | 5.5 | ~90 | 1.5-3 | Very rapidly absorbed and excreted, making it suitable for short-term UTI treatment. |
| Sulfadimethoxine | 6.1 | >98 | ~30-40 | Long-acting sulfonamide with high protein binding, used primarily in veterinary medicine. |
Data compiled from multiple sources. Values can vary between individuals.
The differences in these parameters have significant clinical implications. For instance, the pharmacokinetic profile of sulfadiazine, with its good CSF penetration and higher urinary excretion of the active drug, makes it a more suitable choice for certain infections compared to sulfamethoxazole, especially in patients with renal impairment.
Clinical Efficacy: From the Bench to the Bedside
Ultimately, the true measure of a drug's efficacy lies in its clinical performance. Several studies have compared the clinical outcomes of different sulfonamides, particularly in the context of urinary tract infections (UTIs), a common indication for this class of drugs.
A double-blind, randomized study comparing sulfamethizole and sulfamethoxazole for uncomplicated acute UTIs found comparable cure rates of 91.5% and 92.5%, respectively.[2] Another study comparing single-dose sulfisoxazole with trimethoprim-sulfamethoxazole for acute cystitis in women also demonstrated similar high cure rates (85% to 95%) across the different treatment regimens.[8]
These findings suggest that for uncomplicated UTIs caused by susceptible organisms, several this compound-derived sulfonamides can be equally effective. The choice of agent may then be guided by factors such as cost, local resistance patterns, and the patient's renal function.
Experimental Protocols for Efficacy Evaluation
To ensure the scientific integrity of any comparative efficacy study, standardized and validated experimental protocols are paramount. Below are detailed methodologies for key assays.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique to determine the in vitro susceptibility of a bacterium to an antimicrobial agent. The broth microdilution method is a commonly used and standardized approach.
Principle: A serial dilution of the sulfonamide is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test bacterium is added to each well. The plate is incubated under controlled conditions, and the MIC is determined as the lowest concentration of the drug that inhibits visible bacterial growth.
Step-by-Step Methodology:
-
Preparation of Sulfonamide Stock Solution: Accurately weigh the sulfonamide powder and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: Dispense a specific volume of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well plate.
-
Serial Dilution: Perform a two-fold serial dilution of the sulfonamide stock solution across the wells of the microtiter plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Culture the test bacterium on an appropriate agar medium overnight. Select several colonies to inoculate a tube of sterile saline or broth to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the sulfonamide at which there is no visible growth.
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is performed as a follow-up to the MIC assay to determine the concentration of the drug that results in bacterial death.
Principle: Following the determination of the MIC, a small aliquot from the wells showing no visible growth is subcultured onto an antibiotic-free agar medium. The MBC is the lowest concentration of the drug that results in a ≥99.9% reduction in the initial bacterial inoculum.
Step-by-Step Methodology:
-
Following MIC Determination: From the wells corresponding to the MIC and higher concentrations in the MIC assay plate, take a small, measured volume (e.g., 10 µL).
-
Subculturing: Spot-inoculate the aliquot onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plate at 35-37°C for 18-24 hours.
-
Determining the MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the sulfonamide that shows no growth or a colony count that corresponds to a ≥99.9% kill of the initial inoculum.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams provide visual representations of the sulfonamide mechanism of action and a typical experimental workflow.
Caption: Mechanism of action of sulfonamides.
Caption: Workflow for MIC and MBC determination.
Conclusion and Future Perspectives
The family of this compound-derived sulfonamides, despite being one of the oldest classes of antimicrobials, continues to play a relevant role in clinical practice. Their efficacy is a complex interplay of their intrinsic antibacterial activity, dictated by their chemical structure, and their pharmacokinetic behavior, governed by their physicochemical properties. While newer sulfonamide derivatives are being developed with potentially enhanced activity against resistant strains, a thorough understanding of the comparative efficacy of the classic agents remains crucial for informed clinical decision-making and future drug development endeavors. As antimicrobial resistance continues to be a global challenge, the strategic use and potential repurposing of these foundational drugs will undoubtedly be a key area of future research.
References
- 1. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acu.edu.in [acu.edu.in]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapy for acute cystitis in adult women. Randomized comparison of single-dose sulfisoxazole vs trimethoprim-sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Purity of Sulfanilic Acid from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is not just a matter of quality control; it is a cornerstone of experimental reproducibility, product safety, and regulatory compliance. Sulfanilic acid (4-aminobenzenesulfonic acid), a key intermediate in the synthesis of various pharmaceuticals, azo dyes, and analytical reagents, is no exception.[1] Variations in purity from different suppliers can introduce unforeseen variables into sensitive applications, leading to inconsistent results and potential downstream complications.
This guide provides a comprehensive framework for the comparative assessment of this compound purity from various commercial sources. We will delve into the scientific rationale behind a multi-pronged analytical approach, provide detailed experimental protocols, and present a clear method for data interpretation. Our goal is to empower you with the practical knowledge to make informed decisions when selecting a supplier for this critical reagent.
The Rationale for a Multi-Modal Purity Assessment
Relying on a single analytical technique for purity assessment can be misleading. A comprehensive evaluation necessitates a combination of methods that probe different aspects of the material's composition. This guide will focus on a logical workflow that combines a primary assay with the identification and quantification of potential impurities.
The manufacturing process of this compound, typically involving the sulfonation of aniline, can lead to several process-related impurities.[2][3] These can include unreacted starting materials like aniline, isomers such as orthanilic acid (2-aminobenzenesulfonic acid) and metanilic acid (3-aminobenzenesulfonic acid), and over-sulfonated byproducts like aniline-2,4-disulfonic acid.[2][4] Additionally, inorganic impurities and residual moisture can be present.[2] Therefore, our experimental design will address each of these potential contaminants.
Below is a graphical representation of the overall workflow for assessing the purity of this compound.
Caption: Workflow for the comparative purity assessment of this compound.
Experimental Protocols
The following section details the step-by-step methodologies for the key experiments in our purity assessment workflow.
Assay of this compound by Diazotization Titration
Principle: This classic titrimetric method determines the percentage of this compound by reacting its primary aromatic amine group with a standardized solution of sodium nitrite in an acidic medium to form a diazonium salt. The endpoint is detected potentiometrically or with an external indicator.[5]
Protocol:
-
Accurately weigh approximately 0.5 g of the this compound sample and transfer it to a 250 mL beaker.
-
Add 20 mL of distilled water and 5 mL of concentrated hydrochloric acid.
-
Stir the mixture until the this compound is completely dissolved.
-
Cool the solution to 10-15°C in an ice bath.
-
Titrate slowly with a standardized 0.1 M sodium nitrite solution. Maintain the temperature below 15°C throughout the titration.
-
Determine the endpoint using a potentiometer, identifying the point of maximum inflection, or by using starch-iodide paper as an external indicator (the point at which the nitrite solution produces an immediate blue color).
-
Calculate the percentage assay of this compound using the following formula:
% Assay = (V × M × 173.19) / (W × 10)
Where:
-
V = Volume of sodium nitrite solution consumed in mL
-
M = Molarity of the sodium nitrite solution
-
173.19 = Molecular weight of this compound
-
W = Weight of the sample in grams
-
Determination of Organic Impurities by High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a highly sensitive and selective method for separating and quantifying this compound and its structurally similar impurities. A reversed-phase column is typically used with a UV detector for detection.[6][7][8]
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol and an aqueous buffer (e.g., 0.01 M phosphoric acid adjusted to pH 2.9). The exact ratio should be optimized for the specific column and instrument, but a starting point could be 20:80 (v/v) methanol:buffer.[6][8]
-
Standard Preparation:
-
Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution.
-
If available, prepare standard solutions of potential impurities (aniline, orthanilic acid, metanilic acid) for peak identification.
-
-
Sample Preparation: Accurately weigh and dissolve a known amount of the this compound sample from each supplier in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system. Identify the peaks based on retention times compared to the standards.
-
Quantification: Calculate the concentration of this compound and any identified impurities in the samples by comparing their peak areas to the calibration curve.
Determination of Moisture Content (Loss on Drying)
Principle: This gravimetric method determines the amount of volatile matter (primarily water) in the sample by measuring the weight loss after drying under specified conditions.[2]
Protocol:
-
Accurately weigh approximately 1.0 g of the this compound sample into a pre-weighed, dry weighing bottle.
-
Place the weighing bottle with the sample in a drying oven at 105°C for 2 hours.
-
After drying, transfer the weighing bottle to a desiccator to cool to room temperature.
-
Re-weigh the bottle and sample.
-
Calculate the percentage of moisture content using the following formula:
% Moisture = [(Initial Weight - Final Weight) / Initial Weight] × 100
Determination of Inorganic Impurities
Principle: Standard qualitative and quantitative tests can be used to determine the presence of common inorganic impurities such as chlorides and sulfates.[9]
Chloride Test:
-
Dissolve a known amount of the sample in distilled water.
-
Add a few drops of dilute nitric acid, followed by a few drops of silver nitrate solution.
-
The formation of a white precipitate indicates the presence of chloride ions. The turbidity can be compared to a standard to estimate the concentration.
Sulfate Test:
-
Dissolve a known amount of the sample in distilled water.
-
Add a few drops of dilute hydrochloric acid, followed by a few drops of barium chloride solution.
-
The formation of a white precipitate indicates the presence of sulfate ions. The turbidity can be compared to a standard to estimate the concentration.
Data Presentation and Interpretation
To facilitate a clear comparison between suppliers, all quantitative data should be summarized in a structured table.
Table 1: Comparative Purity Analysis of this compound from Different Suppliers
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria (Example) |
| Appearance | White crystalline powder | Off-white powder | White crystalline powder | White to off-white crystalline powder |
| Assay (Titration, %) | 99.8% | 99.2% | 99.9% | ≥ 99.0% |
| Moisture Content (%) | 0.15% | 0.30% | 0.10% | ≤ 0.5% |
| HPLC Purity (%) | 99.85% | 99.35% | 99.92% | ≥ 99.0% |
| Aniline (HPLC, %) | < 0.01% | 0.05% | < 0.01% | ≤ 0.02% |
| Orthanilic Acid (HPLC, %) | 0.03% | 0.15% | 0.02% | ≤ 0.1% |
| Metanilic Acid (HPLC, %) | 0.02% | 0.10% | 0.01% | ≤ 0.1% |
| Chloride | Passes | Passes | Passes | ≤ 0.002% |
| Sulfate | Passes | Fails | Passes | ≤ 0.01% |
Interpretation:
Based on the hypothetical data in Table 1, Supplier C provides the highest purity this compound, with the lowest levels of organic and inorganic impurities and moisture content. Supplier A also provides a high-quality product that meets all example acceptance criteria. Supplier B's product has a lower assay, higher moisture content, and fails the sulfate test, making it less suitable for high-purity applications.
Conclusion
A thorough, multi-faceted assessment of this compound purity is essential for ensuring the quality and consistency of research and manufacturing processes. By employing a combination of titrimetric, chromatographic, and other analytical techniques, a comprehensive purity profile can be established for products from different suppliers. This data-driven approach allows for an objective and confident selection of the most suitable material for your specific application, ultimately contributing to the integrity and success of your scientific endeavors.
References
- 1. Synthetic method of sulfanilic acid_Chemicalbook [chemicalbook.com]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound|99% Purity|For Research Use Only [benchchem.com]
- 4. This compound | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
- 6. [Determination of arsanilic acid and this compound as adulterant in feed additives by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. scientificlabs.ie [scientificlabs.ie]
A Spectroscopic Comparison of Sulfanilic Acid and Its Derivatives: A Guide for Researchers
Abstract
Sulfanilic acid, a key intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds, presents a rich area of study for researchers.[1][2] This guide provides a comprehensive spectroscopic comparison of this compound and its derivatives, offering an in-depth analysis for professionals in research, science, and drug development. By leveraging ultraviolet-visible (UV-Vis), Fourier-transform infrared (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy, we will explore the nuanced structural information that these powerful analytical techniques reveal. This document is designed to serve as a practical reference, complete with detailed experimental protocols and supporting data to facilitate the identification and characterization of these important chemical entities.
Introduction to this compound and its Derivatives
This compound (4-aminobenzenesulfonic acid) is a crystalline solid that exists as a zwitterion, contributing to its high melting point and its utility in various chemical syntheses.[2] Its derivatives, formed by substitution on the amino group or the aromatic ring, give rise to a wide array of compounds with diverse properties and applications. For instance, the diazotization of this compound is a foundational step in the production of azo dyes, such as methyl orange. Understanding the structural nuances between this compound and its derivatives is paramount for quality control, reaction monitoring, and the development of new compounds. Spectroscopic methods offer a non-destructive and highly informative approach to achieve this.
The Spectroscopic Toolkit: Principles and Applications
Spectroscopy is the study of the interaction between matter and electromagnetic radiation. Different regions of the electromagnetic spectrum provide distinct types of information about molecular structure.
-
UV-Vis Spectroscopy probes the electronic transitions within a molecule.[3] Aromatic compounds, like this compound and its derivatives, exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene ring.[4]
-
FT-IR Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5] Key functional groups such as -NH₂, -SO₃H, and C-N have distinct vibrational frequencies.[6][7][8]
-
¹H NMR Spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) in a molecule.[9] The chemical shift, splitting pattern, and integration of the signals in an NMR spectrum reveal the connectivity and spatial arrangement of atoms.[9]
Comparative Spectroscopic Analysis
The structural differences between this compound and its derivatives are clearly reflected in their respective spectra.
UV-Vis Spectroscopy: A Window into Electronic Structure
The UV-Vis spectra of this compound and its derivatives are characterized by absorption bands arising from the π-electron system of the benzene ring. Substituents on the ring can cause shifts in the absorption maxima (λmax) to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.
For example, the degradation of certain dyes can yield this compound, which can be identified by its characteristic UV absorption in the 240-250 nm range.[10]
Table 1: Comparison of UV-Vis Absorption Maxima (λmax) of this compound and a Representative Derivative.
| Compound | λmax (nm) | Solvent |
| This compound | ~250 | Water |
| Methyl Orange | ~464 (acidic) / ~420 (basic) | Water |
Note: These are approximate values and can vary with solvent and pH.
The significant bathochromic shift observed in methyl orange is due to the extended conjugation of the azo group (-N=N-) linking the two aromatic rings, which requires less energy for the electronic transition.
FT-IR Spectroscopy: Unveiling Functional Groups
The IR spectrum of this compound exhibits characteristic absorption bands for the amino (-NH₂) and sulfonic acid (-SO₃H) groups. In its zwitterionic form, the amino group is protonated (-NH₃⁺) and the sulfonic acid group is deprotonated (-SO₃⁻).
Table 2: Key FT-IR Absorption Bands (cm⁻¹) for this compound and a Sulfonamide Derivative.
| Functional Group | This compound (Zwitterion) | A Representative Sulfonamide |
| N-H stretch | 3200-3000 (broad, -NH₃⁺) | 3400-3300 (two bands, -NH₂) |
| S=O stretch | ~1250-1150 (asymmetric) | ~1350-1310 (asymmetric) |
| ~1050-1030 (symmetric) | ~1170-1150 (symmetric) | |
| C-N stretch | ~1620 | Not as prominent |
Note: These are approximate ranges.
In a sulfonamide derivative, where the sulfonic acid is converted to a sulfonamide (-SO₂NHR), the characteristic S=O stretching frequencies are shifted, and the N-H stretching vibrations of the sulfonamide group appear in a different region compared to the -NH₃⁺ of this compound.[6][7][11][12]
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy is particularly powerful for elucidating the substitution pattern on the aromatic ring. The chemical shifts of the aromatic protons are influenced by the electron-donating or electron-withdrawing nature of the substituents.
The spectrum of this compound in D₂O typically shows two doublets in the aromatic region, corresponding to the protons ortho and meta to the amino group. The symmetry of the para-substituted ring simplifies the spectrum.
Table 3: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for this compound and a Derivative.
| Compound | Aromatic Protons (δ, ppm) | Solvent |
| This compound | ~7.8 (d), ~6.8 (d) | D₂O |
| Orthanilic Acid | More complex multiplet pattern | D₂O |
Note: Chemical shifts are approximate and depend on the solvent and concentration.
In contrast, an ortho- or meta-substituted derivative like orthanilic acid will display a more complex splitting pattern in the aromatic region due to the lower symmetry of the molecule.[13] The amino group generally causes an upfield shift (shielding) of the ortho and para protons.[9][14]
Experimental Protocols
To ensure reproducible and high-quality spectroscopic data, adherence to standardized experimental protocols is crucial.
General Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the spectroscopic analysis of this compound and its derivatives.
Caption: General workflow for spectroscopic analysis.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the analyte in a suitable solvent that does not absorb in the region of interest (e.g., deionized water, ethanol).[4] Concentrations are typically in the range of 1-10 mg/L.
-
Instrument Setup: Use a quartz cuvette. Record a baseline spectrum with the pure solvent.
-
Data Acquisition: Record the absorbance spectrum of the sample over the desired wavelength range (e.g., 200-600 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
FT-IR Spectroscopy Protocol
-
Sample Preparation (Solid):
-
Instrument Setup: Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Data Acquisition: Place the sample in the instrument and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-25 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.[17][18][19] Ensure the sample is fully dissolved and free of particulate matter.[17][19][20]
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will be locked, tuned, and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate the signals and determine the chemical shifts and coupling constants.
Conclusion
The synergistic use of UV-Vis, FT-IR, and ¹H NMR spectroscopy provides a powerful and comprehensive approach for the characterization and differentiation of this compound and its derivatives. Each technique offers a unique piece of the structural puzzle, from the electronic transitions and functional groups to the precise arrangement of protons. By following rigorous experimental protocols and carefully interpreting the resulting spectra, researchers can confidently identify compounds, monitor reactions, and ensure the purity of their materials, thereby advancing their research and development endeavors.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Sulfanilic_acid [chemeurope.com]
- 3. eu-opensci.org [eu-opensci.org]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. rsc.org [rsc.org]
- 8. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. rockymountainlabs.com [rockymountainlabs.com]
- 17. organomation.com [organomation.com]
- 18. scribd.com [scribd.com]
- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 20. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
A Senior Application Scientist's Guide to the Analytical Performance of Sulfanilic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual Role of Sulfanilic Acid in Modern Analysis
This compound (4-aminobenzenesulfonic acid) is a compound of significant interest in the analytical sciences, not merely as an analyte to be quantified but also as a versatile and indispensable reagent.[1] Structurally, it is an off-white crystalline solid existing as a zwitterion (H₃N⁺C₆H₄SO₃⁻), a dual-charged state that confers an unusually high melting point (288 °C) and distinct solubility characteristics.[2][3] This zwitterionic nature is a direct consequence of its two functional groups: an acidic sulfonic acid group (-SO₃H) and a basic amino group (-NH₂).[4] Understanding this fundamental chemistry is paramount, as it dictates the compound's behavior across a spectrum of analytical platforms, from classic wet chemistry to sophisticated instrumental methods.
This guide provides an in-depth comparison of the performance of this compound when analyzed by, or utilized in, four major classes of analytical instruments: UV-Vis Spectrophotometers, High-Performance Liquid Chromatography (HPLC) systems, Capillary Electrophoresis (CE) instruments, and Electrochemical Sensors. We will move beyond mere procedural lists to explore the causality behind methodological choices, offering field-proven insights to guide your experimental design and instrument selection.
UV-Vis Spectrophotometry: The Workhorse for Colorimetric Analysis
Spectrophotometry remains a cornerstone of quantitative analysis due to its accessibility, simplicity, and cost-effectiveness.[4] this compound's performance in this domain is primarily linked to its primary aromatic amine group, which readily undergoes diazotization and subsequent coupling reactions to form intensely colored azo dyes.[2][5]
Causality of Method Selection:
The choice of spectrophotometric method hinges on the analytical goal.
-
As a Reagent (Indirect Analysis): For quantifying nitrite (NO₂⁻) or nitrate (NO₃⁻, after reduction to nitrite), this compound is a key component of the Griess reaction.[6] Here, this compound is diazotized by nitrite in an acidic medium. The resulting diazonium salt is then coupled with a compound like N-(1-Naphthyl)ethylenediamine (NED) to produce a vibrant magenta azo dye, the absorbance of which is directly proportional to the initial nitrite concentration.[2][6] This provides exceptional sensitivity for trace-level nitrite determination in environmental and food samples.[5]
-
As an Analyte (Direct Analysis): To directly quantify this compound, a color-forming reaction is necessary. A robust method involves reacting this compound with potassium 1,2-naphthoquinone-4-sulfonate (NQS).[7][8][9] This reaction, conducted at a controlled pH, forms a stable, red-colored product that can be measured spectrophotometrically.[7][8]
Experimental Protocol: Direct Determination of this compound with NQS
This protocol is adapted from the method described by Punta Cordero et al. for determining this compound in pharmaceutical samples.[7][8][9]
-
Reagent Preparation:
-
NQS Solution (0.5% w/v): Dissolve 0.5 g of potassium 1,2-naphthoquinone-4-sulfonate in 100 mL of deionized water. Store in a dark bottle.
-
Buffer Solution (pH 3.4): Prepare a chloroacetate buffer to maintain the optimal reaction pH.
-
Standard this compound Stock (100 µg/mL): Accurately weigh 10 mg of ACS grade this compound, dissolve in and dilute to 100 mL with deionized water.
-
-
Calibration Curve Construction:
-
Pipette aliquots of the standard stock solution (e.g., 0.5, 1.0, 2.0, 3.0, 4.0 mL) into a series of 10 mL volumetric flasks.
-
To each flask, add 1 mL of the pH 3.4 buffer and 1 mL of the NQS solution.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the reaction to proceed for 2 hours at room temperature for full color development.[7][8][9]
-
Measure the absorbance of each standard at 470 nm against a reagent blank.
-
Plot absorbance vs. concentration to generate the calibration curve.
-
-
Sample Analysis:
-
Prepare the sample solution to an expected concentration within the calibration range.
-
Treat a 5 mL aliquot of the sample solution as described in step 2.
-
Measure the absorbance and determine the concentration from the calibration curve.
-
Mandatory Visualization: The Griess Reaction Pathway
Caption: Workflow of the Griess reaction for nitrite detection.
Data Presentation: Performance of Spectrophotometric Methods
| Parameter | Method: Direct (NQS) | Method: Indirect (Griess) | Reference |
| Analyte | This compound | Nitrite (using this compound) | - |
| Wavelength (λmax) | 470 nm | ~540 nm | [7][9],[6] |
| Molar Absorptivity (ε) | 4.7 x 10³ L mol⁻¹ cm⁻¹ | High (Analyte-dependent) | [7][8][9] |
| Key Advantage | Simple, direct quantification | High sensitivity for nitrite | [7],[6] |
| Key Limitation | Slower reaction time (2 hrs) | Indirect; requires nitrate reduction | [7][9] |
High-Performance Liquid Chromatography (HPLC): Precision and Specificity
HPLC is the preeminent technique for the separation, identification, and quantification of this compound, particularly in complex matrices like pharmaceutical preparations, feed additives, and industrial dyes.[4][10][11] Its high resolution and sensitivity make it ideal for impurity profiling and stability studies.
Causality of Method Selection:
Reversed-phase HPLC (RP-HPLC) is the most common mode of separation.[4][10] The choice of a C18 column is logical due to its versatility in separating moderately polar compounds like this compound. The key challenge is managing the highly polar and ionic nature of the sulfonic acid and amino groups.
-
Mobile Phase pH: The pH of the mobile phase is the most critical parameter. To ensure retention on a C18 column and achieve good peak shape, the ionization of the sulfonic acid group must be controlled. An acidic mobile phase (e.g., pH 2.9) protonates the amino group (making it -NH₃⁺) while the sulfonic acid group remains ionized (-SO₃⁻). This zwitterionic state can be effectively separated. Using a phosphate buffer provides pH stability and good chromatographic performance.[10][12]
-
Detector: A UV detector is sufficient and cost-effective, as the benzene ring in this compound provides strong chromophores. A Diode Array Detector (DAD) is preferable as it provides spectral data, aiding in peak identification and purity assessment.[10][12] The detection wavelength is typically set around 244-248 nm, corresponding to an absorbance maximum.[10][13]
Experimental Protocol: RP-HPLC Determination of this compound
This protocol is based on a validated method for determining this compound in feed additives.[10][12]
-
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, and DAD.
-
Column: Waters Bondapak C18 (or equivalent), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Methanol : Water (20:80, v/v). Adjust the pH of the water to 2.9 with phosphoric acid before mixing.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Sample Preparation:
-
Accurately weigh a portion of the homogenized sample.
-
Extract with the mobile phase using sonication or mechanical shaking.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject the standards to establish a calibration curve (peak area vs. concentration).
-
Inject the prepared samples. The retention time for this compound should be approximately 3 minutes under these conditions.[10][12]
-
Quantify the analyte in the samples using the linear regression equation from the calibration curve.
-
Mandatory Visualization: HPLC Analytical Workflow
Caption: General workflow for the HPLC analysis of this compound.
Data Presentation: Performance of a Validated HPLC Method
| Parameter | Performance Value | Reference |
| Linear Range | 5 - 200 mg/L | [10][12] |
| Detection Limit (LOD) | 0.15 mg/L (S/N = 3) | [10][12] |
| Retention Time | ~3 min | [10][12] |
| Column | Waters Bondapak C18 | [10][12] |
| Detector | Diode Array Detector (DAD) | [10][12] |
| Key Advantage | Rapid, specific, and sensitive | [10] |
Capillary Electrophoresis (CE): High-Efficiency Separations
Capillary Electrophoresis offers a powerful alternative to HPLC, providing extremely high separation efficiencies, short analysis times, and minimal sample/reagent consumption.[4][14] It is particularly well-suited for the analysis of charged species like this compound.
Causality of Method Selection:
The primary mode used is Capillary Zone Electrophoresis (CZE).[15] In CZE, separation occurs in a buffer-filled capillary based on the analyte's charge-to-size ratio.
-
Electroosmotic Flow (EOF): In a bare fused-silica capillary at pH > 3, the inner wall becomes negatively charged (SiO⁻). This attracts a layer of mobile cations from the buffer, which, under an electric field, migrate towards the cathode, dragging the bulk solution with them. This phenomenon is the electroosmotic flow (EOF).[14]
-
Analyte Migration: this compound, being anionic at neutral or basic pH, has an electrophoretic mobility directed towards the anode (positive electrode). However, the EOF is typically strong enough to sweep all species, including anions, toward the cathode (negative electrode). Cations move fastest, neutral species move with the EOF, and anions move the slowest, allowing for separation.
-
Buffer System: A borate buffer at pH 9.5 is an excellent choice as it ensures this compound is fully deprotonated and anionic, maximizing its electrophoretic mobility and leading to sharp, well-defined peaks.[16]
Experimental Protocol: CZE Separation of Sulfonamides
This protocol is a representative method for separating a mixture of sulfonamides, including this compound.[16]
-
Instrumentation & Conditions:
-
CE System: Equipped with a UV or DAD detector.
-
Capillary: Fused-silica, 50 µm i.d., ~60 cm total length.
-
Running Buffer: 20 mM Borate buffer, pH 9.5.
-
Applied Voltage: 25 kV.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).
-
Detection: 214 nm.
-
-
Sample/Standard Preparation:
-
Dissolve the sulfonamide mixture (including this compound) in the running buffer to a concentration of approximately 10⁻⁶ mol L⁻¹.[16]
-
-
Analysis:
-
Rinse the capillary with 0.1 M NaOH, then water, and finally with the running buffer.
-
Inject the sample and apply the voltage.
-
Analytes will be separated and detected as they pass the detector window. This compound will be one of the later migrating peaks among other sulfonamides due to its anionic nature.[16]
-
Mandatory Visualization: CZE Separation Principle
Caption: Separation of ions in Capillary Zone Electrophoresis (CZE).
Data Presentation: Comparative Performance of CE vs. HPLC
| Parameter | Capillary Electrophoresis (CZE) | High-Performance Liquid Chromatography (HPLC) |
| Separation Principle | Charge-to-size ratio in an electric field | Partitioning between mobile/stationary phases |
| Efficiency (Plates/meter) | Very High (100,000 - 1,000,000) | High (10,000 - 100,000) |
| Sample Volume | Nanoliters (nL) | Microliters (µL) |
| Solvent Consumption | Very Low | Moderate to High |
| Analysis Time | Typically Faster (<15 min) | Can be longer depending on gradient |
| Key Advantage | High efficiency, low waste | Robustness, easy scale-up for prep |
Electrochemical Methods: High Sensitivity and Miniaturization
Electrochemical sensors offer a modern, highly sensitive, and often portable approach for the detection of this compound.[4] These methods rely on measuring changes in electrical properties (like current) when the analyte interacts with a specially designed electrode surface.[4][17]
Causality of Method Selection:
Direct electro-oxidation of this compound on bare electrodes can be inefficient. Therefore, chemically modified electrodes are employed to enhance the electrochemical response.
-
Electrode Modification: A common strategy is to electropolymerize a film onto a glassy carbon electrode (GCE). For instance, a poly(p-aminobenzene sulphonic acid) film can be created, which then shows excellent electrocatalytic activity towards other analytes like the food dye Sudan I.[17] Conversely, other conductive polymers or nanomaterials can be used to create a sensor surface that pre-concentrates and facilitates the oxidation of this compound itself, significantly increasing the signal and lowering the detection limit.
-
Detection Technique: Voltammetric techniques, such as square wave voltammetry (SWV) or differential pulse voltammetry (DPV), are chosen over simpler methods.[4] These techniques apply a potential waveform that effectively discriminates between the faradaic current (from the analyte's redox reaction) and the non-faradaic charging current, drastically improving the signal-to-noise ratio and thus, sensitivity.
Experimental Protocol: Voltammetric Detection of an Analyte using a Poly(this compound)-Modified GCE
This protocol outlines the creation of a sensor and its application, demonstrating the utility of this compound as a sensor component.[17]
-
Electrode Preparation:
-
Polish a glassy carbon electrode (GCE) with alumina slurry, then sonicate in water and ethanol to clean.
-
Prepare a solution of 0.1 M H₂SO₄ containing a specific concentration of p-aminobenzene sulphonic acid (this compound).
-
Immerse the GCE in this solution and perform cyclic voltammetry (e.g., 20 cycles from -0.2 to +1.2 V) to electropolymerize a conductive film (poly(p-ABSA)) onto the electrode surface.
-
-
Analyte Accumulation:
-
Transfer the modified electrode (poly(p-ABSA)/GCE) to a buffered solution containing the target analyte (e.g., Sudan I).
-
Apply a specific accumulation potential for a set time (e.g., 0 V for 180 s) with stirring. This pre-concentrates the analyte onto the sensor surface.
-
-
Voltammetric Measurement (SWV):
-
Stop the stirring. Allow the solution to become quiescent.
-
Scan the potential using a square wave voltammetry waveform.
-
The analyte will be oxidized, producing a current peak at a characteristic potential. The height of this peak is proportional to the analyte's concentration.
-
-
Quantification:
-
Perform the analysis on a series of standards to generate a calibration curve (peak current vs. concentration).
-
Mandatory Visualization: Electrochemical Sensor Principle
Caption: Principle of a modified electrode for electrochemical sensing.
Data Presentation: Performance of Electrochemical Sensors
| Parameter | Typical Performance Value | Reference |
| Technique | Square Wave Anodic Stripping Voltammetry | [17] |
| Detection Limit (LOD) | Sub-µg/L to ng/L range is achievable | [17] |
| Linear Range | Typically spans several orders of magnitude | [17] |
| Key Advantage | Extremely high sensitivity, portability, low cost | [4] |
| Key Limitation | Susceptible to matrix interferences, electrode fouling | - |
Overall Performance Comparison
This table summarizes the performance of each instrumental technique for the analysis of this compound, providing a guide for selecting the most appropriate method for a given application.
| Analytical Instrument | Primary Application | Sensitivity | Speed | Cost/Complexity | Key Strength |
| UV-Vis Spectrophotometer | Nitrite/Nitrate analysis, routine QC | Moderate | Moderate | Low / Low | Simplicity, cost-effectiveness |
| HPLC | Impurity profiling, pharmaceutical assay | High | Moderate | High / Moderate | Specificity, robustness, regulatory acceptance |
| Capillary Electrophoresis | High-efficiency separations, chiral analysis | High | Fast | High / Moderate | High resolution, minimal waste |
| Electrochemical Sensor | Trace analysis, field screening | Very High | Very Fast | Low / High (sensor dev.) | Portability, extreme sensitivity |
Conclusion
The analytical performance of this compound is intrinsically linked to the chosen instrumental technique, with each method offering a unique balance of sensitivity, specificity, speed, and cost. For routine, cost-sensitive applications like nitrite testing, UV-Vis spectrophotometry remains a valid and reliable choice. For regulatory-driven analysis in pharmaceuticals and complex mixtures where accuracy and specificity are non-negotiable, HPLC stands as the gold standard. Capillary Electrophoresis emerges as a powerful problem-solving tool, offering unparalleled separation efficiency and speed for challenging mixtures. Finally, electrochemical methods represent the frontier of trace analysis, providing exceptional sensitivity and the potential for in-field, real-time monitoring. As a Senior Application Scientist, my recommendation is to select the instrument not just based on its raw performance metrics, but by aligning its core strengths with the specific demands of your analytical challenge, from sample matrix complexity to throughput requirements and regulatory context.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applications [eureka.patsnap.com]
- 5. chemiis.com [chemiis.com]
- 6. nbinno.com [nbinno.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. [Determination of arsanilic acid and this compound as adulterant in feed additives by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 15. usp.org [usp.org]
- 16. researchgate.net [researchgate.net]
- 17. A novel conducting poly(p-aminobenzene sulphonic acid)-based electrochemical sensor for sensitive determination of Sudan I and its application for detection in food stuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Proactive Defense: A Guide to Personal Protective Equipment for Handling Sulfanilic Acid
In the landscape of pharmaceutical and chemical research, sulfanilic acid stands as a cornerstone reagent, pivotal in the synthesis of azo dyes and sulfa drugs. While its utility is undisputed, its handling demands a protocol rooted in a deep understanding of its potential hazards. This guide moves beyond a simple checklist, offering a comprehensive, field-tested methodology for the safe handling of this compound, ensuring both the safety of the researcher and the integrity of the experiment.
The Nature of the Hazard: Understanding this compound
This compound is a crystalline solid that, while not acutely toxic, presents a triad of primary hazards: it is an irritant to the skin and eyes, and it can cause an allergic skin reaction, known as sensitization, upon repeated contact.[1][2][3] The primary routes of exposure are through direct skin or eye contact with the powder and inhalation of airborne particles. The fine, dusty nature of the solid form means that routine procedures like weighing and transferring can easily generate airborne dust, creating an inhalation risk and the potential for widespread surface contamination.[4][5]
Our safety strategy, therefore, is built on a foundation of barrier protection. We must prevent physical contact and minimize the possibility of inhalation. This is achieved through a multi-layered approach where Personal Protective Equipment (PPE) serves as the critical last line of defense, complementing essential engineering controls like fume hoods.
The Core Directive: Your Personal Protective Equipment Protocol
The selection of PPE is not a static requirement but a dynamic process that adapts to the specific experimental context. The following table outlines the recommended PPE for various laboratory operations involving this compound, providing a quick-reference guide for ensuring compliance and safety.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Solid | Chemical safety goggles and face shield | Nitrile rubber gloves | Fully-buttoned lab coat | Recommended (N95 or equivalent particulate respirator)[5][6] |
| Preparing Solutions | Chemical safety goggles | Nitrile rubber gloves | Fully-buttoned lab coat | Not typically required if performed in a certified chemical fume hood |
| Conducting Reactions in Closed Systems | Chemical safety goggles | Nitrile rubber gloves | Fully-buttoned lab coat | Not typically required |
| Cleaning Spills | Chemical safety goggles and face shield | Nitrile rubber gloves | Chemical-resistant apron over lab coat | Required (N95 or equivalent particulate respirator)[5][6] |
A Deeper Dive into PPE Selection
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory to protect against fine dust particles.[1][5] For tasks with a higher risk of dust generation, such as weighing large quantities, a face shield worn over goggles provides an essential secondary barrier for the entire face.[5]
-
Hand Protection: Nitrile rubber gloves are recommended for their chemical resistance.[7] It is imperative to inspect gloves for any signs of damage before each use. For extended procedures, consider double-gloving. Always remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly after any handling task.[5][8]
-
Body Protection: A clean, fully-buttoned lab coat protects your skin and personal clothing from contamination. In the event of a spill, a chemical-resistant apron provides an additional layer of protection. Contaminated clothing should be removed immediately.[9][10]
-
Respiratory Protection: The primary engineering control for preventing inhalation is a chemical fume hood. However, when weighing the powder, which can easily become airborne, a NIOSH-approved particulate respirator (such as an N95) is a prudent secondary measure.[5][6] For spill cleanup, where dust concentrations may be higher, respiratory protection is mandatory.
An Operational Blueprint for Safe Handling
This workflow provides a logical, step-by-step process for safely handling this compound, from preparation to disposal.
Caption: A systematic workflow for the safe handling of this compound.
Emergency Response: A Plan for the Unexpected
Spill Response:
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large.
-
Protect Yourself: Before attempting any cleanup, don the appropriate PPE, including respiratory protection, gloves, and eye/face protection.[6]
-
Contain and Clean: For solid spills, carefully sweep or vacuum the material to avoid raising dust.[4] Place the collected material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[2][10]
-
Decontaminate: Wash the spill area thoroughly after the material has been removed.[8]
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][11] Seek prompt medical attention.[11]
-
Skin Contact: Remove all contaminated clothing. Wash the affected skin area with plenty of soap and water.[3][4] If irritation or a rash develops, seek medical advice.[1][9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[11] Seek immediate medical attention.[4]
Responsible Disposal
All this compound waste, including contaminated PPE and cleanup materials, must be treated as hazardous waste.[10] It should be collected in sealed, clearly labeled containers and disposed of through your institution's environmental health and safety office, in accordance with all local, state, and federal regulations.[7][12] Do not dispose of this compound down the drain.[2][13]
By integrating these safety protocols into your standard operating procedures, you can effectively mitigate the risks associated with this compound, fostering a safer and more productive research environment.
References
- 1. carlroth.com [carlroth.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. westliberty.edu [westliberty.edu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. technopharmchem.com [technopharmchem.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 9. cpachem.com [cpachem.com]
- 10. lobachemie.com [lobachemie.com]
- 11. chemscience.com [chemscience.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sdccd-keenan.safecollegessds.com [sdccd-keenan.safecollegessds.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
